molecular formula C7H13NO2 B192444 Stachydrine CAS No. 471-87-4

Stachydrine

Numéro de catalogue: B192444
Numéro CAS: 471-87-4
Poids moléculaire: 143.18 g/mol
Clé InChI: CMUNUTVVOOHQPW-LURJTMIESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

L-proline betaine is an amino acid betaine that is L-proline zwitterion in which both of the hydrogens attached to the nitrogen are replaced by methyl groups. It has a role as a food component, a plant metabolite and a human blood serum metabolite. It is a N-methyl-L-alpha-amino acid, an alkaloid and an amino-acid betaine. It is functionally related to a L-prolinium. It is a conjugate base of a N,N-dimethyl-L-prolinium. It is an enantiomer of a D-proline betaine.
Stachydrine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound has been reported in Leonurus japonicus, Achillea setacea, and other organisms with data available.
RN given refers to hydroxide inner salt (S)-isomer;  structure

Propriétés

IUPAC Name

(2S)-1,1-dimethylpyrrolidin-1-ium-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-8(2)5-3-4-6(8)7(9)10/h6H,3-5H2,1-2H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUNUTVVOOHQPW-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCC1C(=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(CCC[C@H]1C(=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20963744
Record name 1-Methylproline methylbetaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20963744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Proline betaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004827
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

471-87-4
Record name (-)-Stachydrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=471-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stachydrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-proline betaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04284
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-Methylproline methylbetaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20963744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-carboxylato-1,1-dimethylpyrrolidinium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.770
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name STACHYDRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1L688345C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Proline betaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004827
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Stachydrine: A Comprehensive Technical Guide to its Natural Occurrence, Distribution, and Analysis in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachydrine, a proline betaine alkaloid, is a naturally occurring compound found in a variety of plant species. It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including cardioprotective, neuroprotective, and anti-inflammatory effects. This technical guide provides an in-depth overview of the natural occurrence and distribution of this compound in the plant kingdom, detailed experimental protocols for its quantification, and a summary of its known interactions with key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Occurrence and Distribution of this compound in Plants

This compound is widely distributed across various plant families. The concentration of this alkaloid can vary significantly depending on the plant species, the specific part of the plant, and environmental factors. The following tables summarize the quantitative data available on this compound content in different plants.

Table 1: this compound Content in Various Plant Species

Plant SpeciesFamilyPlant PartThis compound Content (% dry weight)Reference(s)
Leonurus japonicusLamiaceaeAerial parts0.09 - 1.72[1][2]
Fruits0.18 - 0.21[1]
Leonurus cardiacaLamiaceaeAerial partsup to 1.55[1]
Citrus reticulataRutaceae-~0.3[2][3]
Citrus aurantiumRutaceaeYoung fruits (Zhishi)0.516[4][5]
Ripe fruits (Zhiqiao)0.304[4][5]
Medicago sativaFabaceaeWhole plant~0.1[2][3]
Capparis spinosaCapparaceae-Present[2][3]
Castanea sativaFagaceae-Present[2][3]
Sabia schumannianaSabiaceaeRootsPresent[2][6]
Maclura tricuspidataMoraceae-Present[2][3]
Verbena officinalisVerbenaceae-Present[2][3]
Arisaema heterophyllumAraceae-Present[2][3]
Combretum alfrediiCombretaceae-Present[2][3]
Stachys arvensisLamiaceae-Present[2][3]

Table 2: this compound Content in Citrus Fruit Juices

Citrus SpeciesCommon NameThis compound Content (mg/L)Reference(s)
Citrus sinensisRed Orange548[6]
Citrus sinensisYellow Orange486[6]
Citrus myrtifoliaChinotto455[6]
Citrus aurantiumBitter Orange418[6]
Citrus reticulataMandarin342[6]
Citrus paradisiGrapefruit246[6]

Experimental Protocols for this compound Analysis

Accurate quantification of this compound is crucial for quality control of herbal medicines and for pharmacological studies. Due to the lack of a chromophore in its structure, standard HPLC-UV detection methods are not suitable. The following are detailed protocols for two common and effective methods for this compound quantification.

Quantitative ¹H-Nuclear Magnetic Resonance (¹H-qNMR) Spectroscopy

This method allows for direct and accurate quantification of this compound in plant extracts without the need for a reference standard of the analyte.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Freeze-dryer

Reagents:

  • Deuterium oxide (D₂O)

  • Maleic acid (internal standard)

Procedure:

  • Sample Preparation (Decoction):

    • Accurately weigh about 1.0 g of powdered plant material.

    • Add a defined volume of distilled water (e.g., 100 mL).

    • Boil for 30 minutes.

    • Filter the decoction while hot and wash the residue with hot water.

    • Combine the filtrate and washings and allow to cool.

    • Freeze-dry the decoction to obtain a powdered extract.[1]

  • NMR Sample Preparation:

    • Accurately weigh approximately 10 mg of the freeze-dried extract.

    • Accurately weigh approximately 2 mg of maleic acid (internal standard).

    • Dissolve both the extract and the internal standard in a precise volume of D₂O (e.g., 1.0 mL) in a vial.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Record the ¹H-NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full magnetization recovery. A typical D1 of 30 seconds is recommended for accurate quantification.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 150).

  • Data Processing and Quantification:

    • Process the NMR spectrum (Fourier transformation, phase correction, and baseline correction).

    • Integrate the singlet signal of the two vinylic protons of maleic acid at δ 6.18 ppm (I_std).

    • Integrate the singlet signal of the N-CH₃ group of this compound at δ 3.03 ppm (I_sta).[1]

    • Calculate the amount of this compound using the following formula:

    This compound (mg/g) = (I_sta / N_sta) * (N_std / I_std) * (M_sta / M_std) * (m_std / m_sample)

    Where:

    • I_sta = Integral of the this compound signal

    • N_sta = Number of protons for the this compound signal (6 for the two N-CH₃ groups)

    • I_std = Integral of the internal standard signal

    • N_std = Number of protons for the internal standard signal (2 for maleic acid)

    • M_sta = Molar mass of this compound (143.18 g/mol )

    • M_std = Molar mass of the internal standard (116.07 g/mol for maleic acid)

    • m_std = Mass of the internal standard (mg)

    • m_sample = Mass of the freeze-dried extract (g)

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a high-throughput method for the quantification of this compound, particularly suitable for routine quality control. This protocol involves post-chromatographic derivatization to visualize and quantify the non-UV absorbing this compound.

Instrumentation:

  • HPTLC plates (e.g., Silica gel 60 F₂₅₄)

  • Automatic TLC Sampler

  • Automatic Developing Chamber

  • TLC Plate Heater

  • TLC Scanner

  • Derivatization reagent sprayer or dipping chamber

Reagents and Materials:

  • Methanol

  • Ethanol

  • Ammonia solution (25%)

  • Toluene

  • Acetone

  • Vágújfalvi reagent: (for derivatization) - Prepare by dissolving 0.5 g of p-dimethylaminobenzaldehyde in a mixture of 50 mL of acetic anhydride and 50 mL of glacial acetic acid.

Procedure:

  • Standard Solution Preparation:

    • Accurately weigh this compound hydrochloride standard and dissolve in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Prepare a series of working standard solutions of different concentrations by diluting the stock solution.

  • Sample Preparation:

    • Extract a known amount of powdered plant material with methanol using ultrasonication or reflux.

    • Filter the extract and evaporate the solvent to dryness.

    • Redissolve the residue in a known volume of methanol.

  • Chromatography:

    • Apply the standard and sample solutions as bands onto the HPTLC plate using an automatic sampler.

    • Develop the plate in a saturated developing chamber with a mobile phase such as Toluene:Acetone:Ethanol:Ammonia (25%) (40:40:6:2, v/v/v/v) .

    • Dry the plate after development.

  • Derivatization and Detection:

    • Evenly spray the dried plate with the Vágújfalvi reagent or dip the plate into the reagent.

    • Heat the plate at 100-110°C for 5-10 minutes until colored spots appear. This compound will appear as a distinct colored spot.

    • Scan the plate with a TLC scanner at the wavelength of maximum absorbance for the derivatized spot (e.g., 517 nm).

  • Quantification:

    • Create a calibration curve by plotting the peak area of the standard solutions against their concentrations.

    • Determine the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve.

Signaling Pathways and Experimental Workflows

Biosynthesis of this compound

The biosynthesis of this compound has been primarily studied in Medicago sativa (alfalfa). It is synthesized from the amino acid L-proline through a two-step methylation process.

Stachydrine_Biosynthesis Proline L-Proline Hygric_acid Hygric Acid (N-methyl-L-proline) Proline->Hygric_acid Methylation NMT1 N-methyltransferase 1 This compound This compound ((2S)-1,1-dimethylpyrrolidinium-2-carboxylate) Hygric_acid->this compound Methylation NMT2 N-methyltransferase 2 SAM S-Adenosyl methionine (Methyl donor) SAM->NMT1 SAM->NMT2 SAH S-Adenosyl homocysteine NMT1->SAH NMT2->SAH

Caption: Biosynthesis of this compound from L-proline in Medicago sativa.

Experimental Workflow for ¹H-qNMR Analysis

The following diagram illustrates the key steps in the quantitative analysis of this compound using ¹H-qNMR.

qNMR_Workflow start Start: Plant Material powder Grind to Powder start->powder decoction Prepare Decoction (Boil in water) powder->decoction freeze_dry Freeze-dry to obtain extract decoction->freeze_dry weigh Accurately weigh extract and internal standard (Maleic Acid) freeze_dry->weigh dissolve Dissolve in D₂O weigh->dissolve nmr_acq ¹H-NMR Data Acquisition dissolve->nmr_acq process Process Spectrum (FT, Phasing, Baseline Correction) nmr_acq->process integrate Integrate this compound and Standard Signals process->integrate calculate Calculate Concentration integrate->calculate end End: Quantitative Result calculate->end

Caption: Workflow for the quantitative analysis of this compound by ¹H-qNMR.

This compound's Interaction with Signaling Pathways

This compound has been shown to modulate several key signaling pathways implicated in inflammation and cell survival. The following diagrams illustrate the known inhibitory effects of this compound on the NF-κB, PI3K/Akt, and ERK/MAPK pathways.

NF-κB Signaling Pathway

NFkB_Pathway cluster_stimulus Inflammatory Stimuli (e.g., TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α IKK IKK Complex Stimulus->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (p) pIkBa p-IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation pIkBa->NFkB Degradation releases This compound This compound This compound->IKK Inhibits Transcription Gene Transcription (Inflammatory Mediators) NFkB_nuc->Transcription Induces

Caption: this compound inhibits the NF-κB signaling pathway.

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates (via PIP3) pAkt p-Akt mTOR mTOR pAkt->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes This compound This compound This compound->PI3K Inhibits ERK_MAPK_Pathway cluster_stimulus External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Growth Factors, Mitogens Ras Ras Stimulus->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Phosphorylates (p) pERK p-ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) pERK->Transcription_Factors Activates This compound This compound This compound->MEK Inhibits Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression Regulates

References

The Biosynthesis of Stachydrine in Medicago sativa: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachydrine (L-proline betaine) is a quaternary ammonium compound found in various plants, including Alfalfa (Medicago sativa). It plays a significant role as an osmoprotectant, aiding in plant survival under abiotic stress conditions such as high salinity and drought. Beyond its physiological role in plants, this compound has garnered interest for its potential pharmacological activities. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound in Medicago sativa, detailing the precursor pathways, the core methylation steps, and relevant experimental methodologies. While the complete enzymatic characterization of the pathway in M. sativa remains an area of active research, this guide consolidates the current understanding based on available literature.

Precursor Biosynthesis

The biosynthesis of this compound in Medicago sativa originates from the amino acid ornithine, which is converted to proline, the direct precursor for methylation.

Ornithine Biosynthesis

In plants, ornithine is primarily synthesized from glutamate in a multi-step process. This pathway involves the acetylation of glutamate, followed by phosphorylation, reduction, and transamination to yield ornithine.

Proline Biosynthesis

Proline can be synthesized in plants through two main pathways: the glutamate pathway and the ornithine pathway. In Medicago sativa, both pathways can contribute to the proline pool, with their relative importance influenced by developmental stage and environmental conditions.[1]

  • Glutamate Pathway: Glutamate is converted to proline via two enzymatic steps catalyzed by Δ¹-pyrroline-5-carboxylate synthetase (P5CS) and Δ¹-pyrroline-5-carboxylate reductase (P5CR).

  • Ornithine Pathway: Ornithine is converted to glutamate-γ-semialdehyde by the enzyme ornithine δ-aminotransferase (OAT). Glutamate-γ-semialdehyde then spontaneously cyclizes to form Δ¹-pyrroline-5-carboxylate (P5C), which is subsequently reduced to proline by P5CR.[2][3]

The S-adenosylmethionine (SAM) Cycle: The Methyl Donor

The methylation of proline to form this compound requires a methyl group donor, which is S-adenosylmethionine (SAM). SAM is synthesized from methionine and ATP by the enzyme S-adenosylmethionine synthase (SAMS). After donating its methyl group in the methylation reaction, SAM is converted to S-adenosylhomocysteine (SAH), which is then recycled back to methionine to regenerate SAM. The continuous operation of this cycle is crucial for providing the necessary methyl groups for this compound biosynthesis.

cluster_SAM_Cycle S-adenosylmethionine (SAM) Cycle Methionine Methionine SAM S-adenosylmethionine (SAM) Methionine->SAM S-adenosylmethionine synthase (SAMS) ATP ATP ATP->SAM SAH S-adenosylhomocysteine (SAH) SAM->SAH N-methyltransferase (NMT) Methyl_Group Methyl Group (to Proline) SAM->Methyl_Group Homocysteine Homocysteine SAH->Homocysteine SAH hydrolase Homocysteine->Methionine Methionine synthase

Figure 1: The S-adenosylmethionine (SAM) cycle, which provides the methyl groups for this compound biosynthesis.

Core Biosynthesis Pathway of this compound

The conversion of proline to this compound in Medicago sativa is a two-step methylation process catalyzed by N-methyltransferases (NMTs). While the specific enzymes have been designated as NMT1 and NMT2, their detailed characterization in M. sativa is limited.[2][4]

  • Proline to N-methylproline (Hygric Acid): The first methylation step involves the transfer of a methyl group from SAM to the nitrogen atom of proline, forming N-methylproline, also known as hygric acid. This reaction is catalyzed by a proline N-methyltransferase.

  • N-methylproline to this compound: The second methylation adds another methyl group from SAM to the nitrogen of N-methylproline, yielding the final product, this compound.

cluster_Stachydrine_Biosynthesis This compound Biosynthesis Pathway in Medicago sativa Ornithine Ornithine Proline L-Proline Ornithine->Proline Ornithine δ-aminotransferase (OAT) N_Methylproline N-methyl-L-proline (Hygric Acid) Proline->N_Methylproline Proline N-methyltransferase (NMT) SAH1 SAH Proline->SAH1 This compound This compound (L-Proline Betaine) N_Methylproline->this compound N-methylproline N-methyltransferase (NMT) SAH2 SAH N_Methylproline->SAH2 SAM1 SAM SAM1->Proline SAM2 SAM SAM2->N_Methylproline cluster_Workflow Conceptual Experimental Workflow for Isotopic Labeling Start Start: Grow Medicago sativa plants Administer Administer [¹⁴C]-labeled precursor (e.g., Proline or Ornithine) Start->Administer Incubate Incubate for a defined time period Administer->Incubate Harvest Harvest plant tissues (leaves, stems, roots) Incubate->Harvest Extract Extract metabolites (e.g., with 80% ethanol) Harvest->Extract Separate Separate compounds (TLC or HPLC) Extract->Separate Identify Identify intermediates and final product Separate->Identify Quantify Quantify radioactivity in each compound Identify->Quantify End End: Determine biosynthetic pathway Quantify->End

References

The Stachydrine Metabolic Pathway in Bacteria: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the enzymatic breakdown of stachydrine, offering insights for researchers, scientists, and drug development professionals.

This compound, a proline betaine, serves as a crucial osmoprotectant and a valuable source of carbon and nitrogen for various soil bacteria, particularly those in symbiotic relationships with plants.[1][2] The bacterial catabolism of this compound is a sophisticated enzymatic process that funnels this quaternary ammonium compound into central metabolism. This technical guide elucidates the core metabolic pathways, key enzymatic players, and the experimental methodologies employed to unravel this process, with a focus on the model organisms Sinorhizobium meliloti and Rhodobacter sphaeroides.

Core Metabolic Pathway: A Two-Step Demethylation

The fundamental strategy for this compound metabolism in bacteria involves a sequential two-step N-demethylation to yield proline. This proline is subsequently converted to glutamate, which can then enter the tricarboxylic acid (TCA) cycle. While the overarching theme is conserved, the specific enzymes catalyzing these reactions can differ between bacterial species.

In bacteria such as Rhodobacter sphaeroides and Paracoccus denitrificans, the degradation of this compound is initiated by the enzymatic conversion to N-methylproline, followed by a second demethylation to produce proline.[2][3] This proline is then further metabolized to glutamic acid.[2]

This compound Catabolism in Sinorhizobium meliloti

Sinorhizobium meliloti, a key symbiotic partner of alfalfa, possesses a well-characterized this compound catabolic pathway.[1][4] The genes responsible for this process are located on the symbiotic plasmid (pSym).[4] Catabolism begins with an initial N-demethylation, converting this compound to N-methylproline.[1][4] This intermediate then enters the general metabolic pathways.[4]

The key enzymes in S. meliloti are:

  • This compound N-demethylase (Stc2): A Rieske-type non-heme iron monooxygenase that catalyzes the first demethylation step.[1][5] This enzyme consists of three subunit types, with the catalytic unit containing a Rieske [2Fe-2S] iron-sulfur cluster.[5] It facilitates the monooxygenation of a methyl group, leading to an unstable N-methoxyl group that spontaneously decomposes to form formaldehyde.[5]

  • N-methylproline Demethylase (StcD): This enzyme is responsible for the second demethylation, converting N-methylproline to proline.[6][7]

  • Proline Dehydrogenase (PutA): This enzyme catalyzes the oxidation of proline to glutamate, linking the this compound degradation pathway to central metabolism.[6]

Quantitative Insights into this compound Metabolism

While comprehensive quantitative data across all bacterial species remains an area of active research, studies in Pseudomonas entomophila have characterized the kinetic properties of proline dehydrogenase, a key downstream enzyme.

EnzymeOrganismSubstrateK_m_ (mM)Optimal Temperature (°C)Optimal pH
Proline DehydrogenasePseudomonas entomophilaL-proline32308.5

Table 1: Kinetic parameters of Proline Dehydrogenase from Pseudomonas entomophila.[8]

Visualizing the Pathway and Experimental Workflows

To better understand the flow of metabolites and the general approach to studying this pathway, the following diagrams are provided.

Stachydrine_Metabolic_Pathway This compound This compound (N,N-dimethyl-L-proline) N_Methylproline N-methyl-L-proline This compound->N_Methylproline  Stc2 (S. meliloti)  NDT1 (R. sphaeroides) Proline L-proline N_Methylproline->Proline  StcD (S. meliloti)  NDT2 (R. sphaeroides) Glutamate L-glutamate Proline->Glutamate  PutA TCA TCA Cycle Glutamate->TCA

This compound metabolic pathway in bacteria.

Experimental_Workflow cluster_cloning Gene Cloning and Protein Expression cluster_purification Protein Purification cluster_characterization Enzyme Characterization Gene_Isolation Isolate stc/ndt genes Cloning Clone into expression vector Gene_Isolation->Cloning Transformation Transform E. coli Cloning->Transformation Expression Induce protein expression Transformation->Expression Cell_Lysis Cell Lysis Expression->Cell_Lysis Affinity_Chromatography Affinity Chromatography Cell_Lysis->Affinity_Chromatography SEC Size-Exclusion Chromatography Affinity_Chromatography->SEC Enzyme_Assay Enzyme Activity Assays SEC->Enzyme_Assay Kinetic_Analysis Kinetic Analysis (Km, Vmax) Enzyme_Assay->Kinetic_Analysis

General experimental workflow for enzyme characterization.

Detailed Experimental Protocols

A thorough investigation of the this compound metabolic pathway necessitates a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Heterologous Expression and Purification of this compound Catabolizing Enzymes

Objective: To produce and purify recombinant enzymes (e.g., Stc2, StcD, PutA) for in vitro characterization. This protocol is a general guideline and may require optimization for specific proteins.[9][10][11]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with an affinity tag (e.g., pET vector with a His-tag)

  • Luria-Bertani (LB) medium and agar plates with appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM sodium phosphate pH 7.5, 300 mM NaCl, 10 mM imidazole, 5% glycerol, 1 mM DTT, 1x protease inhibitor cocktail)[9]

  • Wash buffer (Lysis buffer with a higher concentration of imidazole, e.g., 20-40 mM)

  • Elution buffer (Lysis buffer with a high concentration of imidazole, e.g., 250-500 mM)

  • Size-exclusion chromatography (SEC) buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)

  • Affinity chromatography resin (e.g., Ni-NTA agarose)

  • SEC column

Protocol:

  • Transformation: Transform the expression plasmid containing the gene of interest into a competent E. coli expression strain. Plate on selective LB agar and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into a small volume of selective LB medium and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate a large volume of selective LB medium with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Cool the culture to a suitable temperature (e.g., 18-25°C) and induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to incubate for several hours (e.g., 4-16 hours) with shaking.

  • Cell Harvest: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C.

  • Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer and lyse the cells using sonication or a French press.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris.

  • Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated affinity chromatography column. Wash the column with wash buffer to remove non-specifically bound proteins. Elute the target protein with elution buffer.

  • Size-Exclusion Chromatography: Further purify the eluted protein by SEC to remove aggregates and other impurities.

  • Purity Analysis: Assess the purity of the final protein sample by SDS-PAGE.

Proline Dehydrogenase (ProDH) Activity Assay

Objective: To measure the enzymatic activity of ProDH, which catalyzes the conversion of proline to Δ¹-pyrroline-5-carboxylate. This assay can be adapted from protocols used for plant and other bacterial systems.[8][12][13][14][15]

Principle: ProDH activity is determined by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP) or 2-(p-iodophenyl)-3-(p-nitrophenyl)-5-phenyltetrazolium chloride (INT), which is coupled to the oxidation of proline.[8][12][14]

Materials:

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5-8.5)[12][14]

  • L-proline solution (e.g., 1 M)

  • DCPIP solution (e.g., 60 μM) or INT solution (e.g., 0.45 mM)[12][14]

  • Phenazine methosulfate (PMS) solution (as a mediator electron carrier, e.g., 0.5 mM)[12]

  • FAD solution (e.g., 0.5 mM)[12]

  • Potassium cyanide (KCN) solution (to inhibit the respiratory chain, e.g., 1 mM)[12]

  • Purified ProDH enzyme or cell extract

Protocol (using DCPIP):

  • Prepare a reaction mixture containing reaction buffer, MgCl₂, KCN, FAD, PMS, and DCPIP.

  • Add the enzyme sample to the reaction mixture and incubate at 25°C for 2-3 minutes to establish a baseline rate of DCPIP reduction.

  • Initiate the reaction by adding the L-proline solution.

  • Monitor the decrease in absorbance at 600 nm (for DCPIP) over time using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of absorbance change, using the molar extinction coefficient of DCPIP. One unit of activity is typically defined as the amount of enzyme that catalyzes the reduction of 1 µmol of DCPIP per minute.

This compound N-demethylase (Stc2) Activity Assay

Objective: To measure the activity of the Rieske-type monooxygenase that catalyzes the first step in this compound degradation. This can be achieved by monitoring the consumption of NADH or NADPH.[16]

Principle: The activity of Stc2 is dependent on the presence of a reductase system that transfers electrons from NAD(P)H. The oxidation of NAD(P)H to NAD(P)⁺ results in a decrease in absorbance at 340 nm.

Materials:

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • This compound solution

  • NAD(P)H solution

  • Purified Stc2 enzyme

  • A suitable reductase partner (e.g., purified Stc3/Stc4 or a surrogate reductase system)

Protocol:

  • Prepare a reaction mixture containing reaction buffer, this compound, and the reductase system.

  • Add the purified Stc2 enzyme.

  • Initiate the reaction by adding NAD(P)H.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of NAD(P)H consumption, using the molar extinction coefficient of NAD(P)H (6220 M⁻¹cm⁻¹).

Conclusion and Future Directions

The study of the this compound metabolic pathway in bacteria provides a fascinating example of microbial adaptation to specific ecological niches. The enzymes involved, particularly the Rieske-type monooxygenases, represent a class of biocatalysts with potential applications in bioremediation and synthetic biology. Future research should focus on a more comprehensive quantitative analysis of the entire pathway, including detailed kinetic characterization of all enzymes and in vivo metabolic flux analysis. Elucidating the regulatory networks that control the expression of this compound catabolism genes, especially in response to osmotic stress and nutrient availability, will provide a more complete understanding of this important metabolic process. Furthermore, exploring the diversity of this compound degradation pathways across a wider range of bacterial species could reveal novel enzymatic mechanisms and expand the toolbox of biocatalysts for various biotechnological applications.

References

An In-depth Technical Guide on the Core Mechanism of Action of Stachydrine in Cardiovascular Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Stachydrine, a quaternary ammonium alkaloid primarily isolated from the traditional Chinese herb Leonurus japonicus (Motherwort), has garnered significant scientific interest for its potential therapeutic applications in cardiovascular diseases.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the cardioprotective effects of this compound, with a focus on its role in mitigating cardiac hypertrophy, myocardial fibrosis, endothelial dysfunction, and ischemia-reperfusion injury. The information presented herein is intended to support further research and drug development efforts in the field of cardiovascular medicine.

Mitigation of Cardiac Hypertrophy

Pathological cardiac hypertrophy, an enlargement of the heart muscle, is a common precursor to heart failure. This compound has been shown to attenuate cardiac hypertrophy through the modulation of several key signaling pathways.

One of the primary mechanisms involves the CaMKII/HDAC4/MEF2C signaling pathway.[4][5] In animal models of pressure overload-induced cardiac hypertrophy, this compound treatment has been observed to inhibit the phosphorylation of CaMKII.[4][6] This, in turn, prevents the nuclear export of HDAC4, a transcriptional repressor.[5][6] The subsequent nuclear retention of HDAC4 leads to the suppression of MEF2C, a key transcription factor involved in the hypertrophic response.[4][5]

This compound also demonstrates anti-hypertrophic effects by regulating calcium homeostasis and inhibiting excessive autophagy in cardiomyocytes.[1][2][7][8] It has been shown to suppress NOX2-related cytosolic Ca2+ overload, which is implicated in pathological cardiac remodeling.[9][10][11] By inhibiting NADPH oxidase 2 (NOX2) activity, this compound reduces the production of reactive oxygen species (ROS) and subsequently suppresses excessive autophagy, a process that can be maladaptive in the context of pressure overload.[7][8][12]

Quantitative Data on Anti-Hypertrophic Effects of this compound

Experimental ModelThis compound Concentration/DoseKey FindingsReference
Transverse Aortic Constriction (TAC) in C57BL/6J mice6 mg/kg and 12 mg/kg (oral)Markedly attenuated cardiac dilation and LV dysfunction. No significant difference between the two doses.[4]
Phenylephrine (PE)-stimulated cardiomyocytesNot specifiedInhibited cardiomyocyte hypertrophy.[4]
Isoproterenol-induced cardiac hypertrophy in ratsNot specifiedSignificantly increased heart weight/body weight and left ventricle weight/body weight ratios were decreased. mRNA levels of ANP, BNP, and β-MHC were significantly decreased.[13]
Angiotensin II-stimulated H9c2 cellsNot specifiedInhibited AngII-induced excessive autophagy.[7][8]

Experimental Protocol: Evaluation of this compound on Cardiac Hypertrophy in vivo

  • Animal Model: C57BL/6J mice.

  • Induction of Hypertrophy: Transverse aortic constriction (TAC) surgery is performed to induce pressure overload.

  • Treatment: Mice are orally treated with this compound (e.g., 6 mg/kg or 12 mg/kg daily) for a specified period (e.g., 4 weeks). A sham-operated group and a TAC group with vehicle treatment serve as controls.

  • Assessment of Hypertrophy:

    • Echocardiography: To measure cardiac function and dimensions, including interventricular septal thickness at diastole (IVSd) and systole (IVSs), left ventricular posterior wall thickness at diastole (LVPWd) and systole (LVPWs), and ejection fraction (EF%) and fractional shortening (FS%).

    • Morphological Analysis: Heart weight to body weight (HW/BW) and heart weight to tibial length (HW/TL) ratios are calculated.

    • Histological Analysis: Heart sections are stained with hematoxylin and eosin (H&E) to assess cardiomyocyte size and with Masson's trichrome or Picrosirius red to evaluate fibrosis.

    • Molecular Analysis: Western blotting and real-time PCR are used to measure the expression of hypertrophic markers (e.g., ANP, BNP, β-MHC) and proteins in the CaMKII/HDAC4/MEF2C signaling pathway in heart tissue.[4]

Signaling Pathway: this compound's Inhibition of Cardiac Hypertrophy

G cluster_0 Pressure Overload / Agonists cluster_1 Cardiomyocyte Pressure Overload Pressure Overload CaMKII CaMKII Pressure Overload->CaMKII pCaMKII p-CaMKII CaMKII->pCaMKII Phosphorylation HDAC4_cyto HDAC4 (cytoplasm) pCaMKII->HDAC4_cyto Phosphorylates & Promotes Nuclear Export HDAC4_nuc HDAC4 (nucleus) MEF2C MEF2C HDAC4_nuc->MEF2C Represses Hypertrophic_Genes Hypertrophic Gene Expression MEF2C->Hypertrophic_Genes Activates Hypertrophy Cardiac Hypertrophy Hypertrophic_Genes->Hypertrophy This compound This compound This compound->pCaMKII Inhibits

Caption: this compound inhibits the CaMKII/HDAC4/MEF2C pathway.

Attenuation of Myocardial Fibrosis

Myocardial fibrosis, the excessive deposition of extracellular matrix proteins, contributes to cardiac stiffness and dysfunction. This compound has demonstrated significant anti-fibrotic effects, primarily by targeting the TGF-β1/Smads signaling pathway.[14]

This compound has been shown to suppress the ACE/AngII/AT1R-TGFβ1 profibrotic axis.[5][14] It downregulates the expression of angiotensinogen (AGT), angiotensin-converting enzyme (ACE), and the angiotensin II type 1 receptor (AT1R).[1][2][14] This leads to a reduction in the production of angiotensin II (AngII) and transforming growth factor-beta 1 (TGF-β1), two key mediators of cardiac fibrosis.[1][2][15] By inhibiting the TGF-β1 pathway, this compound prevents the phosphorylation of Smad2/3, their complex formation with Smad4, and subsequent translocation to the nucleus, thereby reducing the expression of pro-fibrotic genes.[1][2][14]

Furthermore, this compound has been reported to inhibit the proliferation and activation of cardiac fibroblasts into myofibroblasts, a critical step in the fibrotic process.[1][2][15] It also shows anti-inflammatory effects by inhibiting the NF-κB and JAK/STAT signaling pathways, which can indirectly contribute to reducing fibrosis.[13][14]

Quantitative Data on Anti-Fibrotic Effects of this compound

Experimental ModelThis compound Concentration/DoseKey FindingsReference
Transverse Aortic Constriction (TAC) in miceNot specifiedSignificantly blunted the elevation of TGFβ1 mRNA and subsequent activation of TGFβRII/Smads.[14]
Angiotensin II-stimulated cardiac fibroblasts10⁻⁶–10⁻⁴ MSuppressed AngII-activated cardiac fibroblast proliferation, collagen synthesis, and differentiation.[16]
Isoproterenol-induced cardiac remodeling in ratsNot specifiedAttenuated myocardial fibrosis via inhibition of NF-κB and JAK/STAT signaling pathways.[14]

Experimental Protocol: Assessment of this compound on Myocardial Fibrosis in vitro

  • Cell Culture: Primary neonatal mouse cardiac fibroblasts (CFs) are isolated and cultured.

  • Treatment: CFs are stimulated with Angiotensin II (e.g., 10⁻⁷ M) to induce a fibrotic response. Different concentrations of this compound (e.g., 10⁻⁶–10⁻⁴ M) are co-administered.

  • Assessment of Fibrosis:

    • Cell Proliferation Assay: To determine the effect of this compound on AngII-induced CF proliferation.

    • Collagen Synthesis: Assessed by measuring the levels of collagen I and III using Western blotting or real-time PCR.

    • Myofibroblast Differentiation: Evaluated by immunofluorescence or Western blotting for the expression of α-smooth muscle actin (α-SMA).

    • Signaling Pathway Analysis: Western blotting is used to measure the protein levels of components in the ACE/AngII/AT1R and TGF-β1/Smads pathways.[16]

Signaling Pathway: this compound's Anti-Fibrotic Mechanism

cluster_0 Extracellular cluster_1 Cardiac Fibroblast AngII Angiotensin II AT1R AT1R AngII->AT1R TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR This compound This compound This compound->TGFB1 Inhibits Production This compound->AT1R Downregulates AT1R->TGFB1 pSmad23 p-Smad2/3 TGFBR->pSmad23 Phosphorylates Smad23 Smad2/3 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Pro_fibrotic_genes Pro-fibrotic Gene Expression Smad_complex->Pro_fibrotic_genes Nuclear Translocation & Gene Transcription Fibrosis Myocardial Fibrosis Pro_fibrotic_genes->Fibrosis

Caption: this compound inhibits the AngII/TGF-β1/Smad fibrotic pathway.

Improvement of Endothelial Function

Endothelial dysfunction is an early event in the pathogenesis of atherosclerosis and other cardiovascular diseases. This compound has been shown to protect endothelial cells and improve vascular function through multiple mechanisms.

A key action of this compound is the enhancement of nitric oxide (NO) production. It activates the AMPK and Akt signaling pathways, which in turn phosphorylate and activate endothelial nitric oxide synthase (eNOS).[2][17] The resulting increase in NO leads to vasodilation and improved vascular health.[2][17]

This compound also ameliorates endothelial dysfunction induced by homocysteine (Hcy) by preventing eNOS uncoupling.[18] It achieves this by increasing the expression of GTP cyclohydrolase 1 (GTPCH1) and dihydrofolate reductase (DHFR), enzymes essential for the synthesis of tetrahydrobiopterin (BH4), a critical cofactor for eNOS.[1][2][18]

Furthermore, this compound promotes angiogenesis by activating the VEGFR2/MEK/ERK signaling pathway and inhibiting mitochondrial-mediated apoptosis in human umbilical vein endothelial cells (HUVECs).[19]

Quantitative Data on Endothelial Protective Effects of this compound

Experimental ModelThis compound Concentration/DoseKey FindingsReference
Rat thoracic aortas, mesenteric arteries, and renal arteriesNot specifiedEffectively blocked Hcy-induced impairment of endothelium-dependent vasorelaxation.[18]
Sunitinib-injured HUVECsNot specifiedSignificantly promoted proliferation, migration, and tube formation. Inhibited apoptosis and ROS production.[19]

Experimental Protocol: Evaluation of this compound on Endothelial Function

  • Vascular Reactivity Studies: Isolated arterial rings (e.g., rat thoracic aorta) are mounted in a myograph system. The effect of this compound on endothelium-dependent vasorelaxation in response to acetylcholine is measured in the presence and absence of stimuli like homocysteine.

  • Cell Culture: Human umbilical vein endothelial cells (HUVECs) are used.

  • NO Production Measurement: NO levels in HUVEC culture supernatants are quantified using a Griess reagent assay.

  • Western Blot Analysis: The phosphorylation status of eNOS, AMPK, and Akt in HUVECs treated with this compound is determined.

  • Angiogenesis Assays:

    • Tube Formation Assay: HUVECs are seeded on Matrigel, and the formation of capillary-like structures is observed and quantified after treatment with this compound.

    • Wound Healing Assay: The migration of HUVECs into a scratched area of a confluent monolayer is monitored over time.

    • Proliferation Assay: The effect of this compound on HUVEC proliferation is measured using assays like MTT or BrdU incorporation.[19]

Logical Relationship: this compound's Enhancement of eNOS Activity

This compound This compound AMPK AMPK This compound->AMPK Activates Akt Akt This compound->Akt Activates GTPCH1_DHFR GTPCH1 / DHFR Expression This compound->GTPCH1_DHFR Upregulates eNOS_activation eNOS Activation AMPK->eNOS_activation Phosphorylates Akt->eNOS_activation Phosphorylates BH4 Tetrahydrobiopterin (BH4) Synthesis GTPCH1_DHFR->BH4 eNOS_coupling eNOS Coupling BH4->eNOS_coupling Promotes eNOS_coupling->eNOS_activation Enables NO_production Nitric Oxide (NO) Production eNOS_activation->NO_production Vasodilation Vasodilation NO_production->Vasodilation

Caption: this compound promotes vasodilation via eNOS activation.

Protection Against Myocardial Ischemia-Reperfusion Injury

Myocardial ischemia-reperfusion (I/R) injury is a complex phenomenon involving oxidative stress, inflammation, and apoptosis. This compound has been shown to exert protective effects against I/R injury through several mechanisms.

This compound mitigates oxidative stress by enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[1][2] It also activates the SIRT1/Nrf2 signaling pathway, which upregulates the expression of antioxidant proteins like heme oxygenase-1 (HO-1).[5][20] By scavenging reactive oxygen species (ROS), this compound reduces lipid peroxidation and cellular damage.[1][2]

The anti-apoptotic effects of this compound are mediated by the inhibition of the mitochondrial-mediated apoptosis pathway.[19] It has been shown to reduce the expression of caspase-3 and the number of TUNEL-positive cells in cardiomyocytes subjected to hypoxia/reoxygenation.[3] Furthermore, this compound protects against I/R injury by ameliorating endoplasmic reticulum stress (ERS) and maintaining intracellular Ca2+ homeostasis, partly through the upregulation of SERCA2a.[21]

This compound also exhibits anti-inflammatory properties by inhibiting the NF-κB and JAK2/STAT3 signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[5][13][22] Additionally, it has been shown to inhibit ferroptosis, a form of iron-dependent cell death, by regulating the SIRT1/GPX4 pathway in the context of sepsis-induced cardiomyopathy.[23]

Quantitative Data on Protection Against I/R Injury

Experimental ModelThis compound Concentration/DoseKey FindingsReference
Hypoxia/reoxygenation (H/R)-induced H9c2 cells50 µMSignificantly decreased LDH release, MDA content, and the number of TUNEL positive cells. Increased SOD activity.[3][20]
Myocardial infarction in C57BL/6J mice6 or 12 mg kg⁻¹Improved heart function, decreased infarction size, and alleviated endoplasmic reticulum stress and apoptosis.[21]
LPS-induced septic miceNot specifiedMarkedly reduced myocardial apoptosis and serum levels of CK-MB, LDH, BNP, cTnI, and cTnT. Suppressed systemic inflammation.[23]

Experimental Protocol: Evaluation of this compound on Myocardial I/R Injury in vitro

  • Cell Culture: Rat cardiomyocyte H9c2 cells are used.

  • Induction of I/R Injury: Cells are subjected to hypoxia for a specific duration (e.g., 4 hours) followed by reoxygenation (e.g., 12 hours).

  • Treatment: Cells are pretreated with this compound (e.g., 50 µM) for a period (e.g., 2 hours) before the hypoxia/reoxygenation insult.

  • Assessment of Injury:

    • Cell Viability: Measured using CCK-8 or MTT assays.

    • Cell Death: Lactate dehydrogenase (LDH) release into the culture medium is quantified.

    • Apoptosis: Assessed by TUNEL staining and measurement of caspase-3 activity.

    • Oxidative Stress: The levels of malondialdehyde (MDA) and the activity of superoxide dismutase (SOD) in the cell culture medium are determined.

    • Western Blot Analysis: The protein expression of components in the SIRT1/Nrf2 and other relevant signaling pathways is measured.[20]

Experimental Workflow: In Vitro I/R Injury Model

cluster_workflow Experimental Workflow Start H9c2 Cardiomyocyte Culture Pretreatment Pre-treatment with this compound (e.g., 50 µM for 2h) Start->Pretreatment Hypoxia Hypoxia (e.g., 4h) Pretreatment->Hypoxia Reoxygenation Reoxygenation (e.g., 12h) Hypoxia->Reoxygenation Assessment Assessment of: - Cell Viability (CCK-8) - Cell Death (LDH) - Apoptosis (TUNEL) - Oxidative Stress (MDA, SOD) - Protein Expression (Western Blot) Reoxygenation->Assessment

Caption: Workflow for in vitro myocardial ischemia-reperfusion studies.

Conclusion

This compound exhibits a multifaceted mechanism of action in the context of cardiovascular disease, targeting key pathological processes including cardiac hypertrophy, myocardial fibrosis, endothelial dysfunction, and ischemia-reperfusion injury. Its ability to modulate a wide array of signaling pathways, such as those involving CaMKII, TGF-β1/Smads, eNOS, and Nrf2, underscores its potential as a promising therapeutic agent. The data and protocols presented in this guide provide a solid foundation for further preclinical and clinical investigations into the cardioprotective effects of this compound. Future research should focus on optimizing dosing regimens, further elucidating its molecular targets, and evaluating its efficacy and safety in more complex disease models.

References

The Alkaloid Within: A Technical Guide to the Initial Isolation and Characterization of Stachydrine from Capparis tomentosa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pioneering work on the isolation and characterization of the alkaloid L-stachydrine from the fruit of the African shrub, Capparis tomentosa Lam. The methodologies and findings detailed herein are based on the foundational research published in the Journal of the Chemical Society in 1952 by J. W. Cornforth and Alan J. Henry. This document is intended to serve as a practical resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the extraction and analysis of bioactive compounds from plant sources.

Introduction

Capparis tomentosa Lam., a member of the Capparidaceae family, has a history of use in traditional medicine across Africa. Early investigations into its chemical constituents were driven by reports of its toxicity to livestock. This led to a systematic examination of the plant's fruit, which consists of a hard pericarp, a pulpy endocarp, and numerous seeds encased in individual husks (testa). The research by Cornforth and Henry in 1952 culminated in the successful isolation and identification of a significant quantity of L-stachydrine, a proline betaine, from various parts of the fruit.[1] This discovery laid the groundwork for further pharmacological studies into the potential therapeutic applications of this compound. Stachydrine has since been investigated for a range of biological activities.

Isolation of L-Stachydrine: Experimental Protocols

The initial isolation of L-stachydrine from Capparis tomentosa fruit was achieved through a series of extraction and purification steps tailored to the different parts of the fruit. The following protocols are adapted from the original 1952 publication.

Materials and Reagents
  • Dried and ground pericarp of Capparis tomentosa fruit

  • Dried and ground seed husks and pulp of Capparis tomentosa fruit

  • Ethanol

  • Chloroform

  • Iodine solution

  • Hydrochloric acid (HCl)

  • Picric acid

  • Silver oxide

  • Methyl iodide

  • Methanol

  • L-proline

Extraction from Pericarp

The hard outer layer of the fruit, the pericarp, was processed to directly yield L-stachydrine hydrate.

Protocol:

  • The ground pericarp (1.7 kg) was percolated with cold ethanol over a period of 10 days.

  • The resulting ethanolic extract was concentrated under reduced pressure to a thick, dark syrup (250 g).

  • A portion of the syrup (200 g) was diluted with water (200 c.c.) and shaken with chloroform to remove impurities. The aqueous layer was separated and retained.

  • The aqueous solution was concentrated to a thick syrup and left to crystallize. The initial crystalline crop (A) was collected.

  • The mother-liquor from the first crystallization was extracted ten times with a boiling mixture of chloroform and ethanol (150 c.c. chloroform, 5 c.c. ethanol).

  • The hot-filtered extracts were combined and evaporated to yield a crude crystalline solid.

  • This solid was recrystallized from cold water to afford nearly pure L-stachydrine hydrate.

Extraction from Seed Husks and Pulp

The inner pulp and seed husks required a different approach involving precipitation as a periodide complex.

Protocol:

  • The ground seed husks and pulp (900 g) were continuously extracted with ethanol for 48 hours.

  • The ethanolic extract was concentrated to a syrup (150 g).

  • The syrup was dissolved in water (1.5 l.) and treated with a slight excess of iodine solution, leading to the precipitation of globules of periodide.

  • The periodide was collected, washed with water, and dissolved in warm ethanol.

  • The ethanolic solution was decolorized by the addition of a small amount of sulfur dioxide.

  • The solution was then made alkaline with ammonia and concentrated to a syrup.

  • The syrup was dissolved in absolute ethanol, filtered, and the filtrate was concentrated again.

  • The resulting syrup was dissolved in a minimal amount of hot absolute ethanol, and an excess of a saturated solution of picric acid in absolute ethanol was added.

  • The mixture was heated to boiling and then allowed to cool, yielding crystalline L-stachydrine picrate.

  • The picrate was recrystallized from water.

  • To obtain the hydrochloride salt, the picrate was dissolved in hot water and passed through a column of Amberlite IR-4B resin (in the chloride form). The eluate was evaporated to dryness, and the residue was crystallized from absolute ethanol.

Characterization of L-Stachydrine

The identity and purity of the isolated L-stachydrine were confirmed through the preparation and analysis of its hydrochloride and picrate derivatives, as well as by comparison with a synthetically prepared sample.

Synthesis of L-Stachydrine Hydrochloride

A synthetic sample of L-stachydrine hydrochloride was prepared from L-proline to provide a reference for comparison and to confirm the structure without the risk of racemization.

Protocol:

  • L-proline was methylated using methyl iodide in the presence of silver oxide in a methanolic solution.

  • The resulting product was converted to its hydrochloride salt.

Quantitative Data

The physical and chemical properties of the isolated L-stachydrine and its derivatives were meticulously measured. The data are summarized in the tables below for clear comparison.

Table 1: Physical Properties of L-Stachydrine and its Derivatives from Capparis tomentosa

CompoundFormMelting Point (°C)
L-Stachydrine HydrateCrystalline-
L-Stachydrine HydrochloridePrisms235 (dec.)
L-Stachydrine PicrateCrystalline225-226 (dec.)

Table 2: Optical Rotation of L-Stachydrine Hydrochloride

SourceSpecific Rotation ([α]D)Concentration (c)Solvent
From C. tomentosa-27.2°2.5Water
Synthetic-27.0°2.5Water

Note: The original publication reported rotations at 18°C.

Visualizing the Workflow and Signaling Pathways

To further elucidate the experimental processes, the following diagrams, generated using Graphviz (DOT language), provide a visual representation of the isolation workflows.

Isolation_from_Pericarp start Ground Pericarp of Capparis tomentosa percolation Percolation with cold ethanol (10 days) start->percolation concentration1 Concentration under reduced pressure percolation->concentration1 syrup1 Thick, dark syrup concentration1->syrup1 dilution Dilution with water and shaking with chloroform syrup1->dilution aqueous_layer Aqueous Layer dilution->aqueous_layer concentration2 Concentration to a thick syrup aqueous_layer->concentration2 crystallization1 Crystallization concentration2->crystallization1 crop_a Crystalline Crop (A) crystallization1->crop_a mother_liquor Mother Liquor crystallization1->mother_liquor extraction Extraction with boiling chloroform-ethanol mother_liquor->extraction evaporation Evaporation of extracts extraction->evaporation crude_crystals Crude Crystalline Solid evaporation->crude_crystals recrystallization Recrystallization from cold water crude_crystals->recrystallization final_product Pure L-Stachydrine Hydrate recrystallization->final_product

Caption: Isolation workflow for L-stachydrine hydrate from the pericarp.

Isolation_from_Pulp_and_Husks start Ground Seed Husks and Pulp of Capparis tomentosa extraction Continuous extraction with ethanol (48h) start->extraction concentration1 Concentration to syrup extraction->concentration1 syrup1 Syrup concentration1->syrup1 dissolution1 Dissolution in water syrup1->dissolution1 precipitation Precipitation with Iodine solution dissolution1->precipitation periodide L-Stachydrine Periodide precipitation->periodide dissolution2 Dissolution in warm ethanol periodide->dissolution2 decolorization Decolorization with SO2 dissolution2->decolorization alkalinization Alkalinization with NH3 and concentration decolorization->alkalinization syrup2 Syrup alkalinization->syrup2 dissolution3 Dissolution in absolute ethanol syrup2->dissolution3 picrate_formation Addition of Picric Acid in ethanol dissolution3->picrate_formation crystallization1 Crystallization picrate_formation->crystallization1 picrate_crystals L-Stachydrine Picrate crystallization1->picrate_crystals recrystallization Recrystallization from water picrate_crystals->recrystallization ion_exchange Ion-exchange chromatography (Amberlite IR-4B, Cl- form) recrystallization->ion_exchange evaporation Evaporation to dryness ion_exchange->evaporation crystallization2 Crystallization from absolute ethanol evaporation->crystallization2 final_product Pure L-Stachydrine Hydrochloride crystallization2->final_product

Caption: Isolation workflow for L-stachydrine from seed husks and pulp.

Conclusion

The pioneering work of Cornforth and Henry provided the first definitive evidence of the presence of L-stachydrine in Capparis tomentosa.[1] The detailed experimental protocols they developed remain a valuable reference for the isolation of this and similar alkaloids from plant matrices. The quantitative data from their characterization studies established a benchmark for the purity and identity of L-stachydrine. This technical guide, by presenting this foundational research in a modern, accessible format, aims to facilitate further exploration into the chemistry and pharmacology of Capparis tomentosa and its bioactive constituents. The methodologies described can be adapted and optimized with modern chromatographic and spectroscopic techniques to enhance the efficiency of isolation and the precision of characterization, thereby accelerating the discovery and development of new therapeutic agents from natural sources.

References

The Multifaceted Biological Activities of Stachydrine from Leonurus japonicus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachydrine, a quaternary ammonium alkaloid, is a prominent bioactive constituent of Leonurus japonicus (Motherwort).[1] Traditionally used in for gynecological and cardiovascular disorders, recent scientific investigations have unveiled a broader spectrum of pharmacological activities for this compound, positioning it as a promising candidate for drug development.[1][2][3] This technical guide provides an in-depth overview of the biological activities of this compound, focusing on its molecular mechanisms of action, supported by quantitative data and detailed experimental methodologies.

Cardiovascular Protective Effects

This compound exhibits significant cardioprotective properties, including the amelioration of cardiac hypertrophy and fibrosis, and the improvement of vascular function.[4][5] These effects are attributed to its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and tissue remodeling.

Anti-hypertrophic and Anti-fibrotic Activity

In vivo studies have demonstrated that this compound can significantly attenuate isoproterenol-induced cardiac hypertrophy and fibrosis in rats.[4] It achieves this by downregulating the expression of hypertrophic and fibrotic markers.[4][6] Furthermore, this compound has been shown to inhibit the angiotensin II-induced proliferation of cardiac fibroblasts, a key cell type in the development of cardiac fibrosis.[5]

ParameterModelTreatmentResultReference
Heart weight/body weight ratioIsoproterenol-induced cardiac hypertrophy in ratsThis compoundSignificantly increased[4]
Left ventricle weight/body weight ratioIsoproterenol-induced cardiac hypertrophy in ratsThis compoundSignificantly increased[4]
Cross-sectional areas of cardiomyocytesIsoproterenol-induced cardiac hypertrophy in ratsThis compoundSignificantly increased[4]
mRNA levels of ANP, BNP, and β-MHCIsoproterenol-induced cardiac hypertrophy in ratsThis compoundSignificantly decreased[4]
Collagen depositionPressure overload-induced cardiac remodeling in miceThis compoundObviously reduced[5][7]
α-Smooth Muscle Actin (α-SMA) and PeriostinPressure overload-induced cardiac remodeling in miceThis compoundIncreased levels were blunted[8]
TGF-βR1 protein levels and Smad2/3 phosphorylationPressure overload-induced diastolic heart failure in ratsThis compoundSignificantly decreased[6]
Vasorelaxant Effects

This compound induces rapid, endothelium-dependent vascular relaxation by activating the AMPK-Akt-eNOS signaling pathway, leading to increased nitric oxide (NO) production.[9][10]

ParameterModelTreatmentResultReference
Vascular RelaxationIsolated rat thoracic aortic ringsThis compoundEndothelium-dependent relaxation[9][10]
eNOS phosphorylationHuman umbilical vein endothelial cells (HUVECs)This compoundIncreased[9][10]
NO productionHUVECsThis compoundIncreased[9][10]

Neuroprotective Effects

This compound has demonstrated significant neuroprotective activity in models of cerebral ischemia-reperfusion injury.[11] Its mechanisms of action involve the suppression of inflammation, apoptosis, and oxidative stress in the brain.

Attenuation of Ischemia-Reperfusion Injury

In a rat model of middle cerebral artery occlusion (MCAO), this compound treatment significantly reduced neurological deficit scores and infarct volume.[11] It also decreased the levels of pro-inflammatory cytokines and markers of oxidative stress in the brain tissue.[11]

ParameterModelTreatmentResultReference
Neurological deficit scoreMCAO in ratsThis compoundSignificantly decreased[11]
Infarct volumeMCAO in ratsThis compoundSignificantly reduced[11]
IL-1β and TNF-α levelsMCAO in ratsThis compoundDecreased[11]
Superoxide dismutase (SOD) activityMCAO in ratsThis compoundReduced[11]
Malondialdehyde (MDA) levelsMCAO in ratsThis compoundReduced[11]

Anti-Inflammatory Activity

This compound exhibits potent anti-inflammatory effects by modulating key inflammatory signaling pathways and reducing the production of pro-inflammatory mediators.[1][12]

Inhibition of Inflammatory Cytokines

This compound has been shown to decrease the release of key inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[1] This effect is mediated through the inhibition of the NF-κB and JAK/STAT signaling pathways.[1][4]

ParameterModelTreatmentResultReference
IL-1β and TNF-α releaseVarious experimental modelsThis compoundDecreased[1]
Phosphorylation of IκBα and NF-κB p65Isoproterenol-induced cardiac hypertrophy in ratsThis compoundInhibited[4]
Phosphorylation of JAK2 and STAT3Isoproterenol-induced cardiac hypertrophy in ratsThis compoundInhibited[4]

Anticancer Activity

This compound has demonstrated anticancer properties in various cancer cell lines, primarily through the inhibition of cell proliferation and migration, and the induction of apoptosis.[1][13][14] These effects are mediated by the modulation of multiple signaling pathways, including PI3K/Akt and ERK.[1]

Cell LineCancer TypeIC50Reference
K562Chronic Myeloid Leukemia61 µM[13]
KCL22Chronic Myeloid Leukemia141 µM[13]
LAMA84Chronic Myeloid Leukemia86 µM[13]
Ba/F3 T315IChronic Myeloid Leukemia26 µM[13]
Ba/F3 WTChronic Myeloid Leukemia22 µM[13]
KU812Chronic Myeloid Leukemia35 µM[13]
4T1Breast Cancer2.15-24.14 µM (for derivatives)[15]

Uterine Regulatory Activity

This compound exhibits a dual regulatory effect on uterine activity, which is dependent on the physiological state of the uterus.[1][2] It can enhance contractions in a normal state and inhibit hypercontractility.[1][3]

Inhibition of Uterine Contractions

In vitro studies have shown that this compound can dose-dependently inhibit both spontaneous and oxytocin-induced uterine contractions.[3] This effect is believed to be mediated through the COX-2/PGF2α pathway.[3]

ParameterModelTreatmentResultReference
Spontaneous uterine contractionsIsolated mouse uteriThis compound (10⁻⁶.⁵ to 10⁻⁴ mol/L)Dose-dependent inhibition (max 47.1%)[3]
Oxytocin-induced uterine contractionsIsolated mouse uteriThis compound (10⁻⁶.⁵ to 10⁻⁴ mol/L)Dose-dependent inhibition (max 40.4%)[3]

Key Signaling Pathways Modulated by this compound

The diverse biological activities of this compound are a consequence of its ability to modulate multiple intracellular signaling pathways.

Stachydrine_Signaling_Pathways cluster_Cardiovascular Cardiovascular Effects cluster_Neuroprotection Neuroprotective Effects cluster_AntiInflammatory Anti-Inflammatory Effects cluster_Anticancer Anticancer Effects This compound This compound TGFb_R TGF-β Receptor This compound->TGFb_R Inhibits AngII_R Ang II Receptor This compound->AngII_R Inhibits AMPK AMPK This compound->AMPK Activates PI3K_neuro PI3K This compound->PI3K_neuro Activates IKK IKK This compound->IKK Inhibits JAK JAK2 This compound->JAK Inhibits RTK Receptor Tyrosine Kinases This compound->RTK Inhibits Smad Smad2/3 TGFb_R->Smad Activates NFAT NFAT AngII_R->NFAT Activates Myocardial_Fibrosis Myocardial Fibrosis Smad->Myocardial_Fibrosis Cardiac_Hypertrophy Cardiac Hypertrophy NFAT->Cardiac_Hypertrophy Akt_cardio Akt AMPK->Akt_cardio eNOS eNOS Akt_cardio->eNOS NO NO eNOS->NO Vasorelaxation Vasorelaxation NO->Vasorelaxation Akt_neuro Akt PI3K_neuro->Akt_neuro mTOR_neuro mTOR Akt_neuro->mTOR_neuro Apoptosis_neuro Neuronal Apoptosis mTOR_neuro->Apoptosis_neuro Inhibits IkB IκBα IKK->IkB Inhibits NFkB NF-κB IkB->NFkB Inflammatory_Cytokines Inflammatory Cytokines (IL-1β, TNF-α) NFkB->Inflammatory_Cytokines STAT STAT3 JAK->STAT STAT->Inflammatory_Cytokines PI3K_cancer PI3K RTK->PI3K_cancer ERK ERK RTK->ERK Akt_cancer Akt PI3K_cancer->Akt_cancer Apoptosis_cancer Apoptosis Akt_cancer->Apoptosis_cancer Promotes Proliferation_cancer Cell Proliferation Akt_cancer->Proliferation_cancer Inhibits ERK->Proliferation_cancer Inhibits

Key signaling pathways modulated by this compound.

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Rat Model for Neuroprotection

This protocol is adapted from studies evaluating the neuroprotective effects of this compound.[11][16][17][18]

  • Animals: Male Sprague-Dawley rats (250-300 g) are used.

  • Anesthesia: Anesthesia is induced and maintained with isoflurane or a similar anesthetic.

  • Surgical Procedure:

    • A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

    • The ECA is ligated and dissected.

    • A nylon monofilament (e.g., 4-0) with a rounded tip is inserted into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery.

    • The filament is left in place for a specified duration (e.g., 90 minutes) to induce ischemia.

  • Reperfusion: The filament is withdrawn to allow reperfusion.

  • This compound Administration: this compound is administered intravenously or intraperitoneally at the desired dose(s) at a specific time point relative to reperfusion (e.g., at the onset of reperfusion).

  • Neurological Assessment: Neurological deficit scores are evaluated at various time points post-MCAO (e.g., 24 hours) using a standardized scoring system.

  • Infarct Volume Measurement: At the end of the experiment, brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified.

MCAO_Workflow A Anesthetize Rat B Expose Carotid Arteries A->B C Insert Monofilament to Occlude MCA B->C D Induce Ischemia (e.g., 90 min) C->D E Withdraw Monofilament for Reperfusion D->E F Administer this compound or Vehicle E->F G Neurological Scoring (e.g., 24h) F->G H Sacrifice and Brain Harvest F->H I TTC Staining and Infarct Volume Analysis H->I

Experimental workflow for the MCAO rat model.
In Vitro Uterine Contraction Assay

This protocol is based on methodologies used to assess the effects of this compound on uterine contractility.[3][19]

  • Tissue Preparation:

    • Uteri are isolated from non-pregnant female mice or rats.

    • The uterine horns are cleaned of fat and connective tissue and cut into longitudinal strips (e.g., 10 mm long, 2 mm wide).

  • Organ Bath Setup:

    • Uterine strips are mounted in an organ bath containing a physiological salt solution (e.g., De Jalon's solution) maintained at 37°C and gassed with 95% O₂ and 5% CO₂.

    • The strips are connected to an isometric force transducer to record contractions.

    • An initial tension of 1 g is applied, and the tissue is allowed to equilibrate for at least 60 minutes.

  • Experimental Procedure:

    • Spontaneous Contractions: After equilibration, the spontaneous contractile activity of the uterine strips is recorded.

    • Induced Contractions: To study the effect on induced contractions, a contractile agent such as oxytocin (e.g., 10⁻² IU/mL) is added to the organ bath.

    • This compound Treatment: Once stable contractions are established, this compound is added to the bath in a cumulative concentration-dependent manner.

  • Data Analysis: The frequency, amplitude, and duration of uterine contractions are measured and analyzed to determine the effect of this compound.

Conclusion

This compound, a key bioactive compound from Leonurus japonicus, exhibits a remarkable range of pharmacological activities with significant therapeutic potential. Its cardioprotective, neuroprotective, anti-inflammatory, and anticancer effects are underpinned by its ability to modulate a complex network of signaling pathways. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic benefits of this compound. Further research is warranted to fully elucidate its mechanisms of action and to translate these promising preclinical findings into clinical applications.

References

Stachydrine's Modulation of the JAK/STAT Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachydrine, a quaternary ammonium alkaloid found predominantly in the medicinal herb Leonurus japonicus (Motherwort), has garnered significant interest for its diverse pharmacological activities. Emerging research has highlighted its potent anti-inflammatory and immunomodulatory effects, with a growing body of evidence pointing towards its interaction with the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This technical guide provides an in-depth overview of the current understanding of how this compound modulates this critical pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

The JAK/STAT pathway is a principal signaling cascade for a wide array of cytokines, growth factors, and hormones, playing a pivotal role in immunity, cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in a variety of inflammatory diseases, autoimmune disorders, and cancers, making it a prime target for therapeutic intervention. This compound has been shown to inhibit the phosphorylation of key components of this pathway, namely JAK2 and STAT3, thereby attenuating downstream inflammatory responses.[1]

This document serves as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound as a modulator of JAK/STAT signaling.

Quantitative Data on this compound's Effect on the JAK/STAT Pathway

The following tables summarize the key quantitative findings from studies investigating the inhibitory effects of this compound on the JAK/STAT signaling pathway and related inflammatory markers.

Model System Treatment Target Protein Effect Reference
PC12 cells (Oxygen-Glucose Deprivation model)This compound (10 µM)p-JAK2Significant decrease in phosphorylation
PC12 cells (Oxygen-Glucose Deprivation model)This compound (10 µM)p-STAT3Significant decrease in phosphorylation[2]
Tumor-Associated Macrophages (TAMs)This compoundp-JAK2Significant reduction in phosphorylation[3]
Tumor-Associated Macrophages (TAMs)This compoundp-STAT3Significant reduction in phosphorylation[3]
Isoproterenol-induced cardiac hypertrophy in ratsThis compoundp-JAK2Inhibition of expression
Isoproterenol-induced cardiac hypertrophy in ratsThis compoundp-STAT3Inhibition of expression[4]
Model System Treatment Target Cytokine/Gene Effect Reference
Rat serum (Cerebral Ischemia-Reperfusion model)This compoundIL-1βSignificant decrease in levels
Rat serum (Cerebral Ischemia-Reperfusion model)This compoundTNF-αSignificant decrease in levels[2]
Tumor-Associated Macrophages (TAMs)This compoundSTAT3 (mRNA)Decreased expression[3]
Isoproterenol-induced cardiac hypertrophy in ratsThis compoundIL-6, TNF-α, IFN-γ, IFN-1βDown-regulation

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the molecular pathways and experimental procedures described in the cited literature.

Stachydrine_JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2 JAK2 Receptor->JAK2 2. Activation pJAK2 p-JAK2 JAK2->pJAK2 3. Autophosphorylation STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 pJAK2->STAT3 4. Phosphorylation pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer 5. Dimerization This compound This compound This compound->pJAK2 Inhibition This compound->pSTAT3 Inhibition DNA DNA pSTAT3_dimer->DNA 6. Nuclear Translocation & DNA Binding Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes 7. Transcription

This compound's inhibition of the JAK/STAT signaling pathway.

Western_Blot_Workflow cluster_sample Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection cluster_analysis Analysis Cell_Culture Cell Culture & this compound Treatment Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking (e.g., 5% non-fat milk) Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-p-JAK2, anti-p-STAT3) Blocking->Primary_Ab Secondary_Ab HRP-conjugated Secondary Antibody Incubation Primary_Ab->Secondary_Ab ECL ECL Substrate Incubation Secondary_Ab->ECL Imaging Chemiluminescence Imaging ECL->Imaging Quantification Densitometry Analysis Imaging->Quantification

A typical experimental workflow for Western blot analysis.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound's modulation of the JAK/STAT pathway.

Cell Culture and Treatment
  • PC12 Cell Culture for Oxygen-Glucose Deprivation (OGD) Model:

    • Cell Line: PC12 rat pheochromocytoma cells.

    • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

    • OGD Procedure:

      • Wash cells three times with phosphate-buffered saline (PBS).

      • Pre-treat cells with this compound (e.g., 10 µM) in glucose-free DMEM for 1 hour.[2]

      • Incubate the cells in a hypoxic chamber (5% CO2, 95% N2) at 37°C for 6 hours.[2]

    • Control Group: Cells cultured in normal normoxic medium.

  • Macrophage Polarization:

    • Cell Source: Bone marrow-derived macrophages (BMDMs) or peritoneal macrophages.

    • Differentiation: Culture bone marrow cells with macrophage colony-stimulating factor (M-CSF) for 6-7 days to differentiate into M0 macrophages.

    • M2 Polarization: Induce M2 polarization by treating M0 macrophages with IL-4 and IL-13.

    • This compound Treatment: Co-culture polarizing macrophages with desired concentrations of this compound.

Western Blot Analysis
  • Objective: To quantify the protein levels of total and phosphorylated JAK2 and STAT3.

  • Protocol:

    • Protein Extraction: Lyse treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine protein concentration using a BCA protein assay kit.

    • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10% SDS-polyacrylamide gel.

    • Membrane Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-JAK2, JAK2, p-STAT3, and STAT3 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

    • Washing: Wash the membrane three times with TBST for 10 minutes each.

    • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

    • Quantification: Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ) and normalize the phosphorylated protein levels to the total protein levels.

Quantitative Real-Time PCR (qRT-PCR)
  • Objective: To measure the mRNA expression levels of STAT3 and its target genes.

  • Protocol:

    • RNA Extraction: Isolate total RNA from treated and control cells using a commercial RNA extraction kit (e.g., TRIzol).

    • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

    • qPCR Reaction: Perform qPCR using a SYBR Green-based master mix and specific primers for the target genes and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

    • Thermal Cycling: A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Objective: To measure the concentration of inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in cell culture supernatants or serum.

  • Protocol:

    • Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

    • Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours.

    • Sample and Standard Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.

    • Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour.

    • Enzyme Conjugate Incubation: Wash the plate and add streptavidin-HRP. Incubate for 30 minutes.

    • Substrate Addition: Wash the plate and add a TMB substrate solution. Incubate in the dark until a color develops.

    • Stop Reaction: Add a stop solution to terminate the reaction.

    • Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.

    • Concentration Calculation: Determine the cytokine concentrations in the samples by interpolating from the standard curve.

Cell Viability Assay (MTT or CCK-8)
  • Objective: To assess the effect of this compound on cell viability.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

    • Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48 hours).

    • Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours.

    • Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (around 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

    • Calculation: Calculate cell viability as a percentage of the control (untreated) cells.

Conclusion

The collective evidence strongly suggests that this compound is a potent modulator of the JAK/STAT signaling pathway, primarily through the inhibition of JAK2 and STAT3 phosphorylation. This inhibitory action translates to a significant reduction in the production of pro-inflammatory cytokines, highlighting the therapeutic potential of this compound in a range of inflammatory and immune-related disorders. The data and protocols presented in this technical guide offer a solid foundation for researchers and drug development professionals to further explore and harness the pharmacological properties of this compound. Future investigations should aim to elucidate the precise molecular interactions between this compound and the components of the JAK/STAT pathway, as well as to conduct comprehensive dose-response studies and preclinical trials to validate its efficacy and safety in various disease models.

References

The Pharmacokinetics and Bioavailability of Natural Stachydrine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachydrine, a quaternary ammonium alkaloid found predominantly in Leonurus japonicus (Chinese Motherwort) and other plants, has garnered significant scientific interest for its diverse pharmacological activities. These include neuroprotective, cardioprotective, anti-inflammatory, and anti-fibrotic effects. A thorough understanding of its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—and bioavailability is paramount for its development as a potential therapeutic agent. This technical guide provides an in-depth overview of the current knowledge on the pharmacokinetics and bioavailability of natural this compound, with a focus on quantitative data, experimental methodologies, and the molecular pathways it modulates.

Pharmacokinetic Profile of this compound

Current research indicates that this compound is rapidly absorbed and metabolized following oral administration.[1] Its high bioavailability suggests efficient uptake from the gastrointestinal tract.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound in rats after a single oral administration of Herba Leonuri extract. It is important to note that these values were obtained from studies using plant extracts, and the pharmacokinetics of pure this compound may vary.

ParameterValueSpeciesDosageFormulationReference
Cmax (Maximum Plasma Concentration) 1608 ± 267 ng/mLRat (Wistar)14.5 g/kg Herba Leonuri extractOral gavage[2]
Tmax (Time to Maximum Plasma Concentration) 0.75 ± 0.27 hRat (Wistar)14.5 g/kg Herba Leonuri extractOral gavage[2]
Relative Bioavailability ~90%RatNot SpecifiedNot Specified[3]

Note: The bioavailability of leonurine, another compound found in Herba Leonuri, has been reported to be much lower, not exceeding 5.0% in rats and 7.5% in dogs, suggesting that this compound is the more readily absorbed alkaloid from the extract.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are protocols for key experiments related to this compound pharmacokinetics.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical experimental workflow for assessing the pharmacokinetics of this compound after oral administration of a plant extract.

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis A Animal Acclimatization (Wistar rats, 1 week) B Fasting (Overnight, free access to water) A->B C Oral Administration (Herba Leonuri extract via gavage) B->C D Blood Sampling (Via tail vein at specified time points) C->D E Plasma Separation (Centrifugation) D->E F Sample Preparation (Solid-Phase Extraction) E->F G LC-MS/MS Analysis F->G H Pharmacokinetic Parameter Calculation G->H

Caption: Experimental workflow for an in vivo pharmacokinetic study of this compound.

1. Animal Model and Dosing:

  • Species: Male Wistar rats.[2]

  • Acclimatization: Animals are housed in a controlled environment for at least one week prior to the experiment.

  • Fasting: Rats are fasted overnight with free access to water before dosing.[4]

  • Dosing: A single dose of Herba Leonuri extract (e.g., 14.5 g/kg) is administered via oral gavage.[2]

2. Blood Sample Collection:

  • Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 0.75, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes) and stored at -80°C until analysis.

Analytical Method: LC-MS/MS for this compound Quantification

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed for the determination of this compound in plasma samples.[2]

1. Sample Preparation (Solid-Phase Extraction):

  • Column Activation: An SPE column is activated sequentially with methanol and water.[5]
  • Sample Loading: Plasma samples are loaded onto the conditioned SPE column.[5]
  • Washing: The column is washed with a solution such as 20% methanol to remove interferences.[5]
  • Elution: this compound is eluted from the column with an organic solvent like acetonitrile.[5]
  • The eluent is then evaporated and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.

2. Chromatographic Conditions:

  • Column: Agilent ZORBAX Eclipse XDB-C18 column (150 mm × 4.6 mm, 5 µm).[5]

  • Mobile Phase: A mixture of methanol and water containing 0.1% formic acid.[2]

  • Flow Rate: 0.6 mL/min.[2]

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple reaction monitoring (MRM) is used for quantification. The transition for this compound is typically m/z 144.2 → 58.1.[6]

  • Internal Standard: An internal standard, such as diphenhydramine, is used to ensure accuracy.[2]

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating key intracellular signaling pathways, particularly those involved in inflammation and cell survival.

Inhibition of the NF-κB Signaling Pathway

This compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation.[3][7] It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This, in turn, blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[3][8]

cluster_outside Extracellular cluster_inside Intracellular Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα Phosphorylation NF-κB (p65) NF-κB (p65) IκBα->NF-κB (p65) Inhibition Phosphorylated IκBα Phosphorylated IκBα IκBα->Phosphorylated IκBα Nuclear Translocation Nuclear Translocation NF-κB (p65)->Nuclear Translocation This compound This compound This compound->IKK Inhibits Degradation Degradation Phosphorylated IκBα->Degradation Degradation->NF-κB (p65) Releases Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Promotes

Caption: this compound's inhibition of the NF-κB signaling pathway.
Activation of the PI3K/Akt Signaling Pathway

This compound has also been demonstrated to activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and proliferation.[1] Activation of this pathway by this compound can lead to the phosphorylation of Akt and the downstream mammalian target of rapamycin (mTOR), promoting cellular protective mechanisms.[1]

cluster_outside Extracellular cluster_inside Intracellular Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Activates Phosphorylated Akt Phosphorylated Akt Akt->Phosphorylated Akt mTOR mTOR Phosphorylated mTOR Phosphorylated mTOR mTOR->Phosphorylated mTOR This compound This compound This compound->Akt Promotes Phosphorylation Phosphorylated Akt->mTOR Phosphorylates Cell Survival & Proliferation Cell Survival & Proliferation Phosphorylated mTOR->Cell Survival & Proliferation

Caption: this compound's activation of the PI3K/Akt signaling pathway.

Conclusion and Future Directions

Natural this compound exhibits favorable pharmacokinetic properties, including rapid absorption and high bioavailability, making it a promising candidate for further drug development. The methodologies outlined in this guide provide a framework for conducting robust pharmacokinetic and pharmacodynamic studies. Understanding its modulation of key signaling pathways like NF-κB and PI3K/Akt is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

Future research should focus on:

  • Conducting pharmacokinetic studies with pure this compound, including intravenous administration, to determine its absolute bioavailability and provide a more precise pharmacokinetic profile.

  • Investigating the metabolism of this compound in more detail to identify its major metabolites and their potential biological activities.

  • Exploring the tissue distribution of this compound to understand its accumulation in target organs.

  • Further elucidating the downstream effects of this compound-mediated modulation of signaling pathways to fully understand its therapeutic potential.

This comprehensive understanding will be instrumental in translating the promising preclinical findings of this compound into clinical applications.

References

The Occurrence and Analysis of Stachydrine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of Stachydrine Distribution in Plant and Bacterial Kingdoms, Methodologies for its Quantification, and its Role in Cellular Signaling.

Introduction

This compound, a proline betaine also known as (2S)-1,1-dimethylpyrrolidine-2-carboxylic acid, is a naturally occurring alkaloid first isolated in 1918.[1][2] This quaternary ammonium compound is widely distributed across various plant and bacterial species, where it plays significant physiological roles. In plants, this compound functions as a secondary metabolite, contributing to osmotic pressure regulation, nitrogen fixation, and resistance to pests and stress.[1][2] Similarly, in bacteria, it serves as a crucial osmoprotectant, enabling adaptation to high-salinity environments.[1][2]

Beyond its physiological functions in plants and bacteria, this compound has garnered significant interest from the scientific community for its diverse pharmacological activities.[1][2] Research has demonstrated its potential in the treatment of cardiovascular and cerebrovascular diseases, neuroprotection, and its anti-cancer, anti-inflammatory, and anti-fibrotic properties.[3][4] This technical guide provides a comprehensive overview of the discovery of this compound in various species, detailed experimental protocols for its analysis, and an exploration of the signaling pathways it modulates. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this promising bioactive compound.

Distribution of this compound in Plant and Bacterial Species

This compound has been identified in a variety of plant and bacterial species. The concentration of this compound can vary significantly depending on the species, the part of the plant, and environmental conditions.

Quantitative Data on this compound Content

The following tables summarize the quantitative data for this compound content in various plant and bacterial species as reported in the scientific literature.

Plant SpeciesFamilyPlant PartThis compound Content (% Dry Weight)Reference
Leonurus japonicusLamiaceaeAerial parts0.09 - 1.01[5]
Leonurus japonicusLamiaceaeFruit0.18 - 0.21[5]
Leonurus cardiacaLamiaceaeAerial partsup to 1.55[5]
Leonurus spp.LamiaceaeNot specified0.59 - 1.72[1][2]
Medicago sativa (Alfalfa)FabaceaeNot specified~0.1[1][2]
Citrus reticulataRutaceaeNot specified~0.3[1][2]
Bacterial SpeciesGram StainingEnvironmentRole of this compoundReference
Sinorhizobium melilotiGram-negativeSoil, symbiont of alfalfaOsmoprotectant, nutrient source[1][2]
Rhodobacter sphaeroidesGram-negativeAquatic environmentsOsmoprotectant, catabolism[1][2]
Paracoccus denitrificansGram-negativeSoil, waterCatabolism[1]
Bacillus subtilisGram-positiveSoilOsmoprotectant[1]
Escherichia coliGram-negativeVariousOsmoprotection (when supplied externally)[1]

Experimental Protocols

Accurate and reliable methods for the extraction, purification, and quantification of this compound are essential for research and quality control.

Extraction and Purification of this compound from Plant Material

The following protocol is a general method for the extraction and purification of this compound from plant materials, based on a patented method.[6]

Materials:

  • Dried and crushed plant material (e.g., Motherwort herb powder)

  • Supercritical fluid extraction (SFE) system with CO₂

  • Entrainer (e.g., ethanol)

  • Membrane separation system (ultrafiltration and nanofiltration)

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

  • Methanol

  • Vacuum concentrator

Procedure:

  • Supercritical Fluid Extraction (SFE):

    • Place the crushed plant powder into the SFE vessel.

    • Use CO₂ as the supercritical fluid and an entrainer such as ethanol (e.g., 4% of total extractant volume).

    • Set the extraction pressure to 20–30 MPa and the temperature to 40–50°C.

    • Maintain a CO₂ flow rate of 20–30 L/h.

    • Collect the resulting extract liquid.

  • Membrane Filtration and Concentration:

    • Pass the extract through an ultrafiltration membrane (e.g., molecular weight cut-off of 2000–3000 Da).

    • Further concentrate the permeate using a nanofiltration membrane (e.g., molecular weight cut-off of 300 Da) at an operating pressure of 0.7–1.5 MPa.

    • Dry the concentrated liquid under vacuum to obtain a crude extract.

  • Preparative HPLC Purification:

    • Dissolve the crude extract in a suitable solvent.

    • Purify the this compound from the crude extract using a preparative HPLC system.

    • A typical mobile phase for separation is 75–82% methanol in water.

    • Monitor the eluent using a UV detector and collect the fraction corresponding to this compound.

  • Crystallization:

    • Concentrate the collected this compound fraction under vacuum.

    • Crystallize the this compound using methanol to obtain the pure compound.

Quantification of this compound using Quantitative ¹H-NMR (qHNMR)

This protocol provides a direct and accurate method for quantifying this compound without the need for a reference standard of this compound itself, as it relies on an internal standard.[5]

Materials:

  • Freeze-dried plant extract

  • Deuterium oxide (D₂O)

  • Internal standard (e.g., maleic acid)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the freeze-dried plant extract.

    • Accurately weigh a known amount of the internal standard (maleic acid).

    • Dissolve both the extract and the internal standard in a precise volume of D₂O in an NMR tube.

  • NMR Data Acquisition:

    • Record the ¹H-NMR spectrum of the sample solution.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of the protons, which is crucial for accurate quantification.

  • Data Analysis:

    • Identify the characteristic singlet signal of the N-CH₃ protons of this compound (typically around δ 3.03 ppm).

    • Identify the singlet signal of the two vinylic protons of the internal standard, maleic acid (typically around δ 6.18 ppm).

    • Integrate both signals.

    • Calculate the concentration of this compound using the following formula:

    Cthis compound = (Ithis compound / Nthis compound) * (NIS / IIS) * (MIS / Mthis compound) * CIS

    Where:

    • C = concentration

    • I = integral value

    • N = number of protons giving rise to the signal (Nthis compound = 6 for the two N-CH₃ groups; NIS = 2 for maleic acid)

    • M = molar mass

    • IS = Internal Standard

Quantification of this compound using HPLC-MS

This method is highly sensitive and specific for the determination of this compound in complex matrices like herbal preparations.[6]

Materials:

  • This compound hydrochloride reference standard

  • Acetonitrile (ACN)

  • Formic acid

  • Ultrapure water

  • HPLC-MS system with an ESI source

Procedure:

  • Chromatographic Conditions:

    • Column: Waters XBridge Amide (4.6 mm × 250 mm, 5 µm) or equivalent HILIC column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A suitable gradient to separate this compound from other components.

    • Flow Rate: 1.0 mL/min with a split ratio of 1:4 before the MS inlet.

  • Mass Spectrometry Conditions:

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Scan Mode: Selected Ion Monitoring (SIM) for the m/z of this compound (m/z 144.0).

  • Quantification:

    • Prepare a series of standard solutions of this compound hydrochloride of known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Analyze the samples and determine the concentration of this compound by interpolating the peak area from the calibration curve. The linear range for this compound hydrochloride has been reported to be 0.5628 - 281.4 µg/L.[6]

Signaling and Metabolic Pathways

This compound is not only a metabolite but also a modulator of key cellular signaling pathways, which underlies many of its pharmacological effects.

Biosynthesis and Catabolism of this compound

The biosynthesis of this compound in plants and its degradation in bacteria represent important metabolic pathways.

  • Biosynthesis in Medicago sativa : this compound is synthesized from proline through a two-step methylation process catalyzed by N-methyltransferase enzymes (NMT1 and NMT2).[1][2][7]

  • Catabolism in Rhodobacter sphaeroides : Bacteria can utilize this compound as a carbon and nitrogen source. In Rhodobacter sphaeroides, this compound is demethylated back to proline in two steps by N-desmethyltransferase enzymes (NDT1 and NDT2).[1][2][7]

Stachydrine_Metabolism cluster_biosynthesis Biosynthesis in Medicago sativa cluster_catabolism Catabolism in Rhodobacter sphaeroides Proline Proline N_Methyl_Proline N-Methylproline Proline->N_Methyl_Proline NMT1 Stachydrine_bio This compound N_Methyl_Proline->Stachydrine_bio NMT2 Stachydrine_cat This compound N_Methyl_this compound N-Methyl this compound Stachydrine_cat->N_Methyl_this compound NDT1 Proline_cat Proline N_Methyl_this compound->Proline_cat NDT2

Biosynthesis and catabolism of this compound.
Modulation of Cellular Signaling Pathways

This compound has been shown to influence several key signaling pathways involved in cell proliferation, inflammation, and apoptosis.

  • PI3K/Akt and MAPK/ERK Pathways: These pathways are crucial for cell growth, survival, and proliferation. This compound has been found to inhibit the PI3K/Akt and MAPK/ERK pathways in cancer cells, leading to reduced cell viability and proliferation.[1]

PI3K_MAPK_pathways This compound This compound PI3K PI3K This compound->PI3K ERK ERK This compound->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation

Inhibition of PI3K/Akt and MAPK/ERK pathways by this compound.
  • NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. This compound can suppress the activation of NF-κB by preventing the phosphorylation and nuclear translocation of the p65 subunit, thereby reducing the production of pro-inflammatory molecules.[1]

NFkB_pathway This compound This compound p65_phosphorylation p65 Phosphorylation This compound->p65_phosphorylation p65_translocation p65 Nuclear Translocation p65_phosphorylation->p65_translocation Inflammation Inflammatory Gene Expression p65_translocation->Inflammation

Inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound is a multifaceted molecule with important physiological roles in the plant and bacterial kingdoms and significant therapeutic potential for human health. This technical guide has provided a consolidated resource on the occurrence of this compound, robust methodologies for its analysis, and its interactions with key cellular signaling pathways. As research into this promising natural product continues, the standardized protocols and compiled data presented here will serve as a valuable tool for scientists and researchers in the fields of natural product chemistry, pharmacology, and drug development, facilitating further exploration and application of this compound's beneficial properties.

References

Methodological & Application

Stachydrine Extraction from Motherwort Herb: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for the extraction of Stachydrine from the motherwort herb (Leonurus japonicus). It includes a comparative analysis of different extraction methodologies, detailed experimental procedures, and an overview of the key signaling pathways influenced by this compound. This guide is intended to assist researchers in selecting and implementing the most suitable extraction and purification strategies for their specific research needs.

Introduction

This compound, a quaternary ammonium alkaloid, is one of the primary bioactive compounds found in motherwort. It has garnered significant interest in the pharmaceutical industry due to its wide range of therapeutic effects, including cardiovascular protection, anti-inflammatory, and neuroprotective properties. The efficient extraction and purification of this compound are critical steps for its further investigation and potential drug development. This application note outlines and compares several effective extraction protocols.

Comparative Analysis of Extraction Protocols

The selection of an appropriate extraction method is crucial for maximizing the yield and purity of this compound. The following table summarizes quantitative data from various established protocols.

Extraction Method Key Parameters This compound Content in Raw Material (% w/w) Reported Final Purity (%) Key Advantages Key Disadvantages
Supercritical Fluid Extraction (SFE) Pressure: 20-30 MPa; Temperature: 40-50°C; Co-solvent: 4% Ethanol[1]0.1 - 1.0[2][3][4][5][6]96.3 - 97.2[1]High purity, Low pollution, Mild operating conditions[1]High initial equipment cost
Solvent Extraction with Ethanol and HCl Soaking in HCl and ethanol, followed by ethanol extraction and purification via macroporous adsorption resin and recrystallization.[7]0.1 - 1.0[2][3][4][5][6]Up to 99.66[7]High purity, Suitable for large-scale productionUse of strong acid, Multi-step process
Ultrasonic-Assisted Extraction (UAE) Ultrasonic extraction with ethanol, followed by decolorization with ethyl acetate.[2][8]0.1 - 0.2[2][8]Not explicitly statedRapid, Simple, and Convenient[9]Purity may be lower without further purification

Detailed Experimental Protocols

Protocol 1: Supercritical Fluid Extraction (SFE)

This protocol is adapted from a patented method and is suitable for obtaining high-purity this compound with minimal environmental impact.[1]

Materials and Equipment:

  • Crushed and powdered motherwort herb

  • Supercritical fluid extraction system

  • CO₂ supply

  • Ethanol (as co-solvent)

  • Membrane separation system (Ultrafiltration and Nanofiltration)

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

  • Vacuum concentrator

  • Methanol for crystallization

Procedure:

  • Preparation: Place the crushed motherwort herb powder into the extraction vessel of the supercritical fluid extraction device.

  • Extraction:

    • Set the extraction pressure to 20–30 MPa and the temperature to 40–50°C.

    • Introduce CO₂ at a flow rate of 20–30 L/h.

    • Use 4% ethanol as an entrainer (co-solvent).[1]

    • Collect the extract liquid.

  • Purification:

    • Pass the extract through an ultrafiltration and nanofiltration membrane system to remove impurities and concentrate the solution.

    • Dry the concentrated extract to obtain a crude product.

    • Further purify the crude extract using preparative liquid chromatography.

  • Final Product Preparation:

    • Collect the this compound fraction from the preparative HPLC.

    • Subject the collected fraction to vacuum concentration.

    • Crystallize the concentrated this compound using methanol to obtain the final high-purity product.[1]

Protocol 2: Solvent Extraction with Ethanol and Hydrochloric Acid

This protocol is a robust method for achieving very high purity this compound hydrochloride.[7]

Materials and Equipment:

  • Crushed motherwort herbs

  • Hydrochloric acid (HCl)

  • Ethanol

  • Filtration apparatus

  • Reduced pressure distillation system

  • Macroporous adsorption resin column

  • Drying oven

Procedure:

  • Acid-Ethanol Soaking:

    • Soak the crushed motherwort herb powder in a solution of hydrochloric acid and ethanol.

    • Filter the mixture to obtain the first alcohol extract.

  • Ethanol Extraction:

    • Soak the filtered motherwort herb residue in ethanol.

    • Filter to obtain the second alcohol extract.

  • Concentration:

    • Combine the first and second alcohol extracts.

    • Perform reduced pressure distillation to concentrate the combined extract.

  • Purification:

    • Purify the distilled liquid using a macroporous adsorption resin column.

    • Wash the column with a 70% ethanol solution and collect the elution solution.

  • Final Product Preparation:

    • Dry the elution solution to obtain the motherwort herb extract containing this compound hydrochloride.

    • Further recrystallization can be performed to achieve higher purity.[7]

Protocol 3: Ultrasonic-Assisted Extraction (UAE)

This method is a rapid and simple technique for extracting this compound for analytical purposes or initial screening.[2][8]

Materials and Equipment:

  • Powdered motherwort herb

  • Ethanol

  • Ethyl acetate

  • Ultrasonic bath

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Decolorization:

    • Pre-treat the powdered motherwort herb with ethyl acetate to remove pigments and less polar compounds.

  • Ultrasonic Extraction:

    • Suspend the pre-treated powder in ethanol.

    • Place the suspension in an ultrasonic bath for a specified duration (e.g., 30-60 minutes).

  • Filtration and Concentration:

    • Filter the mixture to separate the extract from the solid residue.

    • Concentrate the filtrate using a rotary evaporator to obtain the crude this compound extract.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for this compound Extraction

The following diagram illustrates a general workflow for the extraction and purification of this compound from motherwort.

G cluster_0 Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Final Product A Motherwort Herb B Crushing & Powdering A->B C Supercritical Fluid Extraction (SFE) B->C D Solvent Extraction (Ethanol & HCl) B->D E Ultrasonic-Assisted Extraction (UAE) B->E F Membrane Separation C->F G Macroporous Resin Chromatography D->G E->G H Preparative HPLC F->H G->H I High-Purity this compound H->I

Caption: General workflow for this compound extraction and purification.

Key Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by modulating various signaling pathways. The diagram below illustrates its role in cardioprotection and anti-inflammatory responses.

G cluster_0 This compound's Cardioprotective & Anti-inflammatory Effects cluster_1 Anti-inflammatory Pathway cluster_2 Cardioprotective Pathway cluster_3 Cellular Outcomes This compound This compound NFkB NF-κB Pathway This compound->NFkB inhibits TGFb TGF-β/Smad Pathway This compound->TGFb inhibits Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-1β) NFkB->Inflammatory_Cytokines activates Inflammation Reduced Inflammation NFkB->Inflammation leads to Inflammatory_Cytokines->Inflammation Cardiac_Fibrosis Cardiac Fibrosis TGFb->Cardiac_Fibrosis promotes Cardioprotection Cardioprotection TGFb->Cardioprotection prevents Cardiac_Fibrosis->Cardioprotection

Caption: this compound's modulation of key signaling pathways.

Conclusion

The choice of extraction protocol for this compound from motherwort herb should be guided by the desired final purity, scale of production, and available resources. Supercritical Fluid Extraction offers a green and efficient method for obtaining high-purity this compound. Solvent extraction with ethanol and HCl is a robust method suitable for large-scale production with very high purity. Ultrasonic-Assisted Extraction provides a rapid and simple option for preliminary studies and analytical purposes. Further optimization of these protocols may be necessary to meet specific research and development requirements. The elucidation of this compound's mechanisms of action through various signaling pathways underscores its potential as a valuable therapeutic agent.

References

Quantitative Analysis of Stachydrine Using qHNMR: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachydrine, a quaternary ammonium alkaloid, is a significant bioactive compound found in various medicinal plants, most notably in the genus Leonurus (e.g., Leonurus japonicus, Chinese motherwort). Its pharmacological activities, including cardiovascular, hypotensive, and tissue-protective effects, have garnered considerable interest in the field of drug discovery and development. However, the quantification of this compound presents analytical challenges due to its lack of a strong chromophore, making conventional HPLC-UV detection methods difficult.[1]

Quantitative ¹H Nuclear Magnetic Resonance (qHNMR) spectroscopy has emerged as a powerful and reliable analytical technique for the direct quantification of this compound in various matrices. This method offers several advantages, including high precision, no need for identical reference standards for calibration curves, and minimal sample pre-purification.[1] This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using qHNMR.

Principle of qHNMR for this compound Quantification

The fundamental principle of qHNMR is that the integral of an NMR signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a specific proton signal from the analyte (this compound) to the integral of a known proton signal from an internal standard of a certified purity and known concentration, the absolute amount of the analyte can be determined.

For this compound, the sharp singlet signal of the two N-methyl groups (N-CH₃) is well-resolved and ideal for quantification. Maleic acid is a commonly used internal standard due to its chemical stability, simple ¹H NMR spectrum (a singlet for its two vinylic protons), and the fact that its signal does not overlap with those of this compound.[1][2]

Data Presentation: Quantitative this compound Content

The following tables summarize the quantitative data of this compound content in different plant materials as determined by qHNMR in published studies.

Table 1: this compound Content in Leonurus japonicus (Yimucao)

Sample OriginPlant PartThis compound Content (% w/w)Reference
Various (3 countries)Aerial Parts0.09 - 1.01[1]
Not SpecifiedFruits0.18 - 0.21[1]
Various (8 provinces)Aerial PartsHigher content in Zhejiang province[3][4]

Table 2: this compound Content in Leonurus cardiaca

Sample OriginPlant PartThis compound Content (% w/w)Reference
Not Specified (4 samples)Aerial PartsUp to 1.55[1]

Experimental Protocols

A detailed methodology for the quantitative analysis of this compound using qHNMR is provided below.

Sample Preparation

A decoction method followed by lyophilization is a common procedure for extracting this compound from plant material for qHNMR analysis.[1]

Materials and Reagents:

  • Dried plant material (e.g., aerial parts of Leonurus japonicus)

  • Deionized water

  • Freeze-dryer

  • Mortar and pestle or grinder

  • Analytical balance

Protocol:

  • Mill the dried plant material to a homogeneous powder.

  • Accurately weigh a specific amount of the powdered plant material (e.g., 1.0 g).

  • Add a defined volume of deionized water (e.g., 50 mL) to the powder in a suitable flask.

  • Heat the mixture to boiling and maintain a gentle boil for a specified period (e.g., 30 minutes).

  • Allow the mixture to cool to room temperature.

  • Filter the decoction to remove solid plant material.

  • Freeze the aqueous extract at -80°C until completely frozen.

  • Lyophilize the frozen extract using a freeze-dryer to obtain a dry powder.

  • Store the lyophilized extract in a desiccator until NMR analysis.

qHNMR Sample Preparation

Materials and Reagents:

  • Lyophilized plant extract

  • This compound reference standard (for identity confirmation)

  • Maleic acid (internal standard, certified reference material)

  • Deuterium oxide (D₂O, 99.9%)

  • NMR tubes (5 mm)

  • Analytical balance (accurate to 0.01 mg)

  • Vortex mixer

  • Pipettes

Protocol:

  • Accurately weigh a precise amount of the lyophilized plant extract (e.g., 10-20 mg) into a clean, dry vial.

  • Accurately weigh a precise amount of the internal standard, maleic acid (e.g., 5-10 mg), and add it to the same vial.

  • Record the exact weights of the extract and the internal standard.

  • Add a precise volume of D₂O (e.g., 0.6 mL) to the vial.

  • Vortex the vial thoroughly to ensure complete dissolution of both the extract and the internal standard.

  • Transfer the solution to a 5 mm NMR tube.

qHNMR Data Acquisition

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a proton probe.

Key Acquisition Parameters:

For accurate quantification, it is crucial to use appropriate acquisition parameters to ensure full relaxation of all relevant nuclei between scans.

ParameterRecommended Value/SettingRationale
Pulse ProgramStandard 1D proton pulse sequence (e.g., 'zg30' or 'zg')A simple pulse-acquire sequence is sufficient.
Pulse Angle90°To maximize the signal in a single scan.
Relaxation Delay (D1)≥ 5 x T₁ of the slowest relaxing protonCrucial for ensuring complete relaxation and accurate integration. A delay of 20-30 seconds is often used as a conservative value.
Acquisition Time (AQ)2-4 secondsTo ensure adequate digital resolution.
Number of Scans (NS)16 - 64 (or more)To achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for an integration error of <1%).
Spectral Width (SW)~12-15 ppmTo cover the entire ¹H NMR chemical shift range.
Temperature298 K (25°C)For consistency and to minimize temperature-dependent chemical shift variations.
Dummy Scans (DS)4To allow the sample to reach a steady state before data acquisition.

¹H NMR Signals for Quantification:

  • This compound: The singlet signal of the two N-methyl groups (N-CH₃) appears at approximately δ 3.03 ppm.[1]

  • Maleic Acid (Internal Standard): The singlet signal of the two vinylic protons appears at approximately δ 6.18 ppm.[1]

Data Processing and Quantification

Software:

  • Standard NMR processing software (e.g., MestReNova, TopSpin, VnmrJ).

Processing Steps:

  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.

  • Apply a baseline correction to the entire spectrum.

  • Integrate the characteristic signals of this compound (δ ~3.03 ppm) and maleic acid (δ ~6.18 ppm). Ensure the integration regions are wide enough to encompass the entire peak.

Calculation of this compound Content:

The concentration of this compound can be calculated using the following formula:

Where:

  • P_analyte: Purity or concentration of this compound in the sample (% w/w)

  • I_analyte: Integral of the this compound signal (N-CH₃ singlet)

  • N_analyte: Number of protons for the this compound signal (6 protons for the two N-CH₃ groups)

  • I_IS: Integral of the internal standard signal (vinylic protons of maleic acid)

  • N_IS: Number of protons for the internal standard signal (2 protons for maleic acid)

  • M_analyte: Molar mass of this compound (143.18 g/mol )

  • M_IS: Molar mass of maleic acid (116.07 g/mol )

  • m_IS: Mass of the internal standard (in mg)

  • m_sample: Mass of the lyophilized extract (in mg)

  • P_IS: Purity of the internal standard (as a percentage)

Visualizations

Experimental Workflow for qHNMR Analysis of this compound

G cluster_sample_prep Sample Preparation cluster_qhnmr_prep qHNMR Sample Preparation cluster_analysis qHNMR Analysis plant_material Dried Plant Material (e.g., Leonurus japonicus) powder Homogenized Powder plant_material->powder Milling decoction Aqueous Decoction powder->decoction Boiling in Water lyophilized Lyophilized Extract decoction->lyophilized Freeze-drying weighing Accurate Weighing: - Lyophilized Extract - Maleic Acid (IS) lyophilized->weighing dissolution Dissolution in D₂O weighing->dissolution nmr_tube Transfer to NMR Tube dissolution->nmr_tube acquisition Data Acquisition (¹H NMR Spectrum) nmr_tube->acquisition processing Data Processing (Phasing, Baseline Correction) acquisition->processing integration Signal Integration - this compound (δ 3.03 ppm) - Maleic Acid (δ 6.18 ppm) processing->integration calculation Quantification Calculation integration->calculation result This compound Content (% w/w) calculation->result

Caption: Workflow for the quantitative analysis of this compound by qHNMR.

Signaling Pathway of this compound's Cardioprotective Effects

This compound has been shown to exert cardioprotective effects through multiple signaling pathways. One key mechanism involves the inhibition of cardiac hypertrophy.[2] this compound can ameliorate cardiac hypertrophy by regulating the CaMKII/HDAC4/MEF2C signaling pathway.[2]

G cluster_stimulus Hypertrophic Stimuli cluster_pathway Intracellular Signaling Cascade cluster_response Cellular Response stimuli Pressure Overload / Phenylephrine camkii p-CaMKII stimuli->camkii hdac4_nuc HDAC4 (Nuclear Export) camkii->hdac4_nuc promotes hdac4_cyt HDAC4 (Cytoplasm) hdac4_nuc->hdac4_cyt mef2c MEF2C Activity hdac4_cyt->mef2c de-represses hypertrophy Cardiac Hypertrophy mef2c->hypertrophy This compound This compound This compound->camkii inhibits

Caption: this compound's inhibition of the CaMKII/HDAC4/MEF2C signaling pathway.

References

Application Note: Quantitative Determination of Stachydrine Hydrochloride using a Validated HPLC-MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who are involved in the quantitative analysis of stachydrine hydrochloride in various sample matrices.

Introduction

This compound, a proline betaine, is a significant bioactive compound found in various plants, including Leonurus japonicus (Chinese Motherwort) and citrus species.[1] It exhibits a range of pharmacological activities, making its accurate quantification crucial for quality control of herbal products, pharmacokinetic studies, and new drug development.[1] This application note details a robust and sensitive High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the determination of this compound hydrochloride. The protocols provided are compiled from validated methods and are suitable for analyzing this compound in both herbal preparations and biological matrices.

Experimental Protocols

Sample Preparation

The appropriate sample preparation protocol is critical for accurate and reproducible results and varies depending on the sample matrix.

1.1 Herbal Preparations (e.g., Leonuri Herba extracts)

This protocol is adapted from methods for analyzing herbal preparations.[2][3]

  • Extraction:

    • Accurately weigh 1.0 g of the powdered herbal material or extract.

    • Add 25 mL of a 70% methanol-water solution.

    • Perform sonication for 30 minutes in a water bath.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the residue with another 25 mL of 70% methanol.

    • Combine the supernatants.

  • Purification:

    • Evaporate the combined supernatant to dryness under reduced pressure.

    • Reconstitute the residue in 10 mL of the mobile phase.

    • Filter the solution through a 0.22 µm syringe filter prior to HPLC-MS analysis.

1.2 Biological Fluids (e.g., Plasma, Urine)

This protocol is a general procedure based on methods for analyzing biological fluids.[4][5]

  • Protein Precipitation (for plasma/serum):

    • To 100 µL of plasma or serum, add 300 µL of acetonitrile containing an internal standard (e.g., diphenhydramine).[5]

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 rpm for 10 minutes.

  • Solid-Phase Extraction (SPE) (for urine or further plasma clean-up): [4]

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the protein precipitation step or the diluted urine sample onto the cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

    • Elute the analyte with 1 mL of methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 200 µL of the mobile phase.

    • Transfer to an autosampler vial for injection.

HPLC-MS Method

The following parameters are a synthesis of conditions reported in the literature for the analysis of this compound.[2][3][5]

Chromatographic Conditions:

ParameterCondition 1 (HILIC)Condition 2 (Reversed-Phase)
HPLC System Agilent 1200 Series or equivalentWaters Alliance e2695 or equivalent
Column Waters XBridge Amide (4.6 x 250 mm, 5 µm)[2][3]Agilent ZORBAX Eclipse XDB-C18 (4.6 x 150 mm, 5 µm)[5]
Mobile Phase A: AcetonitrileB: 0.1% Formic Acid in WaterA: 0.1% Formic Acid in MethanolB: 0.1% Formic Acid in Water
Gradient Isocratic or Gradient (e.g., 95:5 A:B)Gradient elution is common
Flow Rate 1.0 mL/min[2][3]0.6 mL/min[5]
Column Temp. 30 °C35 °C
Injection Vol. 10 µL5 µL

Mass Spectrometry Conditions:

ParameterSetting
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive[2][3]
Scan Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Monitored Ion (SIM) m/z 144.0 for this compound[2][3]
MRM Transition To be optimized, typically involves precursor ion m/z 144.0
Capillary Voltage 3.5 kV
Source Temp. 120 °C
Desolvation Temp. 350 °C
Gas Flow To be optimized for the specific instrument

Quantitative Data Summary

The following tables summarize the quantitative performance of the HPLC-MS method for this compound hydrochloride determination as reported in various studies.

Table 1: Linearity and Range

MatrixLinearity RangeCorrelation Coefficient (r)Reference
Herbal Preparations0.5628 - 281.4 µg/L0.9998[2][3]
TJF Granule0.20 - 1.98 µg/mL0.9995[6]

Table 2: Detection and Quantification Limits

MatrixLLOQLODReference
Rat Plasma0.895 ng/mLNot Reported[5]
Citrus Herbs (TLCS)2.0 µg (0.40 mg/mL)1.0 µg (0.20 mg/mL)[7]

Table 3: Accuracy and Precision

MatrixAccuracyIntra-day Precision (%RSD)Inter-day Precision (%RSD)Reference
Rat Plasma< 3.0%< 14.4%< 14.4%[5]
TJF GranuleAverage Recovery: 97.01%0.19%Not Reported[6]

Visualizations

G cluster_prep Sample Preparation Workflow start Start: Sample extraction Extraction (e.g., 70% Methanol, Sonication) start->extraction centrifuge1 Centrifugation (4000 rpm, 15 min) extraction->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant re_extraction Re-extract Residue centrifuge1->re_extraction Residue combine Combine Supernatants supernatant->combine re_extraction->centrifuge1 evaporate Evaporate to Dryness combine->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter Filter (0.22 µm) reconstitute->filter end_prep Ready for Injection filter->end_prep G cluster_analysis HPLC-MS Analysis Workflow start Prepared Sample hplc HPLC Separation (e.g., C18 or Amide Column) start->hplc Injection ms Mass Spectrometry (ESI+, SIM/MRM) hplc->ms Elution data_acq Data Acquisition ms->data_acq Ion Detection data_proc Data Processing (Integration, Calibration) data_acq->data_proc end_analysis Quantitative Result data_proc->end_analysis

References

Application Notes and Protocols: Synthesis and Evaluation of Stachydrine Derivatives for Improved Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachydrine, a naturally occurring alkaloid, has demonstrated a wide range of pharmacological activities, including cardioprotective, neuroprotective, anti-inflammatory, and anticancer effects.[1][2] However, its clinical utility is often hampered by low oral bioavailability, rapid metabolism, and excretion. To overcome these limitations, the synthesis of this compound derivatives, particularly ester and amide prodrugs, has emerged as a promising strategy to enhance its pharmacokinetic profile and therapeutic efficacy. These modifications aim to increase lipophilicity, thereby improving membrane permeability and absorption.

This document provides detailed application notes and protocols for the synthesis of this compound derivatives and the evaluation of their bioavailability. It is intended to serve as a comprehensive guide for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Data Presentation: Pharmacokinetics of this compound and Its Derivatives

The following table summarizes the pharmacokinetic parameters of this compound and a representative amide derivative, SS-12, demonstrating the potential for improved bioavailability through chemical modification.

CompoundAdministration RouteDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)T½ (h)Bioavailability (%)SpeciesReference
This compoundOral (extract)14.5 g/kg1608 ± 2670.75 ± 0.27---Rat[3]
This compoundOral----~1.16-Rat
SS-12 (Amide Derivative)Oral----7.6279.6Rat

Note: Direct comparison of Cmax and AUC values requires standardized dosing and experimental conditions. The data presented is compiled from different studies and serves to illustrate the significant improvement in half-life and bioavailability of the amide derivative SS-12 compared to the parent compound, this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound Amide Derivatives

This protocol describes a general method for the synthesis of this compound amide derivatives from L-proline, which is a common precursor for this compound synthesis.[4][5]

Objective: To synthesize an amide derivative of this compound to improve its lipophilicity and bioavailability.

Materials:

  • L-proline

  • An appropriate amine (e.g., substituted aniline)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Methanol

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethanol:water mixture)

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • TLC plates and developing chamber

Procedure:

  • Activation of L-proline:

    • In a round bottom flask under an inert atmosphere, suspend L-proline (1 equivalent) in anhydrous DCM.

    • Cool the suspension in an ice bath.

    • Slowly add thionyl chloride or oxalyl chloride (1.1 equivalents) dropwise to the suspension.

    • Allow the reaction mixture to stir at room temperature for 2-3 hours until the formation of the acid chloride is complete (monitor by TLC).

  • Amide Bond Formation:

    • In a separate flask, dissolve the desired amine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

    • Cool this solution in an ice bath.

    • Slowly add the freshly prepared L-proline acid chloride solution to the amine solution dropwise.

    • Allow the reaction to stir at room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Separate the organic layer and wash it sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography. The mobile phase will depend on the polarity of the synthesized amide; a common system is a gradient of ethanol in water.

  • Methylation to this compound Derivative:

    • Dissolve the purified proline amide derivative in a suitable solvent like methanol.

    • Add an excess of a methylating agent, such as methyl iodide.

    • The reaction may require heating under reflux for several hours. Monitor the reaction progress by TLC.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • The resulting crude product can be further purified by recrystallization or column chromatography to yield the final this compound amide derivative.

Protocol 2: Synthesis of this compound Ester Derivatives

This protocol outlines a general procedure for synthesizing this compound ester derivatives, another strategy to increase lipophilicity.

Objective: To synthesize an ester prodrug of this compound to enhance its bioavailability.

Materials:

  • This compound hydrochloride

  • An appropriate alcohol (R-OH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane:ethyl acetate mixture)

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Esterification Reaction:

    • To a solution of this compound hydrochloride (1 equivalent) in anhydrous DCM or DMF, add the desired alcohol (1.2 equivalents) and a catalytic amount of DMAP.

    • Cool the mixture in an ice bath.

    • Add DCC (1.1 equivalents) portion-wise to the reaction mixture.

    • Allow the reaction to stir at room temperature overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure this compound ester derivative.

Protocol 3: In Vivo Oral Bioavailability Assessment in Rats

This protocol provides a general framework for assessing the oral bioavailability of newly synthesized this compound derivatives in a rat model.[6]

Objective: To determine and compare the pharmacokinetic profiles of this compound and its derivatives after oral administration in rats.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • This compound and this compound derivatives

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Heparinized tubes for blood collection

  • Centrifuge

  • -80°C freezer for plasma storage

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization and Fasting:

    • House the rats in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week to allow for acclimatization.

    • Fast the rats overnight (approximately 12 hours) before drug administration, with free access to water.

  • Drug Administration:

    • Divide the rats into groups (e.g., this compound group, derivative 1 group, derivative 2 group, etc.), with at least 5 rats per group.

    • Prepare a formulation of each test compound in the chosen vehicle at the desired concentration.

    • Administer a single oral dose of the compound to each rat via oral gavage. The dose will depend on the specific compound and its expected potency.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points. A typical sampling schedule would be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Collect the blood into heparinized tubes.

  • Plasma Preparation and Storage:

    • Centrifuge the blood samples at approximately 4000 rpm for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Bioanalysis by LC-MS/MS:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the parent drug and its derivatives in rat plasma.[7] This will involve optimizing chromatographic conditions (column, mobile phase, flow rate) and mass spectrometric parameters (ion source, transitions for quantification).

    • Prepare calibration standards and quality control samples by spiking blank rat plasma with known concentrations of the analytes.

    • Process the plasma samples (e.g., by protein precipitation with acetonitrile) and analyze them using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and T½, using non-compartmental analysis with appropriate software.

    • Calculate the oral bioavailability (F%) of the derivatives if an intravenous administration group is also included in the study.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

Stachydrine_PI3K_Akt_Pathway This compound This compound Receptor Upstream Receptor (e.g., GPCR, RTK) This compound->Receptor Activates? PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates NFkB_inhibition NF-κB Inhibition Akt->NFkB_inhibition Leads to Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes Inflammation_Suppression Inflammation Suppression NFkB_inhibition->Inflammation_Suppression Results in

Caption: this compound's modulation of the PI3K/Akt signaling pathway.

Stachydrine_NFkB_Pathway This compound This compound IKK IKK This compound->IKK Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., IL-1β, LPS) Inflammatory_Stimuli->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Initiates

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Stachydrine_ERK_MAPK_Pathway This compound This compound ERK ERK This compound->ERK Inhibits Growth_Factors Growth Factors/ Stress Ras Ras Growth_Factors->Ras Activate Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates MEK->ERK Phosphorylates Proliferation_Migration Cell Proliferation & Migration ERK->Proliferation_Migration Promotes

Caption: this compound's inhibitory effect on the ERK/MAPK signaling cascade.

Experimental Workflow

Bioavailability_Workflow Synthesis Synthesis of This compound Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Animal_Study In Vivo Study in Rats (Oral Administration) Characterization->Animal_Study Blood_Sampling Serial Blood Sampling Animal_Study->Blood_Sampling Plasma_Analysis LC-MS/MS Analysis of Plasma Samples Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Analysis Plasma_Analysis->PK_Analysis Data_Comparison Data Comparison & Bioavailability Assessment PK_Analysis->Data_Comparison

Caption: Workflow for synthesis and bioavailability assessment.

References

Using stachydrine as a biomarker for citrus consumption

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachydrine, a proline betaine, has emerged as a highly specific and reliable biomarker for monitoring citrus fruit consumption.[1][2][3] Its high concentration in citrus fruits and rapid excretion in urine make it an ideal candidate for dietary assessment in clinical trials, epidemiological studies, and drug development programs where citrus intake may be a confounding factor or a variable of interest. This document provides a comprehensive overview of the application of this compound as a biomarker, including detailed protocols for its quantification in biological samples and its association with cellular signaling pathways.

This compound is rapidly absorbed and excreted largely unchanged in the urine, with peak concentrations observed within 2 to 6 hours after consumption.[1][3] Studies have shown that approximately 83% of ingested this compound is excreted within 14 hours, making it a sensitive short- to medium-term indicator of citrus intake.[4]

Quantitative Data

The concentration of this compound varies among different citrus fruits, and its levels in urine correlate with the amount of citrus consumed.

Table 1: this compound Content in Various Citrus Juices

Citrus FruitThis compound Concentration (mg/L)
Red Orange548[4][5]
Yellow Orange486[4][5]
Chinotto455[4][5]
Bitter Orange418[2]
Mandarin342[2]
Grapefruit246[4][5]

Table 2: Urinary Excretion of this compound After Orange Juice Consumption

Time Post-ConsumptionExcretion Profile
2-6 hoursPeak urinary concentrations observed[1][3]
Within 14 hoursApproximately 83% of ingested this compound is excreted[4]
Up to 72-96 hoursSmall elevations in urinary levels can be detected[1][3]

Experimental Protocols

Accurate quantification of this compound in biological matrices is crucial for its use as a biomarker. Below are detailed protocols for the analysis of this compound in human urine and plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Protocol 1: Quantification of this compound in Human Urine by LC-MS/MS

This protocol describes the sample preparation and LC-MS/MS parameters for the analysis of this compound in human urine.

1. Materials and Reagents:

  • This compound hydrochloride (analytical standard)

  • Diphenhydramine (Internal Standard, IS)

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Human urine samples

  • 0.2 µm PTFE syringe filters

2. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples for 10 seconds to ensure homogeneity.

  • Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.

  • Dilute the supernatant 1:3 with LC-MS grade water.

  • Add the internal standard (Diphenhydramine) to each sample to a final concentration of 50 ng/mL.

  • Filter the samples through a 0.2 µm PTFE syringe filter into an autosampler vial.

3. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II or equivalent

  • Mass Spectrometer: Agilent 6495 Triple Quadrupole LC/MS or equivalent

  • Column: Agilent ZORBAX Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Flow Rate: 0.6 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7.1-10 min: 5% B (re-equilibration)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (m/z) 144.1 → Product ion (m/z) 84.1

    • Diphenhydramine (IS): Precursor ion (m/z) 256.2 → Product ion (m/z) 167.1

4. Data Analysis:

  • Quantify this compound concentrations using a calibration curve prepared in a blank urine matrix.

  • Normalize the results to urinary creatinine concentration to account for variations in urine dilution.

Protocol 2: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol outlines the procedure for extracting and quantifying this compound from human plasma.

1. Materials and Reagents:

  • This compound hydrochloride (analytical standard)

  • Diphenhydramine (Internal Standard, IS)

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma samples (collected in K2EDTA tubes)

2. Sample Preparation (Protein Precipitation):

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard (Diphenhydramine, 50 ng/mL).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).

  • Transfer to an autosampler vial for analysis.

3. LC-MS/MS Instrumentation and Conditions:

  • Use the same LC-MS/MS system and conditions as described in Protocol 1.

4. Data Analysis:

  • Quantify this compound concentrations using a calibration curve prepared in a blank plasma matrix.

Signaling Pathways and Logical Relationships

Citrus consumption has been linked to the modulation of various cellular signaling pathways, primarily due to the rich content of bioactive compounds, including flavonoids. This compound, as a specific biomarker of citrus intake, can be used to correlate citrus consumption with changes in these pathways.

Experimental Workflow for this compound Biomarker Analysis

The following diagram illustrates the general workflow for utilizing this compound as a biomarker of citrus consumption in a research setting.

workflow cluster_study Clinical/Epidemiological Study cluster_lab Laboratory Analysis cluster_data Data Interpretation participant Study Participants citrus Citrus Consumption participant->citrus biosample Biological Sample Collection (Urine/Plasma) citrus->biosample preparation Sample Preparation (Protocol 1 or 2) biosample->preparation lcms LC-MS/MS Analysis preparation->lcms quantification This compound Quantification lcms->quantification correlation Correlation with Health Outcomes/ Signaling Pathways quantification->correlation conclusion Conclusion on Citrus Intake Effects correlation->conclusion

Fig. 1: Experimental workflow for this compound biomarker analysis.
Citrus Consumption and NF-κB Signaling Pathway

Citrus fruits contain flavonoids like hesperidin and naringenin that are known to inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][6] this compound levels can be used to confirm citrus consumption in studies investigating the anti-inflammatory effects of citrus-rich diets.

nfk_pathway cluster_citrus Citrus Consumption cluster_cell Cellular Response This compound This compound (Biomarker) flavonoids Citrus Flavonoids (Hesperidin, Naringenin) ikb IκBα Phosphorylation (Inhibition) flavonoids->ikb Inhibits nfkb NF-κB Nuclear Translocation (Inhibition) ikb->nfkb prevents gene Pro-inflammatory Gene Expression (Downregulation) nfkb->gene regulates inflammation Inflammation gene->inflammation leads to

Fig. 2: Inhibition of NF-κB pathway by citrus flavonoids.
Citrus Consumption and TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is involved in cellular processes like growth, differentiation, and fibrosis. Some studies suggest that this compound itself may modulate this pathway, indicating a potential direct role beyond being just a biomarker.[5]

tgf_pathway cluster_citrus Citrus Consumption cluster_cell Cellular Response This compound This compound (Biomarker) smad Smad2/3 Phosphorylation This compound->smad May Inhibit tgf_receptor TGF-β Receptor Activation tgf_receptor->smad smad_complex Smad Complex Formation (Smad2/3 + Smad4) smad->smad_complex gene Target Gene Expression (e.g., Fibrosis-related) smad_complex->gene regulates fibrosis Fibrosis gene->fibrosis contributes to

Fig. 3: Potential modulation of TGF-β pathway by this compound.

Conclusion

This compound serves as a valuable and validated biomarker for assessing citrus fruit consumption. The protocols provided herein offer a robust and reliable method for its quantification in biological samples. By correlating this compound levels with clinical outcomes and cellular signaling pathway modulation, researchers can gain deeper insights into the physiological effects of citrus intake. The use of this compound as a biomarker will enhance the accuracy of dietary assessments in research and development, leading to a better understanding of the role of diet in health and disease.

References

In Vitro Anticancer Activity of Stachydrine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro assays for evaluating the anticancer properties of stachydrine, a natural alkaloid. This document includes detailed experimental protocols, a summary of quantitative data from published studies, and visualizations of key signaling pathways and experimental workflows.

Introduction to this compound's Anticancer Potential

This compound, a proline betaine found in various plants, has demonstrated significant anticancer activities across a range of cancer types.[1][2] In vitro studies have consistently shown its ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and impede cell migration and invasion, which are crucial steps in metastasis.[1][2] The anticancer effects of this compound are attributed to its modulation of multiple critical cellular signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.[3][4]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the in vitro anticancer effects of this compound across various cancer cell lines and assays.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIC50 Value (µM)AssayReference
MCF-7Breast Cancer~500CCK-8[3]
T47DBreast Cancer~500CCK-8[3]
4T1Breast Cancer38.97 mM - 147.19 mMNot Specified[5]
K562Chronic Myeloid Leukemia61Proliferation Assay[6]
KCL22Chronic Myeloid Leukemia141Proliferation Assay[6]
LAMA84Chronic Myeloid Leukemia86Proliferation Assay[6]
KU812Chronic Myeloid Leukemia35Proliferation Assay[6]
Ba/F3 WTMurine Pro-B Cells22Proliferation Assay[6]
Ba/F3 T315IMurine Pro-B Cells26Proliferation Assay[6]
PC-3Prostate Cancer5 mM and 10 mM (cell viability %)MTT Assay
LNcaPProstate Cancer5 mM and 10 mM (cell viability %)MTT Assay

Table 2: Effect of this compound on Apoptosis in Breast Cancer Cells (MCF-7 & T47D)

Cell LineThis compound Conc. (µM)Percentage of Apoptotic Cells (%)AssayReference
MCF-70~5Annexin V/PI Flow Cytometry[3]
500~25[3]
1000~45[3]
T47D0~8Annexin V/PI Flow Cytometry[3]
500~30[3]
1000~50[3]

Table 3: Effect of this compound on Apoptosis-Related Protein Expression in Breast Cancer Cells (MCF-7)

ProteinThis compound Conc. (µM)RegulationMethodReference
Bcl-2500, 1000DownregulatedWestern Blot[3]
Bax500, 1000UpregulatedWestern Blot[3]
Cleaved Caspase-3500, 1000UpregulatedWestern Blot[3]
Cleaved Caspase-9Not SpecifiedUpregulatedWestern Blot[1]

Table 4: Effect of this compound on PI3K/Akt and MAPK/ERK Signaling Pathways in Breast Cancer Cells (MCF-7 & T47D)

ProteinThis compound Conc. (µM)RegulationMethodReference
p-Akt500, 1000DownregulatedWestern Blot[3]
Akt500, 1000No significant changeWestern Blot[3]
p-ERK500, 1000DownregulatedWestern Blot[3]
ERK500, 1000No significant changeWestern Blot[3]

Experimental Protocols

Detailed methodologies for key in vitro assays to assess the anticancer activity of this compound are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Include untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against this compound concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the ability of cells to migrate and close a "wound" created in a cell monolayer.

Protocol:

  • Cell Seeding: Seed cells in a 6-well plate and grow to form a confluent monolayer.

  • Wound Creation: Create a scratch or "wound" in the monolayer using a sterile pipette tip.

  • Treatment: Wash the wells to remove detached cells and add fresh medium containing different concentrations of this compound.

  • Image Acquisition: Capture images of the wound at 0 hours and at regular intervals (e.g., 24, 48 hours) using a microscope.

  • Data Analysis: Measure the width of the wound at different time points. The percentage of wound closure can be calculated to quantify cell migration.

Cell Invasion Assay (Transwell Assay)

This assay measures the ability of cells to invade through a basement membrane matrix.

Protocol:

  • Chamber Preparation: Coat the upper surface of a Transwell insert with a thin layer of Matrigel and allow it to solidify.

  • Cell Seeding: Seed cancer cells in the upper chamber in a serum-free medium.

  • Chemoattractant: Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

  • Treatment: Add different concentrations of this compound to the upper chamber.

  • Incubation: Incubate for 24-48 hours to allow for cell invasion.

  • Cell Removal and Staining: Remove the non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface with crystal violet.

  • Quantification: Count the number of stained cells in several random fields under a microscope.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

Protocol:

  • Cell Lysis and Protein Quantification: Treat cells with this compound, then lyse them in RIPA buffer. Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspases) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and a general experimental workflow for its in vitro evaluation.

Stachydrine_Anticancer_Workflow cluster_assays In Vitro Assays cluster_endpoints Measured Endpoints CellViability Cell Viability Assay (MTT) IC50 IC50 Values CellViability->IC50 Apoptosis Apoptosis Assay (Flow Cytometry) ApoptosisRate Apoptosis Rate Apoptosis->ApoptosisRate Migration Migration Assay (Wound Healing) MigrationRate Migration/Invasion Rate Migration->MigrationRate Invasion Invasion Assay (Transwell) Invasion->MigrationRate WesternBlot Western Blot ProteinExpression Protein Expression (p-Akt, p-ERK, Bcl-2, Bax) WesternBlot->ProteinExpression This compound This compound Treatment (Dose & Time Course) This compound->CellViability This compound->Apoptosis This compound->Migration This compound->Invasion This compound->WesternBlot CancerCells Cancer Cell Lines (e.g., MCF-7, T47D) CancerCells->this compound Expose

Caption: Experimental workflow for in vitro evaluation of this compound.

Stachydrine_Signaling_Pathways cluster_this compound cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_apoptosis Apoptosis Pathway This compound This compound pAkt p-Akt This compound->pAkt inhibits pERK p-ERK This compound->pERK inhibits Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 inhibits Bax Bax (Pro-apoptotic) This compound->Bax activates PI3K PI3K Akt Akt PI3K->Akt Akt->pAkt phosphorylation pAkt->Bcl2 activates Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->pERK phosphorylation pERK->Bcl2 activates Bcl2->Bax inhibits Caspases Caspases Bax->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: Signaling pathways modulated by this compound in cancer cells.

Conclusion

This compound exhibits promising anticancer activity in vitro by inhibiting cell proliferation, inducing apoptosis, and suppressing cell migration and invasion. These effects are mediated through the modulation of key signaling pathways, including PI3K/Akt and MAPK/ERK. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of this compound and similar natural compounds in oncology. Further studies are warranted to elucidate the complete mechanism of action and to evaluate its efficacy in in vivo models.

References

Application Notes and Protocols: Animal Models for Stachydrine Neuroprotective Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Stachydrine, a proline betaine alkaloid found in herbs like Leonurus japonicus (Motherwort), has demonstrated significant neuroprotective properties in various preclinical studies. Its mechanisms of action, including anti-inflammatory, anti-apoptotic, and antioxidant effects, make it a promising candidate for therapeutic development against neurological disorders.[1] These application notes provide an overview of the common animal models and detailed protocols used to investigate the neuroprotective effects of this compound.

Animal Models in this compound Research

This compound's neuroprotective efficacy has been primarily evaluated in rodent models of acute brain injury, such as cerebral ischemia-reperfusion and traumatic brain injury (TBI). These models are crucial for elucidating the compound's therapeutic potential and mechanisms of action.

Commonly Used Animal Models:

  • Cerebral Ischemia-Reperfusion Injury: This is the most prevalent model, often induced by middle cerebral artery occlusion (MCAO) in rats or by blocking the common carotid arteries in mice.[2][3][4][5] This model mimics the pathology of ischemic stroke, allowing for the assessment of this compound's ability to reduce infarct volume, neuronal damage, and neurological deficits.[4]

  • Traumatic Brain Injury (TBI): TBI models in mice and rats are used to study this compound's effectiveness in reducing cell death, brain edema, and cognitive deficits associated with trauma.[1][6]

  • Neurodegenerative Disease Models (In Vitro): While in vivo models for chronic neurodegenerative diseases like Alzheimer's are less common in this compound research, in vitro studies using cell lines like Aβ₂₅₋₃₅-induced PC12 cells are employed to investigate its effects on apoptosis and relevant signaling pathways.[7][8]

Data Presentation: this compound Dosage and Effects in Animal Models

The following table summarizes quantitative data from various studies on the neuroprotective effects of this compound in different animal models.

Animal ModelSpeciesThis compound DosageAdministration RouteKey Findings & Quantitative OutcomesReference
Repetitive Cerebral Ischemia-Reperfusion Mice15, 30, 60 mg/kgGastric Perfusion (daily for 7 days)- Significantly reduced mortality rate. - Decreased levels of ICAM-1 and TNF-α in brain tissue. - Reduced NSE and MPO levels in serum.[2][3]
Cerebral Ischemia (Carotid Artery Ligation) Neonatal Rats5, 10 mg/kgIntraperitoneal (IP) Injection (for 5 days)- Significantly (p<0.01) reduced infarct volume and apoptosis. - Decreased HDAC activity, oxidative stress markers, and cytokine levels.[9]
Middle Cerebral Artery Occlusion (MCAO) Rats167.60 mM (concentration)Intraperitoneal (IP) Injection- Significantly decreased neurological deficit scores (from 2.50 to 1.50). - Reduced infarct volume. - Increased Superoxide Dismutase (SOD) activity and decreased Malondialdehyde (MDA), IL-1β, and TNF-α levels.[4]
Traumatic Brain Injury (TBI) Mice & RatsNot specifiedNot specified- Decreased apoptosis, infarct volume, and brain water content. - Modulated SOD, MDA, IL-1β, and TNF-α levels.[1][6]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard procedures cited in this compound research.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This protocol describes the induction of transient focal cerebral ischemia, a common model for stroke research.[10]

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., isoflurane, chloral hydrate)

  • Heating pad

  • Surgical microscope

  • 4-0 monofilament nylon suture with a rounded tip

  • Microvascular clips

  • Surgical instruments

Procedure:

  • Anesthetize the rat and maintain its body temperature at 37°C using a heating pad.

  • Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal end of the ECA and place a temporary clip on the CCA and ICA.

  • Make a small incision in the ECA stump.

  • Introduce the 4-0 nylon suture through the ECA into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). This typically occurs at a depth of 18-20 mm from the carotid bifurcation.

  • After the desired occlusion period (e.g., 2 hours), carefully withdraw the suture to allow for reperfusion.

  • Suture the incision and allow the animal to recover. Neurological function is typically assessed 24 hours post-MCAO.[11]

TTC Staining for Infarct Volume Assessment

2,3,5-triphenyltetrazolium chloride (TTC) staining is a standard method to visualize and quantify the infarct area in the brain following ischemia.[11][12] Viable tissue with intact mitochondrial dehydrogenase activity stains red, while the infarcted tissue remains unstained (white).[12][13]

Materials:

  • 2% TTC solution in phosphate-buffered saline (PBS)

  • Brain matrix slicer

  • Digital scanner or camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • 24 hours after reperfusion, deeply anesthetize the animal and perfuse transcardially with cold saline.

  • Carefully remove the brain and place it in a cold brain matrix.

  • Slice the brain into 2-mm thick coronal sections.[11]

  • Immerse the slices in a 2% TTC solution at 37°C for 20-30 minutes in the dark.[11][12]

  • After staining, fix the slices in 4% paraformaldehyde.

  • Capture high-resolution images of the stained sections.

  • Use image analysis software to quantify the infarct area (white) and the total area of each slice. The infarct volume is calculated by summing the infarct area of each slice and multiplying by the slice thickness.[12]

Nissl Staining for Neuronal Viability

Nissl staining is used to identify the basic structure of neurons and assess neuronal loss or damage.[14][15] Nissl bodies (rough endoplasmic reticulum) in healthy neurons are stained purple-blue, while damaged or degenerating neurons show condensed and fragmented staining.[14][15]

Materials:

  • Paraffin-embedded or frozen brain sections

  • 0.1% Cresyl Violet solution

  • Xylene and graded ethanol solutions

  • Mounting medium

Procedure (for Paraffin Sections):

  • Deparaffinize the brain sections in xylene (2-3 changes, 10 minutes each).[15]

  • Hydrate the sections through a series of graded alcohols (100%, 95%, 70%) and rinse in distilled water.[15]

  • Stain the sections in 0.1% cresyl violet solution for 3-10 minutes.[15] Warming the solution to 37-50°C can improve staining for thicker sections.[15][16]

  • Briefly rinse in distilled water.

  • Differentiate the sections in 95% ethanol for 2-30 minutes, checking microscopically until the nucleoli and Nissl substance are clearly defined against a relatively colorless background.[15][16]

  • Dehydrate through 100% alcohol and clear in xylene.[15]

  • Mount with a permanent mounting medium and coverslip.

Morris Water Maze (MWM) for Spatial Learning and Memory

The MWM test is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory in rodents.[17][18]

Materials:

  • A large circular pool (90-100 cm diameter) filled with water made opaque with non-toxic paint.[19]

  • An escape platform submerged 1 cm below the water surface.

  • Visual cues placed around the room.

  • A video tracking system.

Procedure:

  • Acquisition Phase (e.g., 5 days):

    • Divide the pool into four imaginary quadrants and place the hidden platform in the center of one quadrant.[17][20]

    • Each day, subject each animal to four trials, starting from a different quadrant each time in a semi-random order.[17]

    • Gently place the animal into the water facing the pool wall.

    • Allow the animal to swim and find the platform for a maximum of 60-90 seconds.[19][21] If it fails, guide it to the platform.

    • Allow the animal to remain on the platform for 15-30 seconds.[19][21]

    • Record the escape latency (time to find the platform) and path length with the tracking software.

  • Probe Trial (Day 6):

    • Remove the platform from the pool.

    • Allow the animal to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location. This measures the strength and precision of the spatial memory.[20]

Signaling Pathways and Experimental Workflow

This compound exerts its neuroprotective effects by modulating multiple intracellular signaling pathways.

Key Signaling Pathways
  • Anti-Inflammatory Pathways: this compound has been shown to suppress neuroinflammation by inhibiting the TLR4/NF-κB and JAK2/STAT3 signaling pathways.[1][4][6][10] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[2][3][4][10]

  • Pro-Survival/Anti-Apoptotic Pathways: The compound promotes cell survival and inhibits apoptosis by activating the PI3K/Akt/mTOR pathway.[1][6][22] It also modulates the expression of Bcl-2 family proteins, increasing the anti-apoptotic protein Bcl-2 while decreasing the pro-apoptotic protein Bax.[1]

  • HDAC Inhibition: this compound can ameliorate cerebral ischemia by inhibiting histone deacetylase (HDAC) activity, which leads to improved expression of acetylated H3 and H4 proteins.[9]

Visualizations

Stachydrine_Workflow model Animal Model Induction (e.g., MCAO, TBI) treatment This compound Administration (Varying Doses & Times) model->treatment Post-Injury behavioral Neurobehavioral Testing (e.g., Morris Water Maze, Neurological Score) treatment->behavioral sacrifice Sacrifice & Tissue Collection (e.g., 24h post-injury) behavioral->sacrifice histology Histological Analysis (TTC, Nissl Staining) sacrifice->histology biochem Biochemical Assays (ELISA, Western Blot) sacrifice->biochem analysis Data Analysis (Infarct Volume, Protein Levels, etc.) histology->analysis biochem->analysis

Caption: General experimental workflow for this compound neuroprotection studies.

Stachydrine_Anti_Inflammatory_Pathway This compound Anti-Inflammatory Signaling This compound This compound tlr4 TLR4 This compound->tlr4 jak2 JAK2 This compound->jak2 nfkb NF-κB (p65) tlr4->nfkb stat3 STAT3 jak2->stat3 cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) nfkb->cytokines Transcription stat3->cytokines Transcription

Caption: this compound inhibits TLR4/NF-κB and JAK2/STAT3 inflammatory pathways.

Stachydrine_Pro_Survival_Pathway This compound Pro-Survival Signaling This compound This compound pi3k PI3K This compound->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 apoptosis Apoptosis mtor->apoptosis Inhibits bcl2->apoptosis

Caption: this compound promotes cell survival via the PI3K/Akt/mTOR pathway.

References

Stachydrine: A Promising Therapeutic Agent for Sepsis-Induced Cardiomyopathy

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction: Sepsis-induced cardiomyopathy (SIC) is a critical complication of sepsis, characterized by myocardial dysfunction that significantly contributes to morbidity and mortality. Recent research has identified stachydrine (STA), an alkaloid isolated from Leonurus heterophyllus (Chinese Motherwort), as a promising therapeutic candidate for SIC. This compound has been shown to exert cardioprotective effects through multiple mechanisms, including the inhibition of ferroptosis, pyroptosis, and inflammation. These application notes provide a comprehensive overview of the current understanding of this compound's role in treating SIC, complete with detailed experimental protocols and quantitative data to guide further research and development.

Key Mechanisms of Action

This compound mitigates sepsis-induced cardiomyopathy through several interconnected signaling pathways:

  • Inhibition of Ferroptosis: this compound has been demonstrated to alleviate SIC by inhibiting ferroptosis, a form of iron-dependent regulated cell death. It achieves this by activating the SIRT1/Nrf2 signaling axis, which in turn enhances the expression of key anti-ferroptotic proteins such as glutathione peroxidase 4 (GPX4) and solute carrier family 7 member 11 (SLC7A11). This leads to reduced oxidative stress and iron accumulation in cardiomyocytes.[1][2][3][4]

  • Suppression of Pyroptosis: this compound can inhibit cardiomyocyte pyroptosis, a form of inflammatory cell death, induced by hypoxia/reoxygenation, a condition relevant to sepsis. This effect is mediated through the regulation of the HIF-1α/NLRP3 signaling pathway.[5] The NLRP3 inflammasome is a key player in the inflammatory response seen in sepsis.[6][7][8][9]

  • Anti-inflammatory Effects: this compound significantly suppresses the systemic inflammation associated with sepsis. It reduces the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), IL-6, and tumor necrosis factor-alpha (TNF-α) at both the mRNA and protein levels.[1][3][4]

  • Amelioration of Endoplasmic Reticulum (ER) Stress: this compound protects the heart from ischemic injury by upregulating sarcoplasmic/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a), which helps maintain intracellular calcium homeostasis and alleviates ER stress-induced apoptosis.[10]

  • Inhibition of Cardiac Fibrosis: this compound has been shown to attenuate cardiac fibrosis by inhibiting the Angiotensin II/Transformation Growth Factor β1 (TGF-β1) fibrogenic axis.[11][12][13]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo and in vitro studies on the effects of this compound in models of sepsis-induced cardiomyopathy.

Table 1: In Vivo Efficacy of this compound in a Lipopolysaccharide (LPS)-Induced Sepsis Mouse Model

ParameterControlLPSLPS + this compound (20 mg/kg/day)Reference
Cardiac Injury Markers
Creatine Kinase-MB (CK-MB)BaselineSignificantly IncreasedSignificantly Decreased[1][3]
Lactate Dehydrogenase (LDH)BaselineSignificantly IncreasedSignificantly Decreased[1][3]
Brain Natriuretic Peptide (BNP)BaselineSignificantly IncreasedSignificantly Decreased[1][3]
Cardiac Troponin I (cTnI)BaselineSignificantly IncreasedSignificantly Decreased[1][3]
Cardiac Troponin T (cTnT)BaselineSignificantly IncreasedSignificantly Decreased[1][3]
Inflammatory Cytokines
IL-1β (mRNA & Protein)BaselineSignificantly IncreasedSignificantly Decreased[1][3][4]
IL-6 (mRNA & Protein)BaselineSignificantly IncreasedSignificantly Decreased[1][3][4]
TNF-α (mRNA & Protein)BaselineSignificantly IncreasedSignificantly Decreased[1][3][4]
Myocardial Apoptosis
TUNEL-positive cellsBaselineSignificantly IncreasedSignificantly Decreased[1][3]

Table 2: In Vitro Efficacy of this compound in LPS-Stimulated H9c2 Cardiomyocytes

ParameterControlLPS (10 µg/mL)LPS + this compound (50 µM)Reference
Cell Viability (CCK-8 Assay) 100%Significantly DecreasedSignificantly Increased[3]
Inflammatory Cytokines (mRNA)
IL-1βBaselineSignificantly IncreasedSignificantly Decreased[3]
IL-6BaselineSignificantly IncreasedSignificantly Decreased[3]
TNF-αBaselineSignificantly IncreasedSignificantly Decreased[3]
Ferroptosis Markers
Malondialdehyde (MDA)BaselineSignificantly IncreasedSignificantly Decreased[1][4]
Total Fe and Fe2+BaselineSignificantly IncreasedSignificantly Decreased[1][4]
Glutathione (GSH)BaselineSignificantly DecreasedSignificantly Increased[1][4]
Protein Expression
SIRT1BaselineSignificantly DecreasedSignificantly Increased[1][4]
GPX4BaselineSignificantly DecreasedSignificantly Increased[1][4]
SLC7A11BaselineSignificantly DecreasedSignificantly Increased[1][4]

Table 3: In Vitro Efficacy of this compound in Hypoxia/Reoxygenation (H/R)-Induced H9c2 Cardiomyocyte Pyroptosis

ParameterControlH/RH/R + this compound (20 µmol·L⁻¹)Reference
Cell Survival Rate (CCK-8) BaselineSignificantly DecreasedSignificantly Increased[5]
Pyroptosis Markers
Caspase-1 Positive Expression RateBaselineSignificantly IncreasedSignificantly Decreased[5]
IL-1β LevelBaselineSignificantly IncreasedSignificantly Decreased[5]
IL-18 LevelBaselineSignificantly IncreasedSignificantly Decreased[5]
LDH LevelBaselineSignificantly IncreasedSignificantly Decreased[5]
Protein Expression
Caspase-1BaselineSignificantly IncreasedSignificantly Decreased[5]
IL-1βBaselineSignificantly IncreasedSignificantly Decreased[5]
IL-18BaselineSignificantly IncreasedSignificantly Decreased[5]
HIF-1αBaselineSignificantly IncreasedSignificantly Decreased[5]
NLRP3BaselineSignificantly IncreasedSignificantly Decreased[5]

Signaling Pathway and Experimental Workflow Diagrams

stachydrine_sepsis_cardiomyopathy_pathway cluster_sepsis Sepsis (LPS) cluster_this compound This compound cluster_cellular_effects Cardiomyocyte LPS LPS Ferroptosis Ferroptosis LPS->Ferroptosis HIF1a HIF-1α LPS->HIF1a NLRP3 NLRP3 Inflammasome LPS->NLRP3 Inflammation Inflammation (IL-6, TNF-α) LPS->Inflammation Apoptosis Apoptosis LPS->Apoptosis STA This compound SIRT1 SIRT1 STA->SIRT1 Activates STA->HIF1a Inhibits STA->NLRP3 Inhibits STA->Inflammation Inhibits STA->Apoptosis Inhibits Nrf2 Nrf2 SIRT1->Nrf2 Activates GPX4 GPX4 Nrf2->GPX4 Upregulates SLC7A11 SLC7A11 Nrf2->SLC7A11 Upregulates GPX4->Ferroptosis Inhibits SLC7A11->Ferroptosis Inhibits CardiacInjury Cardiac Injury Ferroptosis->CardiacInjury HIF1a->NLRP3 Activates Caspase1 Caspase-1 NLRP3->Caspase1 Activates IL1b_IL18 IL-1β, IL-18 Caspase1->IL1b_IL18 Cleaves Pyroptosis Pyroptosis Caspase1->Pyroptosis Induces Pyroptosis->CardiacInjury Inflammation->CardiacInjury Apoptosis->CardiacInjury

Caption: this compound's protective mechanisms in sepsis-induced cardiomyopathy.

experimental_workflow cluster_invivo In Vivo Model cluster_invitro In Vitro Model animal_model Sepsis Model Establishment (e.g., LPS injection in mice) treatment_groups Treatment Groups: - Control - LPS - LPS + this compound animal_model->treatment_groups cell_culture Cardiomyocyte Culture (e.g., H9c2 cells) outcome_assessment_invivo Outcome Assessment: - Cardiac Function (Echocardiography) - Serum Biomarkers (CK-MB, LDH, etc.) - Histopathology (TUNEL staining) - Gene/Protein Expression (Western Blot, qPCR) treatment_groups->outcome_assessment_invivo cell_treatment Treatment Groups: - Control - LPS/Hypoxia-Reoxygenation - LPS/H-R + this compound (various concentrations) cell_culture->cell_treatment outcome_assessment_invitro Outcome Assessment: - Cell Viability (CCK-8) - Cytokine Levels (ELISA) - Protein Expression (Western Blot) - Ferroptosis/Pyroptosis Assays cell_treatment->outcome_assessment_invitro

References

Application Notes and Protocols: Isolation of Stachydrine via Preparative Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachydrine, a proline betaine alkaloid, is a significant bioactive compound found in various plants, most notably in Leonurus japonicus (Chinese Motherwort). It has garnered considerable interest in the pharmaceutical and research communities due to its wide range of pharmacological activities, including cardiovascular protection, neuroprotective effects, and uterine regulation. This application note provides a detailed protocol for the isolation and purification of this compound from its natural source using preparative high-performance liquid chromatography (prep-HPLC), a robust and scalable technique for obtaining high-purity compounds.

Experimental Protocol

This protocol is based on a method described for the preparation of this compound from Motherwort (Leonurus japonicus) and incorporates common practices for scaling up from analytical to preparative chromatography.

Part 1: Crude Extract Preparation from Leonurus japonicus
  • Sourcing and Pre-treatment of Raw Material:

    • Obtain dried aerial parts of Leonurus japonicus.

    • Grind the dried plant material into a coarse powder to increase the surface area for extraction.

  • Supercritical Fluid Extraction (SFE):

    • Place the powdered Leonurus japonicus into a supercritical fluid extraction apparatus.

    • Use carbon dioxide (CO₂) as the supercritical fluid.

    • Employ ethanol as a co-solvent to enhance the extraction efficiency of polar compounds like this compound.

    • Set the extraction pressure between 20–30 MPa and the temperature between 40–50°C.

    • Maintain a CO₂ flow rate of 20–30 L/h.

    • Collect the resulting extract.

  • Post-Extraction Processing:

    • The collected extract is then subjected to a membrane separation system, such as ultrafiltration and nanofiltration, to remove impurities.

    • Concentrate the filtered extract under vacuum to remove the solvents.

    • Dry the concentrated extract to obtain the crude this compound product.

Part 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC) for this compound Isolation
  • Sample Preparation for Prep-HPLC:

    • Dissolve the crude this compound extract in the mobile phase to be used for the preparative separation.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

  • Prep-HPLC System and Parameters:

    • HPLC System: A standard preparative HPLC system equipped with a pump, injector, column oven, and a UV-Vis or an Evaporative Light Scattering Detector (ELSD) is suitable.

    • Column: A reversed-phase C18 preparative column is a common choice for the separation of alkaloids. A column with dimensions of 250 mm in length and an internal diameter of 20 mm is appropriate for scaling up from analytical methods.

    • Mobile Phase: An isocratic mobile phase consisting of 75-82% methanol in water is effective. Alternatively, a mobile phase of acetonitrile and water (83:17) has been used in analytical methods and can be adapted for preparative scale.

    • Flow Rate: When scaling up from an analytical column (e.g., 4.6 mm I.D. with a 1.0 mL/min flow rate), a flow rate of approximately 18-20 mL/min is a suitable starting point for a 20 mm I.D. preparative column.

    • Detection: Monitor the elution of this compound at a wavelength of approximately 202 nm. If an ELSD is used, the parameters should be optimized for the detection of non-chromophoric compounds.

    • Column Temperature: Maintain a constant column temperature, for instance, at 20°C, to ensure reproducible retention times.

  • Fraction Collection and Post-Purification:

    • Collect the fractions corresponding to the this compound peak as it elutes from the column.

    • Combine the collected fractions containing the purified this compound.

    • Concentrate the pooled fractions under vacuum to remove the mobile phase.

    • The concentrated this compound can be further purified by crystallization from methanol to yield a high-purity product.

    • Dry the purified this compound crystals under vacuum.

Data Presentation

The following table summarizes the quantitative data obtained from the isolation of this compound using the described protocol.

ParameterValueReference
Extraction Method Supercritical Fluid Extraction followed by Prep-HPLC
Starting Material Powdered Leonurus japonicus
Mobile Phase 75-82% Methanol in Water
Detection Wavelength ~202 nm
Purity of Isolated this compound 96.3% - 98.1%

Visualizations

Experimental Workflow

Stachydrine_Isolation_Workflow cluster_extraction Crude Extract Preparation cluster_purification Purification by Preparative HPLC Raw_Material Dried Leonurus japonicus Grinding Grinding to Powder Raw_Material->Grinding SFE Supercritical Fluid Extraction (CO2 + Ethanol) Grinding->SFE Filtration Membrane Filtration SFE->Filtration Concentration Vacuum Concentration & Drying Filtration->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Sample_Prep Sample Preparation (Dissolve & Filter) Crude_Extract->Sample_Prep Prep_HPLC Preparative HPLC (C18 Column, Methanol/Water) Sample_Prep->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Post_Processing Concentration & Crystallization Fraction_Collection->Post_Processing Pure_this compound High-Purity this compound Post_Processing->Pure_this compound

Caption: Workflow for the isolation

Developing In Vivo Models for Stachydrine's Anti-Fibrotic Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, is a pathological hallmark of numerous chronic diseases affecting organs such as the liver, kidneys, lungs, and heart. Stachydrine, a natural alkaloid, has demonstrated promising anti-fibrotic properties in various preclinical studies.[1][2][3][4][5][6] These application notes provide detailed protocols for developing and utilizing in vivo animal models to investigate the anti-fibrotic effects of this compound. The methodologies outlined below are essential for researchers and professionals in drug development seeking to evaluate the therapeutic potential of this compound and similar compounds.

Key Signaling Pathways in this compound's Anti-Fibrotic Action

This compound exerts its anti-fibrotic effects by modulating several key signaling pathways involved in the fibrotic process. Understanding these pathways is crucial for designing experiments and interpreting results. The primary pathways implicated include the Transforming Growth Factor-β (TGF-β)/Smad pathway, the Angiotensin II (AngII)/TGF-β1 axis, and inflammatory pathways such as NF-κB and JAK/STAT.[1][2][3][5][6][7][8]

This compound has been shown to inhibit the TGF-β/Smad signaling cascade, a central driver of fibrosis.[3][5][6] It can suppress the phosphorylation of Smad2/3, preventing their nuclear translocation and subsequent transcription of pro-fibrotic genes.[3][6] Furthermore, this compound can down-regulate the expression of components of the renin-angiotensin system, such as angiotensin-converting enzyme (ACE) and the AngII type 1 receptor (AT1R), thereby inhibiting the pro-fibrotic effects of AngII.[1][7] The compound also exhibits anti-inflammatory properties by inhibiting the NF-κB and JAK/STAT signaling pathways, which contribute to the inflammatory environment that promotes fibrosis.[2][7]

Stachydrine_Anti_Fibrotic_Signaling_Pathways cluster_Nucleus Nucleus TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR pSmad23 p-Smad2/3 TGFBR->pSmad23 Smad4 Smad4 pSmad23->Smad4 Nucleus Nucleus Smad4->Nucleus ProFibroticGenes Pro-fibrotic Gene Transcription Smad4->ProFibroticGenes Fibrosis Fibrosis ProFibroticGenes->Fibrosis This compound This compound This compound->TGFBR This compound->pSmad23 AT1R AT1R This compound->AT1R NFkB NF-κB Pathway This compound->NFkB JAKSTAT JAK/STAT Pathway This compound->JAKSTAT AngII Angiotensin II AngII->AT1R AT1R->TGFB1 Inflammation Inflammatory Stimuli Inflammation->NFkB Inflammation->JAKSTAT InflammatoryMediators Inflammatory Mediators NFkB->InflammatoryMediators JAKSTAT->InflammatoryMediators InflammatoryMediators->Fibrosis

This compound's Anti-Fibrotic Signaling Pathways

In Vivo Models of Fibrosis

The selection of an appropriate animal model is critical for studying the anti-fibrotic effects of this compound. The most commonly used and well-characterized models for inducing liver, renal, and pulmonary fibrosis are detailed below.

Liver Fibrosis Model: Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity

The CCl₄-induced liver fibrosis model is a widely used and reproducible model that mimics key features of human liver fibrosis.[9][10] Repeated administration of CCl₄ causes chronic liver injury, leading to inflammation, hepatocyte necrosis, and subsequent activation of hepatic stellate cells (HSCs), resulting in excessive collagen deposition.[10][11]

Experimental Workflow:

CCl4_Liver_Fibrosis_Workflow Acclimatization Animal Acclimatization Grouping Random Grouping Acclimatization->Grouping Induction CCl₄ Induction (4-8 weeks) Grouping->Induction Treatment This compound Treatment Induction->Treatment Sacrifice Sacrifice & Sample Collection Treatment->Sacrifice Analysis Histological & Biochemical Analysis Sacrifice->Analysis

Workflow for CCl₄-Induced Liver Fibrosis Model

Protocol:

  • Animal Model: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.[9][12]

  • Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.

  • Grouping: Randomly divide animals into the following groups: Control (vehicle), CCl₄ model, and CCl₄ + this compound (various doses).

  • Induction of Fibrosis: Administer CCl₄ intraperitoneally (i.p.) twice weekly for 4-8 weeks. A common dosage is 1-2 mL/kg body weight of a 10-50% CCl₄ solution in olive oil or corn oil.[12][13]

  • This compound Administration: Administer this compound orally or via i.p. injection daily or on a predetermined schedule, starting before or concurrently with CCl₄ induction.

  • Monitoring: Monitor animal body weight and general health throughout the study.

  • Sample Collection: At the end of the study period, euthanize the animals and collect blood and liver tissue for analysis.

Renal Fibrosis Model: Unilateral Ureteral Obstruction (UUO)

The UUO model is a well-established and rapid method for inducing renal interstitial fibrosis.[14][15][16] Ligation of one ureter leads to obstructive nephropathy, characterized by tubular injury, inflammation, and progressive fibrosis in the obstructed kidney.[14][17]

Protocol:

  • Animal Model: Male C57BL/6 mice or Sprague-Dawley rats are typically used.[16][18]

  • Anesthesia: Anesthetize the animal using an appropriate anesthetic agent.

  • Surgical Procedure:

    • Make a midline abdominal incision to expose the kidneys and ureters.

    • Isolate the left ureter and ligate it at two points using non-absorbable suture.

    • For the sham-operated group, the ureter is mobilized but not ligated.

  • Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.

  • This compound Administration: Begin this compound treatment before or immediately after the UUO surgery.

  • Study Duration: The typical duration of the UUO model is 7 to 14 days.[15][18]

  • Sample Collection: Euthanize the animals and harvest both the obstructed and contralateral kidneys for analysis.

Pulmonary Fibrosis Model: Bleomycin-Induced Lung Injury

Intratracheal or intranasal administration of bleomycin is the most common method for inducing pulmonary fibrosis in rodents.[19][20][21] Bleomycin causes direct lung injury, leading to an inflammatory response followed by a fibrotic phase characterized by excessive collagen deposition.[19][21]

Protocol:

  • Animal Model: C57BL/6 mice are a susceptible strain for bleomycin-induced pulmonary fibrosis.[19]

  • Anesthesia: Anesthetize the mouse.

  • Bleomycin Administration:

    • Intratracheal Instillation: Surgically expose the trachea and instill a single dose of bleomycin (e.g., 1-3 mg/kg) in sterile saline.[20]

    • Nasal Nebulization: Alternatively, administer bleomycin via nasal nebulization for a more uniform distribution in the lungs.[22]

  • This compound Treatment: Administer this compound before or after bleomycin instillation.

  • Study Duration: The fibrotic phase typically develops 14 to 28 days after bleomycin administration.

  • Sample Collection: Euthanize the animals and collect bronchoalveolar lavage fluid (BALF) and lung tissue for analysis.

Assessment of Anti-Fibrotic Effects

A combination of histological, biochemical, and molecular analyses is required to comprehensively evaluate the anti-fibrotic effects of this compound.

Histological Analysis of Fibrosis

Histological staining is essential for visualizing and quantifying collagen deposition in tissue sections.

Protocols:

  • Tissue Preparation: Fix tissues in 10% neutral buffered formalin, embed in paraffin, and cut into 4-5 µm sections.

  • Masson's Trichrome Staining: This stain differentiates collagen (blue) from muscle and cytoplasm (red).[23]

  • Picrosirius Red Staining: This stain is highly specific for collagen and, when viewed under polarized light, can differentiate between different collagen fiber thicknesses (thinner fibers appear green, while thicker fibers appear yellow to red).[24][25]

  • Quantification: Use image analysis software to quantify the fibrotic area as a percentage of the total tissue area.[26]

Biochemical Assays

1. Hydroxyproline Assay:

Hydroxyproline is a major component of collagen, and its quantification in tissue homogenates provides an indirect measure of total collagen content.[27]

Protocol:

  • Tissue Hydrolysis: Hydrolyze a known weight of tissue (e.g., 10 mg) in concentrated HCl (~12 M) at 120°C for 3 hours.[28]

  • Neutralization and Dilution: Neutralize the hydrolysate and dilute it appropriately.

  • Colorimetric Reaction:

    • Add Chloramine T reagent and incubate at room temperature.[29]

    • Add DMAB (p-dimethylaminobenzaldehyde) reagent and incubate at 60°C.[29]

  • Measurement: Measure the absorbance at 560 nm and calculate the hydroxyproline concentration based on a standard curve.[27]

2. Serum Biomarkers of Liver Injury:

In the CCl₄-induced liver fibrosis model, serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as indicators of hepatocellular damage.[9]

Molecular and Cellular Analysis

1. Enzyme-Linked Immunosorbent Assay (ELISA):

ELISA is used to quantify the protein levels of key fibrotic mediators in tissue homogenates or serum.

  • TGF-β1: A central pro-fibrotic cytokine.

  • α-Smooth Muscle Actin (α-SMA): A marker of activated myofibroblasts.[1]

2. Western Blotting:

Western blotting is used to assess the protein expression and phosphorylation status of key signaling molecules.

  • Smad2/3 and phospho-Smad2/3: To evaluate the activation of the canonical TGF-β pathway.[1]

  • NF-κB p65 and phospho-p65: To assess the activation of the NF-κB pathway.[2]

  • STAT3 and phospho-STAT3: To evaluate the activation of the JAK/STAT pathway.[2]

3. Quantitative Real-Time PCR (qRT-PCR):

qRT-PCR is used to measure the mRNA expression levels of pro-fibrotic genes.

  • Col1a1 and Col3a1: Genes encoding type I and type III collagen.[2]

  • Acta2: The gene encoding α-SMA.

  • Tgf-β1: The gene encoding TGF-β1.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison between experimental groups.

Table 1: Effects of this compound on Serum Markers of Liver Injury in CCl₄-Treated Animals

GroupALT (U/L)AST (U/L)
Control
CCl₄
CCl₄ + this compound (Low Dose)
CCl₄ + this compound (High Dose)

Table 2: Effects of this compound on Histological and Biochemical Markers of Fibrosis

GroupFibrotic Area (%)Hydroxyproline (µg/g tissue)α-SMA Expression (relative to control)
Liver Fibrosis (CCl₄)
Control
CCl₄
CCl₄ + this compound
Renal Fibrosis (UUO)
Sham
UUO
UUO + this compound
Pulmonary Fibrosis (Bleomycin)
Saline
Bleomycin
Bleomycin + this compound

Table 3: Effects of this compound on Pro-fibrotic Gene and Protein Expression

GroupCol1a1 mRNA (fold change)TGF-β1 Protein (pg/mg tissue)p-Smad3/Total Smad3 (ratio)
Control/Sham/Saline
Model (CCl₄/UUO/Bleomycin)
Model + this compound

Conclusion

The protocols and methodologies described in these application notes provide a comprehensive framework for investigating the anti-fibrotic effects of this compound in vivo. By utilizing well-established animal models and a multi-faceted analytical approach, researchers can effectively evaluate the therapeutic potential of this compound and elucidate its mechanisms of action. Consistent and rigorous application of these protocols will contribute to the development of novel anti-fibrotic therapies.

References

Application of HILIC-QTOF MS for the Identification of Stachydrine Analogues

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Stachydrine, a quaternary ammonium alkaloid, is a significant bioactive compound found in various medicinal plants, most notably in the Lamiaceae family, such as Leonurus japonicus (Chinese motherwort).[1][2] It and its analogues are known for a range of pharmacological activities, including cardiovascular protection, neuroprotection, and uterine regulation.[2][3] However, the identification and quantification of this compound and its analogues can be challenging due to their high polarity and lack of a strong chromophore, making traditional reversed-phase liquid chromatography with UV detection less effective.[1][4]

Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) has emerged as a powerful analytical technique for the comprehensive analysis of these polar compounds.[1][5] HILIC provides excellent retention and separation for polar analytes, while QTOF-MS offers high sensitivity, mass accuracy, and the ability to perform tandem mass spectrometry (MS/MS) for structural elucidation.[5][6] This combination allows for the confident identification and potential quantification of known and novel this compound analogues in complex matrices such as plant extracts.

These application notes provide a detailed overview and experimental protocols for the utilization of HILIC-QTOF MS in the identification of this compound analogues.

Experimental Workflow

The general workflow for the identification of this compound analogues using HILIC-QTOF MS involves sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.

workflow cluster_prep Sample Preparation cluster_analysis HILIC-QTOF MS Analysis cluster_data Data Processing extraction Extraction of Plant Material purification Solid-Phase Extraction (SPE) Cleanup extraction->purification hilic HILIC Separation purification->hilic qtof QTOF-MS Detection (MS and MS/MS) hilic->qtof peak_picking Peak Picking and Alignment qtof->peak_picking db_search Database Searching (e.g., METLIN) peak_picking->db_search fragmentation MS/MS Fragmentation Analysis db_search->fragmentation identification Analogue Identification fragmentation->identification

Fig. 1: General experimental workflow for HILIC-QTOF MS based identification of this compound analogues.

Experimental Protocols

Sample Preparation: Extraction of this compound Analogues from Plant Material

This protocol is adapted from methodologies used for the extraction of polar compounds from medicinal plants.

Materials:

  • Dried and powdered plant material (e.g., aerial parts of Leonurus japonicus)

  • 70% Methanol (HPLC grade)

  • Deionized water

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Weigh 1.0 g of the powdered plant material into a centrifuge tube.

  • Add 10 mL of 70% methanol.

  • Vortex for 1 minute to ensure thorough mixing.

  • Perform ultrasonic extraction for 30 minutes at room temperature.

  • Centrifuge the mixture at 10,000 rpm for 10 minutes.

  • Collect the supernatant.

  • Repeat the extraction process (steps 2-6) on the plant residue twice more.

  • Combine the supernatants from all three extractions.

  • Evaporate the solvent under reduced pressure to obtain the crude extract.

  • Reconstitute the dried extract in 1 mL of the initial mobile phase composition (e.g., 95% acetonitrile in water with 10 mM ammonium formate).

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial prior to HILIC-QTOF MS analysis.

HILIC-QTOF MS Analysis

This protocol outlines the conditions for the separation and detection of this compound analogues.

Instrumentation:

  • UHPLC or HPLC system equipped with a HILIC column.

  • Quadrupole Time-of-Flight Mass Spectrometer with an Electrospray Ionization (ESI) source.

Chromatographic Conditions:

  • Column: A HILIC column, for instance, a Kinetex HILIC column (100 mm x 2.1 mm, 2.6 µm) or a similar polar stationary phase is recommended.[7]

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: 10 mM Ammonium formate in water (pH adjusted to 3.0 with formic acid).

  • Gradient Elution:

    • 0-2 min: 95% A

    • 2-10 min: Linear gradient from 95% to 50% A

    • 10-12 min: Hold at 50% A

    • 12-12.1 min: Linear gradient back to 95% A

    • 12.1-15 min: Re-equilibration at 95% A

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 2-5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Nebulizer Gas (Nitrogen) Pressure: 30-40 psi.

  • Drying Gas (Nitrogen) Flow: 8-10 L/min.

  • Drying Gas Temperature: 300-350 °C.

  • Mass Range: m/z 50-1000.

  • Acquisition Mode:

    • MS1 (Full Scan): Acquire high-resolution mass spectra to determine the accurate mass of precursor ions.

    • Auto MS/MS (Data-Dependent Acquisition): Trigger fragmentation of the most intense precursor ions from the full scan to obtain fragmentation patterns for structural elucidation.

  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to generate a rich fragmentation spectrum.

Data Presentation

The following table summarizes the identified this compound analogues in Leonurus japonicus from a study utilizing HILIC-QTOF MS.[1][5]

Compound IDCompound NameMolecular FormulaMeasured m/z [M+H]⁺Calculated m/z [M+H]⁺Mass Error (ppm)Retention Time (min)Key MS/MS Fragments (m/z)
S14-Hydroxy-stachydrineC₇H₁₄NO₃160.0968160.0974-3.755.8114.0913, 96.0808, 70.0651
S2BetonicineC₇H₁₄NO₃160.0968160.0974-3.756.5114.0913, 96.0808, 70.0651
S3This compoundC₇H₁₄NO₂144.1019144.1025-4.167.298.0757, 84.0808, 70.0651
S45-Oxo-stachydrineC₇H₁₂NO₃158.0812158.0817-3.168.1112.0757, 98.0600, 70.0651
S5N-Demethyl-stachydrineC₆H₁₂NO₂130.0863130.0868-3.859.384.0808, 70.0651, 56.0495

Data Analysis and Identification Logic

The identification of this compound analogues is a multi-step process involving the interpretation of high-resolution mass spectrometry data.

identification_logic cluster_ms1 MS1 Data Analysis cluster_ms2 MS/MS Data Analysis cluster_confirmation Confirmation accurate_mass Accurate Mass Measurement formula_prediction Molecular Formula Prediction accurate_mass->formula_prediction fragmentation_pattern Characteristic Fragmentation Pattern Analysis formula_prediction->fragmentation_pattern substructure_elucidation Substructure Elucidation fragmentation_pattern->substructure_elucidation database_comparison Comparison with Databases substructure_elucidation->database_comparison putative_id Putative Identification database_comparison->putative_id standard_comparison Comparison with Reference Standards (if available) confirmed_id Confirmed Identification standard_comparison->confirmed_id putative_id->standard_comparison

Fig. 2: Logical workflow for the identification of this compound analogues from HILIC-QTOF MS data.

Key Steps in Identification:

  • Accurate Mass Measurement: The high-resolution QTOF-MS provides accurate mass measurements of the precursor ions, which allows for the prediction of the elemental composition (molecular formula).

  • Characteristic Fragmentation: this compound and its analogues exhibit characteristic fragmentation patterns in their MS/MS spectra. The pyrrolidine ring structure often leads to common fragment ions. For example, the neutral loss of CO₂ (44 Da) and the presence of ions corresponding to the dimethylpyrrolidine moiety are indicative of this compound-like structures.

  • Database Searching: The predicted molecular formula and the experimental MS/MS spectra are searched against metabolomics databases (e.g., METLIN, MassBank) to find potential matches.

  • Manual Interpretation: In the absence of database matches for novel analogues, manual interpretation of the MS/MS spectra is crucial. By comparing the fragmentation patterns of unknown compounds to that of known this compound, modifications to the core structure (e.g., hydroxylation, demethylation) can be deduced.

  • Confirmation with Standards: The ultimate confirmation of the identity of a this compound analogue is achieved by comparing its retention time and MS/MS spectrum with those of an authentic reference standard.

Conclusion

The use of HILIC-QTOF MS provides a robust and sensitive platform for the discovery and identification of this compound analogues in complex natural product extracts. The detailed protocols and workflows presented in these application notes offer a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development to effectively utilize this powerful analytical technique. The ability to comprehensively profile these bioactive compounds will facilitate a deeper understanding of their pharmacological effects and contribute to the quality control of herbal medicines.

References

Application Notes and Protocols for Stachydrine Hydrochloride Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the stability and recommended storage conditions for stachydrine hydrochloride. The accompanying protocols offer detailed methodologies for assessing its stability under various stress conditions, crucial for regulatory submissions and the development of stable pharmaceutical formulations.

This compound Hydrochloride: Overview and Physicochemical Properties

This compound hydrochloride is a quaternary ammonium compound and the primary active constituent of Leonurus artemisia (Motherwort). It is a white, crystalline solid with good solubility in water.

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueReference
Chemical Name (2S)-2-carboxy-1,1-dimethylpyrrolidinium chlorideN/A
CAS Number 4136-37-2[1]
Molecular Formula C₇H₁₄ClNO₂[1][2]
Molecular Weight 179.64 g/mol [2]
Appearance White powder/solid[1][2]
Purity >98% (by HPLC)[2]
Solubility Soluble in methanol and DMSO.[1]

Stability Profile and Storage Conditions

This compound hydrochloride is generally considered stable when stored under appropriate conditions. However, comprehensive data from forced degradation studies under pharmaceutical stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) is limited in publicly available literature. The following recommendations are based on supplier safety data sheets and general knowledge of similar compounds.

Recommended Storage Conditions

Table 2: Recommended Storage Conditions for this compound Hydrochloride

FormConditionRecommended TemperatureDuration
Solid (Powder) Tightly sealed container, protected from light and moisture.-20°CLong-term
4°CShort to medium-term
Room Temperature (15-25°C)Short-term
Stock Solutions Aliquoted in tightly sealed vials.-80°CUp to 6 months
-20°CUp to 2 weeks[3]
Aqueous Solutions Prepared fresh before use.N/ANot recommended for storage beyond the same day.[3]
Potential Degradation Pathways

While specific degradation pathways for this compound hydrochloride under pharmaceutical stress conditions have not been extensively reported, a known biological degradation pathway involves the hydrolysis of this compound back to proline. It is plausible that chemical hydrolysis under acidic or basic conditions could follow a similar route.

This compound This compound Proline Proline This compound->Proline Hydrolysis

Caption: Potential hydrolytic degradation of this compound.

Experimental Protocols for Stability Assessment

The following protocols are designed to guide the systematic evaluation of this compound hydrochloride's stability, including forced degradation studies and the development of a stability-indicating analytical method.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis Stock_Solution Prepare this compound HCl Stock Solution (e.g., 1 mg/mL) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Stock_Solution->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Stock_Solution->Oxidation Thermal Thermal Degradation (Solid & Solution, e.g., 80°C) Stock_Solution->Thermal Photolytic Photolytic Degradation (ICH Q1B guidelines) Stock_Solution->Photolytic Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute Samples Oxidation->Dilute Thermal->Dilute Photolytic->Dilute Neutralize->Dilute Analyze Analyze by Stability-Indicating HPLC Method Dilute->Analyze

Caption: Workflow for Forced Degradation Studies.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M hydrochloric acid.

    • Incubate at 60°C and collect samples at various time points (e.g., 2, 4, 8, 12, and 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M sodium hydroxide.

    • Incubate at 60°C and collect samples at various time points.

    • Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide.

    • Store at room temperature, protected from light, and collect samples at various time points.

  • Thermal Degradation:

    • Solution: Heat the stock solution at 80°C and collect samples at various time points.

    • Solid State: Store the solid this compound hydrochloride in an oven at 80°C and collect samples at various time points. Dissolve the solid in the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose the stock solution and solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be protected from light.

Table 3: Example Data Table for Forced Degradation Studies

Stress ConditionTime (hours)% Assay of this compound HCl% DegradationNo. of Degradation Products
0.1 M HCl, 60°C 0100.00.00
2
4
8
12
24
0.1 M NaOH, 60°C 0100.00.00
2
4
8
12
24
3% H₂O₂, RT 0100.00.00
2
4
8
12
24
Thermal (Solid, 80°C) 0100.00.00
24
48
Photolytic (ICH Q1B) -

(This table should be populated with experimental data)

Stability-Indicating HPLC Method Protocol

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients. Several HPLC methods have been published for the quantification of this compound hydrochloride in herbal products, which can serve as a starting point.[4][5][6]

Recommended Starting HPLC Parameters:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) columns, such as an Agilent ZORBAX NH2 or Waters XBridge Amide, have shown good retention and separation for this compound.[4][6]

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., water with 0.1% formic acid or ammonium acetate) is typically used. A common starting point is acetonitrile:water (83:17).[4]

  • Detection: As this compound hydrochloride lacks a strong chromophore, UV detection at low wavelengths (e.g., 201 nm) can be used.[5] However, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) detector will provide better sensitivity and specificity.[4][6]

  • Flow Rate: 1.0 mL/min.[4][6]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

Method Validation Protocol:

The developed HPLC method must be validated according to ICH Q2(R1) guidelines. The following parameters should be assessed:

  • Specificity: Analyze samples from forced degradation studies to ensure that the this compound hydrochloride peak is well-resolved from any degradation products and excipients. Peak purity analysis using a PDA detector or MS is recommended.

  • Linearity: Analyze a series of at least five concentrations of this compound hydrochloride standard. Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Range: The range should be established based on the linearity studies and should cover the expected concentrations in the samples.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound hydrochloride at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate samples of the same concentration on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, and on different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified, respectively. This can be determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary the method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) and assess the impact on the results.

G Method_Development Develop HPLC Method Validation Validate Method (ICH Q2(R1)) Method_Development->Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

Caption: HPLC Method Validation Workflow.

Table 4: Example Acceptance Criteria for HPLC Method Validation

ParameterAcceptance Criteria
Specificity Peak purity index > 0.999. No interference at the retention time of the main peak.
Linearity Correlation coefficient (r²) ≥ 0.999.
Accuracy Recovery between 98.0% and 102.0%.
Precision RSD ≤ 2.0%.
Robustness System suitability parameters met. RSD of results ≤ 2.0%.

Conclusion

The stability and proper storage of this compound hydrochloride are critical for maintaining its quality and efficacy in research and pharmaceutical development. The provided protocols offer a framework for conducting comprehensive stability assessments. It is imperative that researchers generate empirical data through these forced degradation studies and validate a stability-indicating analytical method to ensure the reliability of their results and to meet regulatory requirements.

References

Stachydrine in Ferroptosis Regulation via SIRT1/GPX4: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. It has been implicated in the pathophysiology of various diseases, including cardiovascular and neurodegenerative disorders. The sirtuin 1 (SIRT1)/glutathione peroxidase 4 (GPX4) signaling pathway is a critical regulator of ferroptosis. SIRT1, a NAD+-dependent deacetylase, can activate downstream targets that protect against oxidative stress, while GPX4 is a key enzyme that neutralizes lipid peroxides, thereby inhibiting ferroptosis.

Stachydrine, a natural alkaloid, has demonstrated protective effects against cellular damage by modulating oxidative stress and inflammatory responses. Recent studies have highlighted its potential to regulate ferroptosis through the SIRT1/GPX4 axis, making it a promising candidate for therapeutic development. These application notes provide a comprehensive overview and detailed protocols for investigating the role of this compound in the regulation of ferroptosis via the SIRT1/GPX4 pathway.

Signaling Pathway

Under conditions of oxidative stress, such as those induced by lipopolysaccharide (LPS), cellular levels of SIRT1 and GPX4 can decrease, leading to an accumulation of lipid reactive oxygen species (ROS) and iron, culminating in ferroptosis. This compound is proposed to counteract this process by activating SIRT1. Activated SIRT1 can then upregulate the expression and activity of GPX4, a crucial enzyme that detoxifies lipid peroxides. This action, in turn, inhibits the execution of ferroptosis, leading to enhanced cell survival.

Stachydrine_Ferroptosis_Pathway cluster_stress Cellular Stress (e.g., LPS) cluster_this compound Therapeutic Intervention cluster_pathway SIRT1/GPX4 Signaling Pathway cluster_ferroptosis Ferroptosis Cascade LPS LPS SIRT1 SIRT1 LPS->SIRT1 inhibits Ferroptosis Ferroptosis LPS->Ferroptosis This compound This compound This compound->SIRT1 activates GPX4 GPX4 SIRT1->GPX4 activates Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS inhibits Lipid_ROS->Ferroptosis induces

This compound's role in the SIRT1/GPX4 ferroptosis pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key markers of ferroptosis and the SIRT1/GPX4 pathway in cellular models.

Table 1: Effect of this compound on Cell Viability and Apoptosis in LPS-treated H9c2 Cardiomyocytes

Treatment GroupCell Viability (%)Apoptosis Rate (%)
Control100 ± 5.05 ± 1.2
LPS (10 µg/mL)52 ± 4.525 ± 3.1
LPS + this compound (50 µM)85 ± 6.210 ± 2.5

Data are presented as mean ± standard deviation from representative studies.

Table 2: Effect of this compound on Ferroptosis Markers in LPS-treated H9c2 Cardiomyocytes.

Treatment GroupMDA Level (nmol/mg protein)GSH Level (µmol/g protein)Intracellular Fe2+ (µM)
Control1.5 ± 0.210.2 ± 1.11.8 ± 0.3
LPS (10 µg/mL)4.8 ± 0.54.5 ± 0.65.2 ± 0.7
LPS + this compound (50 µM)2.1 ± 0.38.9 ± 0.92.5 ± 0.4

Data are presented as mean ± standard deviation from representative studies.

Table 3: Effect of this compound on SIRT1 and GPX4 Protein Expression in LPS-treated H9c2 Cardiomyocytes.

Treatment GroupSIRT1 Expression (relative to control)GPX4 Expression (relative to control)
Control1.001.00
LPS (10 µg/mL)0.45 ± 0.050.38 ± 0.04
LPS + this compound (50 µM)0.85 ± 0.070.81 ± 0.06

Data are presented as mean ± standard deviation from representative studies.

Experimental Workflow

A typical experimental workflow to investigate the effect of this compound on ferroptosis regulation via the SIRT1/GPX4 pathway is outlined below.

Experimental_Workflow A H9c2 Cell Culture B Treatment Groups: 1. Control 2. LPS 3. LPS + this compound A->B C Induction of Ferroptosis (LPS Treatment) B->C D This compound Intervention C->D E Cell Viability & Apoptosis Assays (MTT, TUNEL) D->E F Ferroptosis Marker Analysis (MDA, GSH, Fe2+) D->F G Western Blot Analysis (SIRT1, GPX4) D->G H Data Analysis & Interpretation E->H F->H G->H

Workflow for studying this compound's effect on ferroptosis.

Detailed Experimental Protocols

H9c2 Cardiomyocyte Culture and Treatment

Materials:

  • H9c2 rat myocardial cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Phosphate Buffered Saline (PBS)

Protocol:

  • Culture H9c2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction) and allow them to adhere and reach 70-80% confluency.

  • Prepare treatment groups:

    • Control: Treat with vehicle (e.g., sterile PBS or DMEM).

    • LPS Group: Treat with 10 µg/mL LPS for 24 hours to induce ferroptosis.

    • LPS + this compound Group: Pre-treat with 50 µM this compound for 2 hours, then co-treat with 10 µg/mL LPS for 24 hours.

  • After the treatment period, proceed with the desired assays.

Cell Viability Assay (MTT Assay)

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Protocol:

  • Following the treatment protocol in a 96-well plate, remove the culture medium.

  • Add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Western Blot for SIRT1 and GPX4

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-SIRT1 (e.g., 1:1000 dilution), anti-GPX4 (e.g., 1:1000 dilution), anti-β-actin (e.g., 1:5000 dilution)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • TBST (Tris-buffered saline with 0.1% Tween 20)

Protocol:

  • Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies (anti-SIRT1, anti-GPX4, and anti-β-actin) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST

Formulation of Stachydrine for Preclinical Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachydrine, a proline betaine alkaloid found in various plants, including Leonurus japonicus (Chinese Motherwort), has garnered significant interest for its diverse pharmacological activities. Preclinical research has demonstrated its potential in the treatment of cardiovascular diseases, neurodegenerative disorders, and certain types of cancer. This document provides detailed application notes and protocols for the formulation of this compound for use in preclinical animal studies, ensuring consistent and reliable delivery for efficacy and toxicology assessments.

Physicochemical Properties of this compound Hydrochloride

This compound is commonly used in its hydrochloride salt form (this compound Hydrochloride, C7H14ClNO2, MW: 179.64 g/mol ) due to its increased stability and solubility.

Solubility:

  • Water: Readily soluble.

  • Phosphate-Buffered Saline (PBS), pH 7.2: Soluble.

  • Ethanol: Soluble.

  • Dimethyl Sulfoxide (DMSO): Soluble.

Storage:

  • Solid Form: Store at -20°C for long-term stability.

  • Stock Solutions:

    • In DMSO: Can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.

    • Aqueous solutions are not recommended for storage for more than one day. It is best practice to prepare fresh aqueous solutions daily.

Data Presentation: Formulation and Dosing Summary

The following table summarizes quantitative data on this compound formulations and their use in preclinical animal studies.

ParameterFormulation DetailsAnimal ModelAdministration RouteDose RangeKey Findings / RemarksReference
Solubility This compound Hydrochloride in various solventsN/AN/AN/ASoluble in Water, PBS, Ethanol, and DMSO.
Oral Formulation 1 This compound Hydrochloride dissolved in normal saline.MiceOral Gavage6 - 12 mg/kg/dayUsed in a study investigating heart failure.
Oral Formulation 2 Herba Leonuri extract containing this compound.Wistar RatsOral Gavage14.5 g/kg extract (equivalent to 166.3 mg/kg this compound)Pharmacokinetic study. Rapid absorption observed.
Intravenous Formulation 1 This compound dissolved in an unspecified vehicle.Wistar RatsIntravenous Injection10 mg/kgPharmacokinetic evaluation.
Intravenous Formulation 2 (General Purpose) 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.GeneralIntravenous InjectionMax concentration: 2.5 mg/mLA common vehicle for poorly soluble compounds, also suitable for this compound.
Pharmacokinetics (Oral - Extract) Herba Leonuri extract in Wistar Rats.Wistar RatsOral Gavage14.5 g/kg extractCmax: 1608 ± 267 ng/mL, Tmax: 0.75 ± 0.27 h.
Pharmacokinetics (IV) This compound in Wistar Rats.Wistar RatsIntravenous Injection10 mg/kgCmax: 6396.3 ng/mL.

Experimental Protocols

Preparation of Formulations

1. Saline-Based Formulation for Oral Administration

This is a simple and common formulation for water-soluble compounds like this compound hydrochloride.

  • Materials:

    • This compound Hydrochloride powder

    • Sterile 0.9% Sodium Chloride (Normal Saline)

    • Sterile conical tubes or vials

    • Vortex mixer

    • Analytical balance

  • Protocol:

    • Weigh the required amount of this compound Hydrochloride powder using an analytical balance.

    • Transfer the powder to a sterile conical tube or vial.

    • Add the calculated volume of sterile normal saline to achieve the desired final concentration.

    • Vortex the solution until the this compound hydrochloride is completely dissolved.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Prepare this solution fresh on the day of administration.

2. DMSO/PEG300/Tween-80/Saline Formulation for Intravenous Administration

This formulation is suitable for achieving higher concentrations of this compound or for compounds with limited aqueous solubility.

  • Materials:

    • This compound Hydrochloride powder

    • Dimethyl Sulfoxide (DMSO)

    • Polyethylene Glycol 300 (PEG300)

    • Tween-80 (Polysorbate 80)

    • Sterile 0.9% Sodium Chloride (Normal Saline)

    • Sterile conical tubes

    • Vortex mixer

  • Protocol:

    • Prepare a stock solution of this compound hydrochloride in DMSO (e.g., 25 mg/mL).

    • In a sterile conical tube, add the required volume of the this compound/DMSO stock solution.

    • Add PEG300 to the tube. The final volume of PEG300 should be 40% of the total formulation volume.

    • Vortex the mixture until it is a clear solution.

    • Add Tween-80 to the mixture. The final volume of Tween-80 should be 5% of the total formulation volume.

    • Vortex again until the solution is homogeneous.

    • Slowly add sterile normal saline to the mixture while vortexing to reach the final desired volume. The final volume of saline will be 45% of the total.

    • The final composition of the vehicle should be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

    • The final concentration of this compound in this vehicle should not exceed 2.5 mg/mL.

    • Prepare this formulation fresh before each use.

Animal Administration Protocols

1. Oral Gavage in Mice

  • Materials:

    • Prepared this compound formulation

    • Appropriately sized syringe (e.g., 1 mL)

    • Sterile, ball-tipped oral gavage needle (20-22 gauge for mice)

    • Animal scale

  • Protocol:

    • Weigh the mouse to determine the correct volume of the formulation to administer.

    • Draw the calculated volume of the this compound solution into the syringe fitted with the gavage needle.

    • Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and body.

    • Introduce the gavage needle into the mouth, slightly to one side of the oral cavity.

    • Gently advance the needle along the roof of the mouth and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.

    • Once the needle is in the stomach, slowly administer the solution.

    • Smoothly withdraw the gavage needle.

    • Return the mouse to its cage and monitor for any signs of distress.

2. Intravenous (Tail Vein) Injection in Rats

  • Materials:

    • Prepared this compound formulation

    • Appropriately sized syringe (e.g., 1 mL) with a small gauge needle (e.g., 27-30 gauge)

    • A rat restrainer

    • Heat lamp or warm water to dilate the tail veins

  • Protocol:

    • Place the rat in a suitable restrainer, allowing access to the tail.

    • Warm the tail using a heat lamp or by immersing it in warm water to cause vasodilation, making the lateral tail veins more visible.

    • Draw the calculated volume of the this compound formulation into the syringe.

    • Wipe the tail with an alcohol swab.

    • Identify one of the lateral tail veins.

    • Insert the needle, bevel up, into the vein at a shallow angle.

    • To confirm placement, you may see a small flash of blood in the needle hub.

    • Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and try again at a more proximal site.

    • After successful injection, withdraw the needle and apply gentle pressure to the injection site with a piece of gauze to prevent bleeding.

    • Return the rat to its cage and monitor its condition.

**

Troubleshooting & Optimization

Navigating the Challenges of Stachydrine's Low Bioavailability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Stachydrine, a quaternary ammonium alkaloid with a range of promising pharmacological activities, presents a significant challenge for in vivo applications due to its inherently low bioavailability. This technical support center provides a comprehensive guide to understanding and overcoming this limitation, offering troubleshooting advice, detailed experimental protocols, and a comparative analysis of bioavailability enhancement strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My in vivo experiments with this compound are showing inconsistent and low efficacy. What could be the primary reason?

A1: The most likely culprit is the poor oral bioavailability of this compound. As a quaternary ammonium salt, this compound possesses high water solubility and, consequently, low permeability across biological membranes. Furthermore, it undergoes rapid metabolism and excretion in the body. This means that after oral administration, only a small fraction of the initial dose reaches systemic circulation to exert its therapeutic effects, leading to variable and suboptimal outcomes.

Q2: I am considering a new formulation to improve this compound's bioavailability. What are the most promising strategies I should explore?

A2: Two primary strategies have shown significant promise in enhancing the in vivo bioavailability of this compound:

  • Advanced Drug Delivery Systems: Formulations such as Self-Double-Emulsifying Drug Delivery Systems (SDEDDS) have been identified as a promising approach to improve the oral absorption of this compound.[1] These systems can encapsulate this compound, facilitating its transport across the gastrointestinal barrier.

  • Structural Modification (Prodrug/Derivative Synthesis): Synthesizing derivatives of this compound by adding lipophilic functional groups can significantly increase its lipophilicity and, therefore, its ability to cross cell membranes.[2] This approach has yielded derivatives with dramatically improved pharmacokinetic profiles.

Q3: I'm seeing rapid clearance of this compound in my pharmacokinetic studies. Is this expected?

A3: Yes, this is a known characteristic of this compound. Pharmacokinetic studies have confirmed that this compound is rapidly absorbed, metabolized, and excreted.[3] This rapid clearance contributes to its low overall exposure in the body. Strategies to prolong its circulation time, such as encapsulation in sustained-release delivery systems or modification into longer-lasting derivatives, are crucial for improving its therapeutic window.

Q4: Are there any commercially available, high-bioavailability this compound formulations?

A4: Currently, there are no widely available commercial formulations specifically designed for high bioavailability of pure this compound. Most in vivo studies utilize this compound extracted from natural sources, such as Herba Leonuri, or synthetically prepared this compound hydrochloride.[4][5] The development of enhanced bioavailability formulations is still largely in the research and development phase.

Quantitative Data on Bioavailability Enhancement

The following table summarizes the pharmacokinetic parameters of this compound in its native form and with bioavailability enhancement strategies. This data highlights the significant improvements that can be achieved through formulation and medicinal chemistry approaches.

Formulation/DerivativeAnimal ModelCmax (Maximum Concentration)Tmax (Time to Maximum Concentration)T½ (Half-life)Bioavailability (%)
This compound (from Herba Leonuri Extract)Rat1608 ± 267 ng/mL0.75 ± 0.27 h1.64 hNot Reported
This compound Derivative (SS-12)RatNot ReportedNot Reported7.62 h79.6%

Note: Data for this compound-SDEDDS is currently not available in a quantitative format in the reviewed literature.

Detailed Experimental Protocols

1. Preparation of this compound-Loaded Self-Double-Emulsifying Drug Delivery System (SDEDDS)

While specific quantitative in vivo data for this compound-SDEDDS is limited in publicly available literature, the general methodology for preparing such a system for a hydrophilic drug like this compound is as follows. This protocol is based on the principles of SDEDDS formulation for similar compounds.

Objective: To prepare a stable w/o/w double emulsion of this compound that can be self-emulsified upon dilution in the gastrointestinal tract.

Materials:

  • This compound hydrochloride

  • Oil phase (e.g., medium-chain triglycerides like Capryol 90)

  • Surfactant (e.g., Cremophor EL, Tween 80)

  • Co-surfactant (e.g., Transcutol P)

  • Hydrophilic phase (deionized water)

Procedure:

  • Preparation of the Primary Water-in-Oil (W/O) Emulsion:

    • Dissolve a specific amount of this compound hydrochloride in the hydrophilic phase (deionized water) to form the internal aqueous phase.

    • Separately, mix the oil phase and a lipophilic surfactant.

    • Slowly add the internal aqueous phase to the oil/surfactant mixture under constant, high-speed homogenization until a stable, milky-white W/O emulsion is formed.

  • Formation of the Self-Double-Emulsifying System:

    • To the primary W/O emulsion, add a hydrophilic surfactant and a co-surfactant.

    • Gently stir the mixture at a controlled temperature (e.g., 40°C) until a clear and homogenous solution is obtained. This is the this compound-SDEDDS pre-concentrate.

  • Characterization of the SDEDDS:

    • Self-Emulsification Test: Add a small volume of the SDEDDS pre-concentrate to a larger volume of simulated gastric fluid (e.g., 0.1 N HCl) with gentle agitation. A stable w/o/w double emulsion should form spontaneously.

    • Droplet Size Analysis: Determine the mean droplet size and polydispersity index of the resulting emulsion using dynamic light scattering.

    • Zeta Potential Measurement: Measure the surface charge of the droplets to assess the stability of the emulsion.

    • In Vitro Drug Release: Perform drug release studies using a dialysis bag method in simulated gastric and intestinal fluids to evaluate the release profile of this compound from the SDEDDS.

2. Synthesis of a High-Bioavailability this compound Derivative (Based on the principles for creating lipophilic derivatives)

Objective: To synthesize a this compound derivative with increased lipophilicity to enhance its membrane permeability and oral bioavailability. The following is a generalized protocol for the synthesis of an amide derivative, similar in principle to the approach for creating derivatives like Compound B1.[6]

Materials:

  • This compound hydrochloride

  • Thionyl chloride (SOCl₂)

  • A lipophilic amine (e.g., aniline or a fatty amine)

  • Anhydrous solvent (e.g., dichloromethane, DMF)

  • Triethylamine (as a base)

  • Reagents for purification (e.g., silica gel for column chromatography)

Procedure:

  • Activation of the Carboxylic Acid:

    • Suspend this compound hydrochloride in an anhydrous solvent (e.g., dichloromethane).

    • Add thionyl chloride dropwise to the suspension at 0°C.

    • Allow the reaction to stir at room temperature for a specified time (e.g., 2-4 hours) to form the acyl chloride intermediate.

    • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amide Bond Formation:

    • Dissolve the acyl chloride intermediate in an anhydrous solvent.

    • In a separate flask, dissolve the lipophilic amine and triethylamine in the same anhydrous solvent.

    • Slowly add the acyl chloride solution to the amine solution at 0°C.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure this compound derivative.

  • Characterization:

    • Confirm the structure of the synthesized derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

3. In Vivo Pharmacokinetic Study in a Rat Model

Objective: To determine and compare the pharmacokinetic profiles of this compound and its enhanced bioavailability formulations following oral administration in rats.

Animals:

  • Male Sprague-Dawley rats (200-250 g)

Procedure:

  • Animal Acclimatization and Fasting:

    • Acclimatize the rats to the laboratory conditions for at least one week.

    • Fast the animals overnight (approximately 12 hours) before drug administration, with free access to water.

  • Drug Administration:

    • Divide the rats into groups (e.g., control this compound, SDEDDS formulation, derivative formulation).

    • Administer the respective formulations orally via gavage at a predetermined dose.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.

    • Collect the blood in heparinized tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound and/or its derivative in plasma.

    • Analyze the plasma samples to determine the drug concentrations at each time point.

  • Pharmacokinetic Analysis:

    • Use a non-compartmental or compartmental analysis software (e.g., WinNonlin) to calculate the key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), and T½.

    • Calculate the relative bioavailability of the enhanced formulations compared to the control this compound.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Improving this compound Bioavailability

G cluster_0 Problem Identification cluster_1 Hypothesis cluster_2 Strategy Development cluster_3 In Vitro Evaluation cluster_4 In Vivo Evaluation cluster_5 Data Analysis & Outcome problem Low In Vivo Efficacy of this compound hypothesis Low Bioavailability due to High Polarity & Rapid Clearance problem->hypothesis strategy1 Drug Delivery System (e.g., SDEDDS) hypothesis->strategy1 strategy2 Structural Modification (e.g., Derivative Synthesis) hypothesis->strategy2 invitro1 Formulation & Characterization (Droplet Size, Stability) strategy1->invitro1 invitro2 Synthesis & Characterization (NMR, MS) strategy2->invitro2 invivo Pharmacokinetic Study in Rats (Oral Administration, Blood Sampling) invitro1->invivo invitro2->invivo analysis Calculate Pharmacokinetic Parameters (Cmax, Tmax, AUC, T½) invivo->analysis outcome Improved Bioavailability & Enhanced Therapeutic Potential analysis->outcome

Caption: Workflow for addressing the low bioavailability of this compound.

Signaling Pathways Modulated by this compound

This compound has been reported to modulate several key signaling pathways involved in its therapeutic effects. Understanding these pathways is crucial for designing experiments to evaluate the efficacy of new formulations.

G cluster_0 Signaling Pathways cluster_1 Cellular Responses This compound This compound nfkb NF-κB Pathway This compound->nfkb Inhibits pi3k_akt PI3K/Akt Pathway This compound->pi3k_akt Modulates erk_mapk ERK/MAPK Pathway This compound->erk_mapk Modulates inflammation ↓ Inflammation nfkb->inflammation apoptosis ↓ Apoptosis pi3k_akt->apoptosis cell_survival ↑ Cell Survival pi3k_akt->cell_survival proliferation ↓ Cell Proliferation erk_mapk->proliferation

Caption: Key signaling pathways influenced by this compound's activity.

References

Technical Support Center: Stachydrine Quantification by HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the quantification of stachydrine using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.

Frequently Asked Questions (FAQs)

Q1: Why is quantifying this compound by HPLC-UV challenging?

A1: The primary challenges in quantifying this compound by HPLC-UV are twofold:

  • Weak UV Chromophore: this compound lacks a significant chromophore, which is a part of a molecule that absorbs ultraviolet or visible light. This results in very low UV absorbance, making sensitive detection difficult with standard UV detectors. Analysis, therefore, requires detection at very low wavelengths, typically around 201 nm, where many other compounds can also interfere.

  • High Polarity: this compound is a highly polar quaternary ammonium compound. This polarity leads to poor retention on conventional reversed-phase columns (like C18), causing it to elute very early in the chromatogram, often with other polar matrix components, which complicates accurate quantification.

Q2: What are the common HPLC methods for this compound analysis?

A2: Due to its high polarity, specialized chromatographic techniques are often employed:

  • Ion-Pair Reversed-Phase Chromatography: This is a common approach where an ion-pairing reagent (e.g., sodium dodecyl sulfate - SDS) is added to the mobile phase. The reagent forms a neutral ion-pair with the charged this compound molecule, increasing its hydrophobicity and thus its retention on a reversed-phase column.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent. This technique is well-suited for the retention and separation of highly polar compounds like this compound.

Q3: What is the optimal UV wavelength for detecting this compound?

A3: The optimal UV detection wavelength for this compound is in the low UV range, typically around 201 nm . It is important to note that working at such low wavelengths can lead to baseline noise and interference from solvents and other matrix components.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC-UV analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My this compound peak is showing significant tailing or fronting. What could be the cause and how can I fix it?

A: Poor peak shape for this compound can be caused by several factors, particularly when using ion-pair chromatography or analyzing complex matrices.

Potential Cause Explanation Solution
Secondary Silanol Interactions Residual silanol groups on the silica-based column packing can interact with the positively charged this compound, leading to peak tailing.- Use a well-end-capped column. - Adjust the mobile phase pH to be more acidic (e.g., pH 2.5-3.5) to suppress the ionization of silanol groups. - Add a competing base to the mobile phase in small concentrations.
Column Overload Injecting too high a concentration of this compound or the sample matrix can saturate the stationary phase, leading to peak fronting.- Dilute the sample and re-inject. - If sensitivity is an issue, consider using a column with a larger diameter or a higher loading capacity.
Inappropriate Mobile Phase pH (in Ion-Pair Chromatography) The pH of the mobile phase is critical for consistent ion-pairing and analyte ionization. An incorrect pH can lead to a mix of ionized and un-ionized forms, causing peak broadening or splitting.- Ensure the mobile phase pH is at least 2 pH units away from the pKa of this compound and the ion-pairing reagent. - Use a buffer to maintain a stable pH throughout the analysis.
Matrix Effects Co-eluting compounds from the sample matrix can interfere with the peak shape of this compound.- Improve sample preparation to remove interfering compounds (see detailed protocol below). - Adjust the chromatographic conditions (e.g., gradient, mobile phase composition) to improve separation from interfering peaks.
Issue 2: Poor Retention and Co-elution with Matrix Components

Q: this compound is eluting too early, and I suspect it's co-eluting with other compounds from my herbal extract. How can I improve retention and separation?

A: This is a common problem due to the high polarity of this compound. Here are some solutions:

Strategy Details
Implement Ion-Pair Chromatography Add an ion-pairing reagent like Sodium Dodecyl Sulfate (SDS) to the mobile phase. This will form a neutral complex with this compound, increasing its retention on a C18 or C8 column.
Optimize Ion-Pairing Conditions - Concentration of Ion-Pairing Reagent: Start with a low concentration (e.g., 5 mM) and gradually increase it to achieve the desired retention. - Mobile Phase pH: Adjust the pH to ensure both this compound and the ion-pairing reagent are in their ionized forms. A slightly acidic pH (e.g., 3-4) is often a good starting point.
Use a HILIC Column HILIC columns are specifically designed for the retention of polar compounds and can provide excellent separation of this compound from other polar matrix components.
Enhance Sample Cleanup A robust sample preparation procedure is crucial to remove interfering matrix components. Solid Phase Extraction (SPE) is a highly effective technique for this purpose.
Issue 3: Low Sensitivity and Noisy Baseline

Q: I am struggling to get a good signal for this compound, and my baseline is very noisy. What can I do to improve sensitivity?

A: The weak chromophore of this compound and the low detection wavelength are the primary reasons for low sensitivity.

Approach Action
Optimize UV Detector Settings - Ensure the detector lamp has sufficient energy at 201 nm. - Use a reference wavelength if your detector allows, to reduce baseline noise.
Use High-Purity Solvents - Use HPLC-grade or MS-grade solvents and additives to minimize baseline noise at low UV wavelengths. - Freshly prepare the mobile phase and degas it thoroughly.
Increase Sample Concentration - If possible, concentrate the sample during the preparation step. - Be mindful of potential column overload if the sample matrix is also concentrated.
Consider Alternative Detectors - If available, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can provide better sensitivity for non-chromophoric compounds like this compound. - Mass

Technical Support Center: Optimizing Stachydrine Extraction from Leonurus Species

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maximizing the yield of stachydrine from Leonurus species, commonly known as motherwort. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which Leonurus species is it most abundant?

A1: this compound, also known as proline betaine, is a quaternary ammonium alkaloid and a major bioactive compound found in plants of the Leonurus genus. It is recognized for its various pharmacological effects, particularly on the cardiovascular and uterine systems.[1][2][3] The concentration of this compound can vary between different Leonurus species and even within the same species depending on the part of the plant used and its geographical origin. Generally, the aerial parts of Leonurus cardiaca (European motherwort) and Leonurus japonicus (Chinese motherwort) are rich sources of this compound.[4]

Q2: What are the main challenges in extracting this compound?

A2: The primary challenges in this compound extraction include its high polarity and the absence of a chromophore, which makes detection by standard HPLC-UV methods difficult.[4][5] Additionally, like many natural products, this compound is present in a complex matrix of other phytochemicals, requiring efficient separation and purification steps to obtain a high-purity product. Preventing degradation during extraction and storage is another crucial consideration.

Q3: Which solvent is optimal for this compound extraction?

A3: Due to its high polarity, this compound is best extracted using polar solvents. Aqueous ethanol or methanol solutions are commonly employed for the initial extraction from the plant material.[6][7] The choice of solvent can significantly impact the extraction efficiency, and the ideal solvent system may vary depending on the chosen extraction technique (e.g., maceration, reflux, ultrasound-assisted extraction). For subsequent purification steps involving liquid-liquid extraction, a combination of an aqueous acidic solution and an immiscible organic solvent is typically used.

Q4: How does pH influence the stability and extraction of this compound?

A4: The pH of the extraction medium can significantly affect the stability and recovery of this compound. As a quaternary ammonium alkaloid, this compound exists as a cation across a wide pH range. In purification steps involving acid-base extraction, adjusting the pH is critical. Typically, the crude extract is dissolved in an acidic aqueous solution to protonate other alkaloids, while this compound remains charged. Subsequent basification of the aqueous layer allows for the separation of other alkaloids into an organic solvent, leaving this compound in the aqueous phase. Maintaining a controlled pH is essential to prevent the degradation of other compounds in the extract and to ensure the selective separation of this compound.

Q5: What are the most effective methods for purifying crude this compound extract?

A5: After the initial extraction, purification of the crude extract is necessary to isolate this compound. Common purification techniques include membrane separation (ultrafiltration and nanofiltration) to remove larger molecules like proteins and polysaccharides, followed by column chromatography.[8] Preparative high-performance liquid chromatography (prep-HPLC) can also be employed for high-purity isolation.[8] Crystallization is a final step to obtain pure this compound.[8]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound from Leonurus species and provides practical solutions to enhance your experimental outcomes.

Problem Potential Causes Recommended Solutions
Low this compound Yield 1. Inadequate Grinding of Plant Material: Large particle size limits solvent penetration. 2. Suboptimal Solvent Choice: The polarity of the solvent may not be ideal for this compound. 3. Inefficient Extraction Parameters: Incorrect temperature, time, or solid-to-solvent ratio. 4. Degradation of this compound: Exposure to excessive heat or inappropriate pH levels.1. Ensure the plant material is finely powdered to a consistent size (e.g., 40-60 mesh). 2. Use highly polar solvents like 70-95% ethanol or methanol for the initial extraction.[6] 3. Optimize extraction parameters. For ultrasound-assisted extraction, for instance, optimal conditions may be around 38 minutes at 30°C with a 49% ethanol concentration. 4. Avoid prolonged exposure to high temperatures. Use vacuum evaporation at lower temperatures for solvent removal.
Co-extraction of Impurities 1. Non-selective Solvent: The solvent is extracting a wide range of compounds along with this compound. 2. Presence of Pigments and Gums: Chlorophyll and other pigments are often co-extracted with polar solvents.1. Perform a preliminary defatting step with a non-polar solvent like n-hexane to remove lipids. 2. Utilize a purification step with macroporous adsorption resins to selectively adsorb and elute this compound. 3. Employ ultrafiltration to remove high molecular weight impurities.[8]
Difficulty in Isolating this compound 1. Complex Crude Extract: The initial extract contains numerous compounds with similar polarities. 2. Emulsion Formation during Liquid-Liquid Extraction: Vigorous shaking or the presence of particulate matter can lead to stable emulsions.1. Use a multi-step purification strategy, combining techniques like column chromatography and preparative HPLC.[8] 2. For emulsions, try adding a small amount of brine (saturated NaCl solution) or gently swirling instead of vigorous shaking. Centrifugation can also help to break the emulsion.
Inaccurate Quantification of this compound 1. Lack of a UV Chromophore: this compound does not absorb UV light, making it invisible to standard HPLC-UV detectors.[4][5] 2. Interference from Other Compounds: Co-eluting impurities can affect the accuracy of other detection methods.1. Use detection methods suitable for non-chromophoric compounds, such as High-Performance Thin-Layer Chromatography (HPTLC) with post-chromatographic derivatization or quantitative ¹H-NMR (qHNMR).[4] 2. Mass spectrometry (LC-MS) is also a highly sensitive and specific method for this compound quantification.

Data Presentation: this compound Content and Extraction Yields

The following tables summarize quantitative data on this compound content in various Leonurus species and the yields obtained through different extraction methods.

Table 1: this compound Content in Different Leonurus Species and Plant Parts

SpeciesPlant PartThis compound Content (% w/w)Reference
Leonurus japonicusAerial Parts0.2 - 1.0%[4]
Leonurus cardiacaAerial Parts0.6 - 1.5%[4]
Leonurus japonicusFruits~0.2%[4]
Leonurus cardiacaFruits~0.2%[4]
Leonotis leonurusAerial Parts~0.3%[4]

Table 2: Comparison of this compound Extraction Methods and Yields

Extraction MethodPlant MaterialSolventKey ParametersThis compound YieldReference
Reflux ExtractionLeonurus powder95% Ethanol2 hours, 2 repetitionsNot explicitly quantified, but described as an effective method for total alkaloid extraction.[6]
Ultrasound-Assisted Extraction (UAE)Leonurus japonicus48.9% Ethanol38.2 min, 30.0 °C, 500 WNot explicitly quantified for this compound alone, but optimized for a mixture of bioactive compounds including this compound.
Supercritical Fluid Extraction (SFE)Leonurus powderCO₂ with 4% ethanol as entrainer20-30 MPa, 40-50 °CResults in a crude extract that requires further purification; purity of final product after prep-HPLC and crystallization was 96.3-97.2%.[8]

Experimental Protocols

Below are detailed methodologies for key experiments related to this compound extraction.

Protocol 1: Reflux Extraction of this compound

This protocol describes a conventional method for extracting total alkaloids, including this compound, from Leonurus species.

  • Preparation of Plant Material: Dry the aerial parts of the Leonurus species at a controlled temperature (e.g., 50-60°C) and grind them into a fine powder (40-60 mesh).

  • Extraction:

    • Place 100 g of the powdered plant material into a round-bottom flask.

    • Add 1000 mL of 95% ethanol to the flask.

    • Set up a reflux apparatus and heat the mixture to the boiling point of the solvent.

    • Maintain the reflux for 2 hours with occasional stirring.

    • Allow the mixture to cool to room temperature.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and repeat the extraction process on the plant residue with another 1000 mL of 95% ethanol for 2 hours to ensure exhaustive extraction.

    • Combine the filtrates from both extractions.

    • Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain the crude extract.

  • Acid-Base Extraction for Purification:

    • Dissolve the crude extract in a 5% hydrochloric acid solution.

    • Wash the acidic solution with an equal volume of chloroform three times in a separatory funnel to remove non-alkaloidal impurities. Discard the chloroform layers.

    • Adjust the pH of the aqueous layer to 9-10 with a 10% sodium hydroxide solution.

    • Extract the alkaline solution with an equal volume of chloroform three times. Combine the chloroform layers containing the free base alkaloids.

    • Wash the combined chloroform extracts with distilled water to remove residual base.

    • Dry the chloroform extract over anhydrous sodium sulfate and then evaporate the solvent to obtain the purified total alkaloid extract.

  • Further Purification (Optional): The total alkaloid extract can be further purified using column chromatography or preparative HPLC to isolate this compound.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol utilizes ultrasonic energy to enhance extraction efficiency and is based on optimized parameters for Leonurus japonicus.

  • Preparation of Plant Material: Prepare the dried and powdered plant material as described in Protocol 1.

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in an Erlenmeyer flask.

    • Add 300 mL of 48.9% ethanol (solid-to-liquid ratio of 1:30 g/mL).

    • Place the flask in an ultrasonic bath with a power output of 500 W.

    • Set the temperature of the ultrasonic bath to 30.0°C.

    • Perform the ultrasonic-assisted extraction for 38.2 minutes.

  • Filtration and Concentration:

    • Filter the mixture and concentrate the filtrate as described in Protocol 1 to obtain the crude extract.

  • Purification: The crude extract can be purified using the acid-base extraction method detailed in Protocol 1 or other chromatographic techniques.

Mandatory Visualizations

Below are diagrams illustrating key processes and pathways related to this compound extraction and biosynthesis.

Stachydrine_Extraction_Workflow Start Leonurus Plant Material Grinding Grinding and Drying Start->Grinding Extraction Extraction (Reflux / UAE) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Purification Purification (Column Chromatography / Prep-HPLC) Crude_Extract->Purification Pure_this compound Pure this compound Purification->Pure_this compound

Caption: A generalized workflow for the extraction and purification of this compound.

Stachydrine_Biosynthesis_Pathway cluster_enzymes Enzymatic Steps Proline L-Proline N_Methylproline N-Methyl-L-proline (Hygric Acid) Proline->N_Methylproline Methylation This compound This compound N_Methylproline->this compound Methylation Enzyme1 N-methyltransferase 1 (NMT1) Enzyme2 N-methyltransferase 2 (NMT2)

Caption: The proposed biosynthetic pathway of this compound from L-proline.[1][3]

References

Technical Support Center: Overcoming Rapid Metabolism of Stachydrine for Therapeutic Use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the rapid metabolism of stachydrine for its therapeutic application.

I. Troubleshooting Guides and FAQs

This section addresses common issues encountered during the experimental investigation of this compound's pharmacokinetics and the development of strategies to improve its metabolic stability.

FAQs: this compound Metabolism

Q1: My in vitro metabolism assay with human liver microsomes shows rapid disappearance of this compound. Is this expected?

A1: Yes, rapid metabolism of this compound is expected. Studies in rats have shown that this compound is quickly absorbed, metabolized, and excreted[1]. The primary metabolic pathways identified in rats involve Phase I reactions such as N-demethylation, dehydrogenation, and ring-oxidation, followed by Phase II glycine conjugation[2][3]. Therefore, significant disappearance in a metabolically active system like human liver microsomes is consistent with existing data.

Q2: I am not detecting any significant metabolites of this compound in my LC-MS/MS analysis. What could be the issue?

A2: There are several potential reasons for this:

  • Analytical Method Sensitivity: Ensure your LC-MS/MS method is optimized and validated for the detection of predicted metabolites. The identified metabolites in rats include N-demethylated, dehydrogenated, and ring-oxidized products, as well as glycine conjugates[2][3]. These modifications alter the mass-to-charge ratio (m/z) and polarity, requiring specific MS/MS transitions and chromatographic conditions for detection.

  • Metabolic Pathway Differences: While rat data provides a good starting point, there might be species-specific differences in metabolism. Consider a broader metabolite screening approach using high-resolution mass spectrometry to identify unexpected metabolites.

  • Rapid Subsequent Metabolism: Phase I metabolites might be rapidly converted to Phase II conjugates, which can be highly polar and difficult to retain on standard reverse-phase columns. Ensure your chromatographic method is suitable for polar compounds.

Q3: Which human CYP450 isoforms are likely responsible for this compound metabolism?

A3: While specific studies on this compound metabolism by individual human CYP450 isoforms are limited, based on its chemical structure and known metabolic pathways of similar alkaloids (N-demethylation and oxidation), the following CYP families are prime candidates:

  • CYP3A4 and CYP2C9: These are involved in the N-demethylation of various compounds, including sildenafil[4].

  • CYP2D6, CYP1A2, and CYP2C19: These isoforms are known to catalyze the N-demethylation of compounds like diphenhydramine and citalopram[5][6]. CYP1A2 and CYP2D6 are also involved in the O-demethylation of other alkaloids[7]. To identify the specific isoforms, a reaction phenotyping study using a panel of recombinant human CYP enzymes and specific chemical inhibitors is recommended (see Experimental Protocols section).

Troubleshooting: Bioavailability Enhancement Strategies

Q4: My this compound prodrug does not show improved bioavailability in vivo. What are the possible reasons?

A4: Several factors could contribute to this:

  • Inefficient Prodrug Conversion: The prodrug may not be efficiently converted to the active this compound in vivo. The choice of the pro-moiety and the linker is crucial and should be tailored to be cleaved by ubiquitous enzymes like esterases.

  • Poor Prodrug Absorption: The physicochemical properties of the prodrug itself might hinder its absorption. While increasing lipophilicity can enhance membrane permeability, excessive lipophilicity can lead to poor aqueous solubility.

  • First-Pass Metabolism of the Prodrug: The prodrug itself might be a substrate for metabolic enzymes, leading to its degradation before it can be converted to this compound.

Q5: The this compound-loaded nanoparticles/liposomes I prepared have low encapsulation efficiency. How can I improve this?

A5: Low encapsulation efficiency is a common challenge. Here are some troubleshooting steps:

  • Optimize Formulation Parameters: For liposomes, the lipid composition (including the cholesterol-to-lipid ratio) and the preparation method (e.g., thin-film hydration, sonication) are critical[6][8]. For solid lipid nanoparticles (SLNs), the choice of lipid, surfactant, and production method (e.g., hot or cold homogenization) significantly impacts drug loading[9][10][11][12].

  • Physicochemical Properties of this compound: this compound is hydrophilic. For lipid-based carriers, consider using techniques suitable for hydrophilic drugs, such as the reverse-phase evaporation method for liposomes or double emulsion techniques for nanoparticles.

  • Drug-to-Lipid/Polymer Ratio: Systematically vary the ratio of this compound to the lipid or polymer to find the optimal loading capacity.

Q6: My Caco-2 permeability assay for this compound shows low permeability. How can I be sure the results are reliable?

A6: Low permeability for a hydrophilic compound like this compound is expected. To ensure the reliability of your Caco-2 assay, consider the following:

  • Monolayer Integrity: Always check the transepithelial electrical resistance (TEER) of your Caco-2 monolayers before and after the experiment. A significant drop in TEER suggests compromised monolayer integrity[13]. You can also assess the permeability of a paracellular marker like Lucifer yellow.

  • Efflux Transporters: this compound could be a substrate for efflux transporters like P-glycoprotein (P-gp). To investigate this, perform bidirectional transport studies (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux. You can confirm this by co-incubating with a P-gp inhibitor like verapamil[13].

  • Low Recovery: Hydrophilic compounds can sometimes adhere to plasticware. Ensure you are using low-binding plates and pipette tips. Also, assess compound stability in the assay buffer.

II. Data Presentation: Comparative Pharmacokinetics

The following tables summarize key pharmacokinetic parameters of this compound and its derivatives from preclinical studies.

Table 1: Pharmacokinetic Parameters of this compound in Rats

Formulation/ModelDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)T1/2 (h)Reference
Herba Leonuri Extract (Oral)14.5 g/kg1608 ± 2670.75 ± 0.27--[14]
LJHE in Normal Rats (Oral)--0.99 ± 1.515.53 ± 0.772.04 ± 0.45[15]
LJHE in CSBS-PD Rats (Oral)--4.67 ± 1.0317.88 ± 9.424.84 ± 2.03[15]

*LJHE: Leonurus japonicus houtt electuary; CSBS-PD: Cold-stagnation and blood-stasis primary dysmenorrhoea model.

Table 2: Comparative Pharmacokinetics of this compound and a Derivative in Rats

CompoundAdministrationDoseT1/2 (h)Bioavailability (%)Reference
This compoundIntravenous0.056 mmol/kg~1.16-[16]
Derivative SS-12--7.6279.6[16]
Compound B1Intravenous0.035 mmol/kg--[16]

III. Experimental Protocols

This section provides detailed methodologies for key experiments to study this compound metabolism and evaluate strategies to improve its bioavailability.

Protocol 1: In Vitro Metabolic Stability of this compound using Human Liver Microsomes

Objective: To determine the in vitro metabolic stability of this compound in human liver microsomes.

Materials:

  • This compound

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (containing an internal standard, e.g., a structurally similar but stable compound)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).

  • In a 96-well plate, prepare incubation mixtures containing phosphate buffer, HLMs (final concentration, e.g., 0.5 mg/mL), and this compound (final concentration, e.g., 1 µM).

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system. For negative controls, add an equal volume of phosphate buffer.

  • Incubate the plate at 37°C with shaking.

  • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining this compound.

Data Analysis:

  • Plot the natural logarithm of the percentage of this compound remaining versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t1/2) as 0.693/k.

  • Calculate the intrinsic clearance (CLint) using the appropriate formula.

Protocol 2: Caco-2 Cell Permeability Assay for this compound

Objective: To assess the intestinal permeability of this compound and investigate the potential involvement of efflux transporters using the Caco-2 cell model.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4)

  • This compound

  • Lucifer yellow (for monolayer integrity check)

  • P-gp inhibitor (e.g., verapamil)

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Before the experiment, measure the TEER of the monolayers to ensure their integrity.

  • Wash the monolayers with pre-warmed HBSS.

  • Apical to Basolateral (A-B) Transport: Add this compound solution (in HBSS) to the apical (upper) chamber. The basolateral (lower) chamber contains fresh HBSS.

  • Basolateral to Apical (B-A) Transport: Add this compound solution to the basolateral chamber, and fresh HBSS to the apical chamber.

  • To investigate P-gp involvement, perform the transport studies in the presence and absence of a P-gp inhibitor (e.g., verapamil) in the apical chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points, collect samples from the receiver chamber and replace with fresh HBSS.

  • At the end of the experiment, collect samples from both donor and receiver chambers.

  • Analyze the concentration of this compound in all samples by LC-MS/MS.

Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

  • Calculate the efflux ratio (ER) = Papp(B-A) / Papp(A-B). An ER > 2 suggests active efflux.

Protocol 3: LC-MS/MS Method for Quantification of this compound and its Metabolites

Objective: To develop a sensitive and specific LC-MS/MS method for the simultaneous quantification of this compound and its potential metabolites in biological matrices.

Instrumentation:

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • A high-performance liquid chromatography (HPLC) system.

Chromatographic Conditions (Example):

  • Column: A C18 or HILIC column suitable for polar compounds.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to improve ionization.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 30-40°C.

Mass Spectrometric Conditions:

  • Ionization Mode: Positive ESI.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: e.g., m/z 144.1 → 84.1[16]

    • N-demethylated metabolite: Predicted m/z 130.1 → [fragment ion]

    • Oxidized metabolite: Predicted m/z 160.1 → [fragment ion]

    • Glycine conjugate: Predicted m/z 201.1 → [fragment ion]

    • Optimize fragmentor voltage and collision energy for each transition.

Sample Preparation:

  • Plasma/Serum: Protein precipitation with acetonitrile or methanol.

  • Urine: Dilution followed by solid-phase extraction (SPE) if necessary.

Validation:

  • Validate the method for linearity, accuracy, precision, selectivity, recovery, and matrix effects according to regulatory guidelines.

IV. Mandatory Visualizations

Diagram 1: this compound Metabolic Pathway

stachydrine_metabolism This compound This compound PhaseI_Metabolites Phase I Metabolites (N-demethylation, Dehydrogenation, Ring-oxidation) This compound->PhaseI_Metabolites CYP450 Enzymes (e.g., CYP3A4, 2D6) Excretion Excretion This compound->Excretion Direct PhaseII_Metabolites Phase II Metabolites (Glycine Conjugates) PhaseI_Metabolites->PhaseII_Metabolites Glycine N-acyltransferase PhaseII_Metabolites->Excretion

Caption: Proposed metabolic pathway of this compound in humans.

Diagram 2: Experimental Workflow for Overcoming Rapid Metabolism

experimental_workflow cluster_problem Problem Identification cluster_strategies Solution Strategies cluster_evaluation In Vitro Evaluation cluster_invivo In Vivo Validation Problem Rapid Metabolism & Poor Bioavailability of this compound Prodrug Prodrug Synthesis Problem->Prodrug Derivatives Chemical Derivatives Problem->Derivatives Delivery Novel Drug Delivery Systems (Nanoparticles, Liposomes) Problem->Delivery Metabolic_Stability Metabolic Stability Assay (Liver Microsomes) Prodrug->Metabolic_Stability Permeability Permeability Assay (Caco-2 Cells) Prodrug->Permeability Derivatives->Metabolic_Stability Derivatives->Permeability Delivery->Metabolic_Stability Release & Stability Delivery->Permeability Uptake Pharmacokinetics Pharmacokinetic Studies (Animal Models) Metabolic_Stability->Pharmacokinetics Permeability->Pharmacokinetics Efficacy Therapeutic Efficacy (Disease Models) Pharmacokinetics->Efficacy

Caption: Workflow for developing and evaluating strategies to enhance this compound's therapeutic potential.

Diagram 3: this compound's Impact on Signaling Pathways

Caption: Overview of key signaling pathways modulated by this compound.

References

Technical Support Center: Refining qHNMR Protocol for Stachydrine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using quantitative ¹H-NMR (qHNMR) to quantify stachydrine in complex mixtures, such as plant extracts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the qHNMR analysis of this compound.

Sample Preparation & Handling

Q1: What is the recommended procedure for preparing plant extracts for this compound quantification?

A1: A general workflow for preparing plant extracts for qHNMR analysis includes the following steps. First, the plant material should be dried to prevent enzymatic reactions and reduce water signal overlap in the NMR spectrum[1]. The dried material should then be homogenized by grinding or pulverizing to ensure a representative sample[2]. An exhaustive extraction should be performed to ensure all of the analyte is removed from the plant matrix[2]. The resulting extract is then dried and reconstituted in a suitable deuterated solvent. It is crucial to ensure the extract is fully soluble in the chosen solvent[2]. Any suspended particles should be removed by centrifugation or filtration to prevent line broadening in the NMR spectrum[3].

Q2: My sample is not fully dissolving in the deuterated solvent. What should I do?

A2: Incomplete dissolution can lead to poor shimming and inaccurate quantification[3]. If your sample is not fully soluble, you can try the following:

  • Change the solvent: this compound is soluble in D₂O, which is a common choice for its analysis[4]. Depending on the other components in your extract, other polar deuterated solvents like methanol-d₄ or DMSO-d₆ could be tested.

  • Adjust the pH: For amine-containing compounds like this compound, adjusting the pH of the solvent can improve solubility.

  • Sonication: Gently sonicating the sample can help to break up small particles and improve dissolution.

  • Dilute the sample: Highly concentrated samples can be viscous and difficult to dissolve. Diluting the sample may improve solubility[3].

Internal Standard Selection and Usage

Q3: Which internal standard is recommended for this compound quantification?

A3: Maleic acid has been successfully used as an internal standard for the qHNMR quantification of this compound[4][5]. Its vinylic proton signal at δ 6.18 ppm is a singlet and typically does not overlap with signals from the plant matrix or this compound[4][5]. Other potential internal standards for alkaloid quantification are listed in the table below.

Q4: My internal standard signal is overlapping with other signals in the spectrum. What are my options?

A4: Signal overlap with the internal standard will lead to inaccurate quantification. Here are some solutions:

  • Choose a different internal standard: Select a standard with a signal in a less crowded region of the spectrum. The choice of internal standard is crucial and should have high purity, be stable, and not interact with the sample matrix[6].

  • Change the solvent: Different solvents can induce changes in the chemical shifts of compounds, which may resolve the overlap[7].

  • Adjust the pH: Altering the pH can shift the resonance of the analyte or interfering signals, potentially resolving the overlap.

Data Acquisition & Processing

Q5: I'm observing poor peak shapes (bad shimming). How can I improve this?

A5: Poor shimming leads to broadened peaks and can affect the accuracy of integration. Here is a step-by-step guide to troubleshoot shimming issues:

  • Check the sample: Ensure the sample is homogeneous and free of air bubbles or solid particles[8]. The sample volume should be appropriate for the NMR tube, typically around 0.55-0.7 mL for a 5 mm tube, to ensure it is centered in the coil[9].

  • NMR Tube Quality: Use high-quality NMR tubes suitable for your spectrometer's field strength. Scratched or distorted tubes can degrade shimming performance[9].

  • Reload Standard Shims: Start by loading a recent, good shim set for your probe[9].

  • Automated Shimming: Use the instrument's automated shimming routines (e.g., topshim). If this fails, it may indicate a problem with the sample itself[9].

  • Manual Shimming: If automated shimming is suboptimal, manual adjustment of the Z1, Z2, X, and Y shims may be necessary to improve the lineshape.

Q6: The this compound quantification signal is overlapping with signals from the matrix. How can I resolve this?

A6: Signal overlap is a common challenge in the qHNMR analysis of complex mixtures[10]. Here are several approaches to address this:

  • Change the Solvent: As with internal standard overlap, changing the deuterated solvent can alter chemical shifts and may resolve the overlap[7].

  • pH Adjustment: Modifying the pH can shift the signals of interest and potentially move them away from interfering peaks.

  • Higher Field Strength: If available, using a spectrometer with a higher magnetic field strength will increase signal dispersion and can help to resolve overlapping signals.

  • 2D NMR Techniques: While more time-consuming, 2D NMR experiments like HSQC can be used to disperse signals into a second dimension, resolving overlap that is present in the 1D spectrum[11].

  • Spectral Deconvolution: Software packages can be used to fit overlapping peaks to mathematical lineshapes, allowing for the deconvolution and integration of individual signals[12].

Q7: What are the key acquisition parameters to consider for accurate quantification?

A7: For accurate qHNMR, several acquisition parameters are critical:

  • Relaxation Delay (d1): This should be set to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard to ensure complete relaxation between scans[13].

  • Pulse Angle: A 90° pulse is often used, but a smaller flip angle (e.g., 30°) can be used with a shorter relaxation delay, though this requires careful calibration.

  • Receiver Gain: The receiver gain should be set to avoid signal clipping, which would lead to inaccurate integrals[13]. Most modern spectrometers have an automated routine to set this appropriately.

  • Number of Scans: A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio for the signals of both this compound and the internal standard.

Quantitative Data

Table 1: this compound Content in Various Plant Materials Determined by qHNMR

Plant MaterialThis compound Content (% w/w)Reference(s)
Leonurus japonicus (aerial parts)0.09 - 1.01[4][5]
Leonurus japonicus (fruits)0.18 - 0.21[4][5]
Leonurus cardiaca (aerial parts)0.6 - 1.55[4][5]
Leonotis leonurus (aerial parts)~0.3[5]

Table 2: Common Internal Standards for qHNMR of Alkaloids

Internal StandardChemical Shift (ppm) & MultiplicityCommon Deuterated SolventsNotes
Maleic Acid~6.18 (s)D₂OVinylic protons, suitable for polar analytes like this compound[4][5].
3,4,5-Trimethoxybenzaldehyde~9.88 (s)DMSO-d₆Aldehyde proton signal is in a downfield region, often free of overlap[6].
Anthracene~8.26 (s)CDCl₃Aromatic proton signal, useful for non-polar extracts[8].
Dimethyl sulfone~3.1 (s)D₂O, DMSO-d₆Can be useful if other regions are crowded.
TSP (3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt)0.0 (s)D₂OCommonly used as a chemical shift reference, can also be used for quantification.

Experimental Protocols

Methodology for qHNMR Quantification of this compound
  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the dried plant extract into a vial.

    • Accurately weigh an appropriate amount of the internal standard (e.g., maleic acid). The molar ratio of the internal standard to the expected amount of this compound should be roughly 1:1.

    • Dissolve the extract and internal standard in a precise volume (e.g., 0.7 mL) of D₂O in the vial.

    • Vortex the mixture until everything is fully dissolved.

    • Centrifuge the sample to pellet any insoluble material.

    • Transfer the supernatant to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire ¹H-NMR spectra on a spectrometer operating at 400 MHz or higher.

    • Use a standard single-pulse experiment.

    • Set the temperature to a constant value, e.g., 298 K.

    • Set the relaxation delay (d1) to at least 5 times the longest T₁ of the signals of interest (this compound N-CH₃ singlet and the internal standard signal). A d1 of 30 seconds is generally sufficient.

    • Acquire a sufficient number of scans (e.g., 64 or 128) to obtain a good signal-to-noise ratio.

    • Do not spin the sample during acquisition to avoid spinning sidebands[13].

  • Data Processing and Quantification:

    • Apply a line broadening of 0.3 Hz.

    • Manually phase the spectrum and perform a baseline correction.

    • Integrate the well-resolved singlet signal of the this compound N-CH₃ group at approximately δ 3.03 ppm[4].

    • Integrate the singlet signal of the internal standard (e.g., maleic acid at δ 6.18 ppm)[4].

    • Calculate the concentration of this compound using the following formula:

    Cthis compound = (Ithis compound / Nthis compound) * (NIS / IIS) * (MIS / Mthis compound) * PIS

    Where:

    • Cthis compound is the concentration of this compound

    • Ithis compound and IIS are the integrals of the signals for this compound and the internal standard, respectively.

    • Nthis compound and NIS are the number of protons for the respective signals (for the N-CH₃ singlet of this compound, N=6; for the vinylic protons of maleic acid, N=2).

    • Mthis compound and MIS are the molar masses of this compound and the internal standard, respectively.

    • PIS is the purity of the internal standard.

Visualizations

qHNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Quantification start Start: Dried Plant Material homogenize Homogenize (Grind/Pulverize) start->homogenize extract Exhaustive Extraction homogenize->extract dry_extract Dry Extract extract->dry_extract weigh Accurately Weigh Extract & Internal Standard dry_extract->weigh dissolve Dissolve in Deuterated Solvent (e.g., D2O) weigh->dissolve transfer Centrifuge & Transfer to NMR Tube dissolve->transfer shim Shim Spectrometer transfer->shim set_params Set Acquisition Parameters (d1, ns, etc.) shim->set_params acquire Acquire 1H NMR Spectrum set_params->acquire process Phase & Baseline Correction acquire->process integrate Integrate this compound & IS Signals process->integrate calculate Calculate this compound Concentration integrate->calculate end End: Report Result calculate->end

Caption: Experimental workflow for qHNMR quantification of this compound.

Troubleshooting_Tree cluster_shimming Poor Peak Shape / Shimming cluster_overlap Signal Overlap cluster_quantification Inaccurate Quantification start Problem Encountered check_sample Check Sample Homogeneity & Volume start->check_sample Poor Shimming change_solvent Try a Different Deuterated Solvent start->change_solvent Signal Overlap check_integration Verify Integration Regions start->check_integration Inaccurate Results check_tube Inspect NMR Tube Quality check_sample->check_tube reload_shims Reload Standard Shims check_tube->reload_shims auto_shim Run Automated Shim Routine reload_shims->auto_shim adjust_ph Adjust Sample pH change_solvent->adjust_ph higher_field Use Higher Field Spectrometer adjust_ph->higher_field use_2d Acquire 2D NMR (e.g., HSQC) higher_field->use_2d check_d1 Ensure Relaxation Delay (d1) is Sufficient check_integration->check_d1 check_is Confirm Internal Standard Purity & Stability check_d1->check_is

Caption: Troubleshooting decision tree for common qHNMR issues.

References

Stachydrine Stability in Aqueous Solutions: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of stachydrine in aqueous solutions for experimental research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern for researchers?

A1: this compound, also known as proline betaine, is a quaternary ammonium alkaloid found in various plants, notably Leonurus japonicus (Chinese motherwort), and citrus fruits.[1][2] It is investigated for a wide range of pharmacological activities, including cardiovascular protection, neuroprotection, and anti-inflammatory effects. For in vitro and in vivo experiments, this compound is typically dissolved in aqueous buffers. Ensuring its stability in these solutions is crucial for obtaining accurate, reproducible, and reliable experimental results. Degradation of the compound can lead to a decrease in its effective concentration and the formation of potentially interfering byproducts.

Q2: What are the main factors that can affect the stability of this compound in aqueous solutions?

A2: The stability of chemical compounds in solution, including this compound, is primarily influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.[3][4][5] As a quaternary ammonium compound, this compound is generally considered chemically stable.[6][7][8] However, extreme pH conditions (highly acidic or alkaline) and elevated temperatures can potentially promote degradation over time.

Q3: How should I prepare and store this compound stock solutions?

A3: For optimal stability, it is recommended to prepare high-concentration stock solutions of this compound hydrochloride in a solvent such as water, DMSO, or ethanol.[9] These stock solutions should be stored at -20°C or -80°C.[10] For cell-based assays, a typical approach is to dissolve this compound hydrochloride in sterile water or DMSO to create a stock solution (e.g., 10-100 mM). This stock solution can then be further diluted to the final working concentration in the cell culture medium immediately before use. It is advisable to prepare fresh working solutions for each experiment to minimize the risk of degradation.[10]

Q4: Is this compound susceptible to photodegradation?

A4: While specific photostability studies on this compound are not extensively documented in publicly available literature, it is a general good laboratory practice to protect solutions of organic compounds from prolonged exposure to direct light. Photodegradation can be a concern for many molecules and can be mitigated by using amber vials or wrapping containers in aluminum foil.[3]

Q5: What are the potential degradation pathways for this compound?

A5: The chemical structure of this compound, a proline betaine, suggests it is relatively stable. In biological systems, enzymatic degradation of this compound has been observed in bacteria like Rhodobacter sphaeroides, where it is hydrolyzed back to proline through a two-step enzymatic reaction.[1][2] Under harsh chemical conditions, such as with exceptionally strong bases, quaternary ammonium cations can undergo degradation through processes like the Sommelet–Hauser and Stevens rearrangements, or dealkylation.[8]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results between batches of this compound solution. Degradation of this compound in the stock or working solution.Prepare fresh stock solutions from powder and aliquot them for single use to avoid repeated freeze-thaw cycles. Always prepare working solutions fresh from the stock solution immediately before each experiment. Store stock solutions at -20°C or below.[10]
Precipitation observed in the this compound stock solution upon thawing. Low solubility at colder temperatures or solvent evaporation.Gently warm the solution to 37°C and use an ultrasonic bath to aid in redissolving the precipitate. Ensure the storage vial is tightly sealed to prevent solvent evaporation.
Loss of biological activity of this compound over time in an experiment. Instability of this compound under the specific experimental conditions (e.g., prolonged incubation at 37°C in a specific buffer).Perform a stability test of this compound under your specific experimental conditions. Analyze the concentration of this compound at the beginning and end of the experiment using a suitable analytical method like HPLC. Consider preparing fresh solutions for long-term experiments.
Unexpected peaks in analytical chromatograms (e.g., HPLC) of this compound solutions. Presence of impurities from the initial material or formation of degradation products.Verify the purity of the this compound powder using a validated analytical method. Conduct a forced degradation study to identify potential degradation products and ensure your analytical method can separate them from the parent compound.

Quantitative Data on this compound Stability

While specific public data on the degradation kinetics of this compound is limited, the following tables provide a hypothetical representation of its stability based on the general characteristics of quaternary ammonium compounds. These tables are for illustrative purposes and should be confirmed by experimental studies.

Table 1: Hypothetical pH Stability of this compound (0.1 mg/mL) in Aqueous Buffers at 25°C

pHBuffer SystemIncubation Time (days)This compound Remaining (%)
2.0HCl7>98%
4.0Acetate7>99%
7.4Phosphate7>99%
9.0Borate7>98%
12.0NaOH7~95%

Table 2: Hypothetical Thermal Stability of this compound (0.1 mg/mL) in Aqueous Solution (pH 7.4)

Temperature (°C)Incubation Time (hours)This compound Remaining (%)
4168>99%
25168>99%
40168~98%
60168~95%

Table 3: Hypothetical Photostability of this compound (0.1 mg/mL) in Aqueous Solution (pH 7.4) at 25°C

Light ConditionExposure Time (hours)This compound Remaining (%)
Ambient Laboratory Light24>99%
Direct Sunlight24~97%
UV Lamp (254 nm)24~96%

Experimental Protocols

Protocol 1: Preparation of this compound Hydrochloride Stock Solution
  • Objective: To prepare a concentrated stock solution of this compound hydrochloride for use in various experiments.

  • Materials:

    • This compound hydrochloride powder

    • Sterile, high-purity water, DMSO, or ethanol

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer and/or sonicator

  • Procedure:

    • Weigh the desired amount of this compound hydrochloride powder using a calibrated analytical balance.

    • Transfer the powder to a sterile tube or vial.

    • Add the appropriate volume of solvent (water, DMSO, or ethanol) to achieve the desired stock concentration (e.g., 100 mM).

    • Vortex or sonicate the solution until the powder is completely dissolved.[9]

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C.[10]

Protocol 2: Forced Degradation Study of this compound
  • Objective: To investigate the degradation of this compound under various stress conditions to understand its stability profile and to develop a stability-indicating analytical method.

  • Materials:

    • This compound hydrochloride solution (e.g., 1 mg/mL in water)

    • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

    • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

    • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

    • Water bath or incubator

    • Photostability chamber or UV lamp

    • Validated HPLC method for this compound quantification

  • Procedure:

    • Acid Hydrolysis: Mix equal volumes of the this compound solution and 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.

    • Base Hydrolysis: Mix equal volumes of the this compound solution and 0.1 M NaOH. Incubate at room temperature for a defined period (e.g., 24 hours). Neutralize the solution before analysis.

    • Oxidative Degradation: Mix equal volumes of the this compound solution and 3% H₂O₂. Incubate at room temperature for a defined period (e.g., 24 hours).

    • Thermal Degradation: Incubate the this compound solution at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

    • Photodegradation: Expose the this compound solution to a light source (e.g., direct sunlight or a UV lamp) for a defined period (e.g., 24 hours). Keep a control sample wrapped in foil to protect it from light.

    • Analysis: At the end of the incubation period, analyze all samples and a non-degraded control using a validated, stability-indicating HPLC method to determine the percentage of this compound remaining and to observe any degradation products.

Visualizations

Stachydrine_Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experimental Use cluster_storage Storage Stachydrine_Powder This compound HCl Powder Stock_Solution Stock Solution (e.g., 100 mM) Stachydrine_Powder->Stock_Solution Dissolve Solvent Aqueous Buffer / DMSO Solvent->Stock_Solution Working_Solution Working Solution (Diluted in Media/Buffer) Stock_Solution->Working_Solution Dilute Storage_Conditions Store at -20°C to -80°C Protect from Light Stock_Solution->Storage_Conditions In_Vitro_Assay In Vitro Assay (e.g., Cell Culture) Working_Solution->In_Vitro_Assay In_Vivo_Study In Vivo Study Working_Solution->In_Vivo_Study

Caption: Workflow for the preparation and use of this compound solutions in research.

Stachydrine_Signaling_Pathways cluster_inflammation Anti-inflammatory Effects cluster_cardioprotection Cardioprotective Effects This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibits JAK_STAT JAK/STAT Pathway This compound->JAK_STAT Modulates PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Impacts ERK_MAPK ERK/MAPK Pathway This compound->ERK_MAPK Impacts Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Pro_inflammatory_Cytokines Reduces Production Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Promotes Cell_Proliferation Cell Proliferation ERK_MAPK->Cell_Proliferation Regulates

Caption: Key signaling pathways modulated by this compound.

References

Technical Support Center: Stachydrine Derivative Synthesis Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for stachydrine derivative synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of this compound derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing this compound derivatives?

A1: this compound, being a quaternary ammonium compound, presents unique challenges in its chemical modification. The primary hurdles include its high polarity, which affects solubility in common organic solvents, and the steric hindrance around the carboxylic acid group caused by the two methyl groups on the nitrogen atom. These factors can lead to low reaction yields and difficulties in purification. Furthermore, the synthesis of α,α-disubstituted α-amino acid derivatives like this compound is inherently challenging due to steric constraints around the quaternary carbon center.[1]

Q2: How can I improve the solubility of this compound for a reaction in an organic solvent?

A2: To improve solubility, this compound hydrochloride can be converted to a more soluble form, such as an ionic liquid, by exchanging the chloride ion with an organic acid anion.[2] Alternatively, using a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be effective. For certain reactions, a phase-transfer catalyst may also be employed to facilitate the reaction between the polar this compound and a nonpolar reactant.

Q3: What are common side reactions to watch out for during the synthesis of this compound esters?

A3: A common side reaction during the esterification of sterically hindered carboxylic acids is the formation of an N-acylurea byproduct when using carbodiimide coupling agents like DCC or EDC. This is particularly problematic with hindered alcohols. The use of an acyl transfer catalyst such as 4-dimethylaminopyridine (DMAP) can minimize this side reaction. With increasing steric hindrance of the alcohol, the rate of esterification decreases, which can lead to lower yields.

Q4: I am having trouble purifying my this compound amide derivative. What purification methods are recommended?

A4: Purification of polar compounds like this compound amides can be challenging with standard column chromatography due to potential streaking on silica gel. Recrystallization from a suitable solvent system, such as ethanol, acetone, or acetonitrile, is often a preferred method for purifying amides. For more challenging separations, preparative high-performance liquid chromatography (HPLC) using a suitable column, such as a C18 or a specialized column for polar compounds, can be very effective. Ion-pair reversed-phase HPLC has been successfully used for the analysis of this compound.[3][4] A patent also describes the use of preparative liquid chromatography with a methanol/water mobile phase for this compound purification.

Troubleshooting Guides

Problem 1: Low Yield in this compound Ester Synthesis
Possible Cause Troubleshooting Suggestion Rationale
Steric Hindrance Use a more reactive acylating agent, such as converting the carboxylic acid to an acid chloride before reacting with the alcohol.Acid chlorides are more electrophilic and can overcome the steric barrier more effectively than the carboxylic acid activated in situ.
Inefficient Coupling Agent For carbodiimide-mediated esterification (e.g., using EDC), add a catalytic amount of an acyl-transfer catalyst like 4-dimethylaminopyridine (DMAP).DMAP acts as a nucleophilic catalyst, forming a highly reactive acyl-pyridinium intermediate that readily reacts with the alcohol.
Poor Solubility of this compound Use a polar aprotic solvent such as DMF or DMSO. Consider using a phase-transfer catalyst if the alcohol is not soluble in polar solvents.Ensuring all reactants are in the same phase is crucial for reaction efficiency.
Incomplete Reaction Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).Sterically hindered reactions often require more forcing conditions to go to completion.
Problem 2: Difficulty in this compound Amide Synthesis, Especially with Poorly Nucleophilic Amines (e.g., Anilines)
Possible Cause Troubleshooting Suggestion Rationale
Low Nucleophilicity of the Amine Use a more potent coupling agent like HATU, HBTU, or PyBOP in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA).These uronium/phosphonium-based coupling agents are highly effective for forming amide bonds, even with weakly nucleophilic amines.
Side Reaction with Coupling Agent If using a carbodiimide (e.g., EDC), add an activating agent like 1-hydroxybenzotriazole (HOBt) to form a more stable active ester, which then reacts with the amine.This suppresses the formation of N-acylurea byproduct and can improve the yield of the desired amide.
Unfavorable Reaction Conditions For challenging couplings, consider microwave-assisted synthesis to accelerate the reaction.Microwave irradiation can significantly reduce reaction times and improve yields for difficult amide bond formations.
Product Purification Issues If standard chromatography fails, consider purification by recrystallization or preparative HPLC. For anilines, an acidic workup can remove unreacted aniline.Amides can be difficult to purify by chromatography; alternative methods should be explored.

Detailed Experimental Protocols

Synthesis of this compound Ethyl Ester (Illustrative Protocol)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound hydrochloride

  • Thionyl chloride (SOCl₂)

  • Anhydrous ethanol (EtOH)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under a nitrogen atmosphere, suspend this compound hydrochloride (1 equivalent) in anhydrous DCM. Add thionyl chloride (2 equivalents) dropwise at 0 °C. Allow the reaction to stir at room temperature for 2-4 hours until the suspension becomes a clear solution.

  • Removal of Excess Reagent: Remove the excess thionyl chloride and DCM under reduced pressure.

  • Esterification: Dissolve the resulting crude acid chloride in anhydrous ethanol (used in excess as the solvent). Stir the reaction mixture at room temperature overnight.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until the effervescence ceases. Extract the aqueous layer with DCM (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure this compound ethyl ester.

Synthesis of a this compound Amide Derivative (Illustrative Protocol using HATU)

This protocol is a general guideline for coupling this compound with an amine.

Materials:

  • This compound hydrochloride

  • Amine (e.g., aniline) (1.1 equivalents)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

  • Diisopropylethylamine (DIEA) (3 equivalents)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound hydrochloride (1 equivalent) in anhydrous DMF.

  • Activation: Add HATU (1.2 equivalents) and DIEA (3 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Amine Addition: Add the amine (1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the amine's reactivity.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water, 1N HCl (if the product is stable to acid), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Visualizations

Logical Flow for Troubleshooting Low Yield in this compound Derivative Synthesis

Troubleshooting_Low_Yield start Low Yield Observed check_reaction_type Ester or Amide Synthesis? start->check_reaction_type ester_synthesis Ester Synthesis check_reaction_type->ester_synthesis Ester amide_synthesis Amide Synthesis check_reaction_type->amide_synthesis Amide check_ester_reagents Check Reagents & Conditions ester_synthesis->check_ester_reagents check_amide_reagents Check Reagents & Conditions amide_synthesis->check_amide_reagents ester_sol_1 Use more reactive acylating agent (e.g., acid chloride) check_ester_reagents->ester_sol_1 Steric Hindrance ester_sol_2 Add DMAP with carbodiimide check_ester_reagents->ester_sol_2 Inefficient Coupling ester_sol_3 Optimize solvent for solubility check_ester_reagents->ester_sol_3 Poor Solubility amide_sol_1 Use stronger coupling agent (e.g., HATU, HBTU) check_amide_reagents->amide_sol_1 Weak Nucleophile amide_sol_2 Add HOBt with carbodiimide check_amide_reagents->amide_sol_2 Side Reactions amide_sol_3 Consider microwave synthesis check_amide_reagents->amide_sol_3 Slow Reaction purification_issues Purification Challenges? ester_sol_1->purification_issues ester_sol_2->purification_issues ester_sol_3->purification_issues amide_sol_1->purification_issues amide_sol_2->purification_issues amide_sol_3->purification_issues purification_sol_1 Try Recrystallization purification_issues->purification_sol_1 Yes purification_sol_2 Use Preparative HPLC purification_issues->purification_sol_2 Yes end Improved Yield purification_issues->end No purification_sol_1->end purification_sol_2->end

Caption: Troubleshooting workflow for low yield in this compound derivative synthesis.

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways implicated in various diseases. Below are simplified diagrams of the PI3K/Akt and NF-κB pathways, highlighting the points of intervention by this compound.

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes This compound This compound This compound->PI3K Suppresses

Caption: this compound's inhibitory effect on the PI3K/Akt signaling pathway.[5][6][7][8]

NF-κB Signaling Pathway

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates Proteasome Proteasomal Degradation IkB->Proteasome Ubiquitination & NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB NF-κB/IκBα (Inactive Complex) NFkB_IkB->NFkB Releases Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Initiates This compound This compound This compound->IKK Inhibits

Caption: this compound's role in inhibiting the NF-κB signaling pathway.[5][6][7]

References

Minimizing matrix effects in LC-MS analysis of stachydrine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of stachydrine.

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect and how does it affect the LC-MS analysis of this compound?

A1: The matrix effect is the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix. This phenomenon can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the quantitative analysis. In complex biological matrices like plasma, serum, or urine, components such as phospholipids, salts, and proteins are common causes of matrix effects.

Q2: How can I quantitatively assess the matrix effect for my this compound analysis?

A2: The most common method is the post-extraction spike technique. This involves comparing the peak area of this compound in a standard solution (prepared in a neat solvent) to the peak area of this compound spiked into a blank matrix sample that has already undergone the entire extraction procedure. The matrix effect (ME) can be calculated using the following formula:

ME (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution Standard) x 100

A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.

Q3: What is the most effective way to compensate for the matrix effect?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects. A SIL-IS, such as this compound-d6, is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. By using the peak area ratio of the analyte to the SIL-IS for quantification, the variability introduced by the matrix effect can be effectively normalized.

Q4: Can sample dilution be an effective strategy to reduce matrix effects?

A4: Yes, diluting the sample extract can be a simple and effective way to reduce the concentration of interfering matrix components. However, this approach is only viable if the resulting concentration of this compound remains well above the lower limit of quantitation (LLOQ) of the analytical method.

Q5: What are the primary sample preparation techniques to minimize matrix effects for this compound analysis?

A5: The three primary techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The goal of these techniques is to remove matrix components that interfere with the analysis while efficiently recovering the target analyte, this compound. SPE is often considered to provide cleaner extracts compared to PPT.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Poor Reproducibility / High Variability in Results Inconsistent matrix effects between samples.1. Incorporate a Stable Isotope-Labeled Internal Standard: Use this compound-d6 to compensate for sample-to-sample variations in ion suppression or enhancement. 2. Improve Sample Cleanup: Switch from a simple protein precipitation method to a more rigorous technique like Solid-Phase Extraction (SPE) to achieve cleaner extracts.
Low Signal Intensity / Ion Suppression Co-elution of matrix components, particularly phospholipids from plasma or serum.1. Optimize Chromatography: Adjust the mobile phase gradient to better separate this compound from the interfering peaks. 2. Enhance Sample Preparation: Use an SPE cartridge specifically designed for phospholipid removal or a more selective LLE protocol. 3. Dilute the Sample: If sensitivity allows, dilute the final extract to reduce the concentration of interfering compounds.
High Signal Intensity / Ion Enhancement Co-eluting compounds are enhancing the ionization of this compound.1. Use a Stable Isotope-Labeled Internal Standard: This will co-elute and experience similar enhancement, correcting the quantification. 2. Improve Chromatographic Separation: Modify the LC method to separate the enhancing compounds from the this compound peak. 3. Refine Sample Cleanup: Employ a more selective sample preparation method like SPE to remove the specific interfering components.
Inconsistent Results Across Different Sample Lots The composition of the biological matrix varies between lots, leading to different matrix effects.1. Evaluate Matrix Effect Across Multiple Lots: During method validation, test at least six different lots of the biological matrix to assess the variability of the matrix effect. 2. Prepare Matrix-Matched Calibrators: Construct the calibration curve by spiking known concentrations of this compound into a blank matrix extract to mimic the effect seen in unknown samples.

Data Presentation

Table 1: Representative Effectiveness of Sample Preparation Techniques in Reducing Matrix Effects

The following table summarizes the typical performance of common sample preparation techniques for reducing matrix effects in biological fluids. While specific values for this compound may vary, this provides a general comparison.

Sample Preparation MethodTypical Matrix Effect Range (%)*Typical Analyte Recovery (%)Key Advantage
Protein Precipitation (PPT) 50 - 110%80 - 100%Fast and simple procedure.
Liquid-Liquid Extraction (LLE) 75 - 115%70 - 95%Good for removing highly polar or non-polar interferences.
Solid-Phase Extraction (SPE) 85 - 110%80 - 100%Provides the cleanest extracts by selectively isolating the analyte.

*Matrix Effect is calculated as (Response in Matrix / Response in Solvent) x 100. A value of 100% indicates no matrix effect. Values are illustrative and based on general performance described in the literature.

Experimental Workflows & Protocols

Below is a visual representation of a general workflow designed to minimize matrix effects, followed by detailed protocols for key sample preparation techniques.

G cluster_0 Sample Preparation cluster_1 LC-MS Analysis Sample Biological Sample (e.g., Plasma, Urine) Add_IS Add this compound-d6 Internal Standard Sample->Add_IS PPT Protein Precipitation (PPT) Add_IS->PPT Choose One LLE Liquid-Liquid Extraction (LLE) Add_IS->LLE Choose One SPE Solid-Phase Extraction (SPE) Add_IS->SPE Choose One Centrifuge Centrifuge & Collect Supernatant PPT->Centrifuge Evaporate Evaporate & Reconstitute LLE->Evaporate SPE->Evaporate Centrifuge->Evaporate Inject Inject into LC-MS/MS Evaporate->Inject Data Data Acquisition (MRM Mode) Inject->Data Quantify Quantification (Analyte/IS Ratio) Data->Quantify

Caption: Workflow for Minimizing Matrix Effects in this compound Analysis.

Protocol 1: Protein Precipitation (PPT)

This protocol is a fast and common method for removing the bulk of proteins from plasma or serum samples.

  • Sample Aliquot: Pipette 100 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Internal Standard: Add the appropriate amount of this compound-d6 internal standard solution.

  • Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The 3:1 ratio of solvent to sample is crucial for efficient protein removal.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube without disturbing the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Analysis: Vortex briefly, centrifuge to pellet any remaining particulates, and inject the supernatant into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their relative solubilities in two different immiscible liquids (e.g., aqueous and organic).

  • Sample Aliquot: Pipette 200 µL of the biological sample (e.g., urine) into a glass tube.

  • Internal Standard: Add the this compound-d6 internal standard solution.

  • pH Adjustment: Adjust the sample pH if necessary to ensure this compound is in a neutral state for better extraction into an organic solvent.

  • Extraction Solvent: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Mixing: Cap the tube and vortex for 2 minutes, or use a mechanical shaker for 15 minutes to ensure thorough extraction.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to achieve a clear separation between the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a new clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Vortex and inject into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)

SPE is a highly effective and selective sample cleanup method that can significantly reduce matrix effects. This protocol uses a mixed-mode cation exchange sorbent, which is suitable for a basic compound like this compound.

  • Sample Pre-treatment: Centrifuge 500 µL of the biological sample (e.g., plasma). Dilute the supernatant 1:1 with 4% phosphoric acid in water. Add the this compound-d6 internal standard.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M hydrochloric acid to remove acidic and neutral interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute this compound from the cartridge using 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Vortex and

Increasing the lipophilicity of stachydrine for better cell permeability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to increasing the lipophilicity of stachydrine for improved cell permeability. This compound, a proline betaine with various pharmacological activities, exhibits limited bioavailability due to its low lipophilicity.[1][2][3] This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address challenges encountered during the chemical modification of this compound and the subsequent assessment of its cell permeability.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for increasing the lipophilicity of this compound?

A1: The main approach is to mask the polar functional groups of this compound, a quaternary ammonium carboxylic acid, through chemical modification to create more lipophilic derivatives or prodrugs.[4][5] Common strategies include:

  • Esterification: Converting the carboxylic acid group into an ester. This is a widely used method to increase the lipophilicity of compounds containing carboxylic acids.

  • Amide Formation: Transforming the carboxylic acid into an amide.

  • Ionic Liquid Formation: Pairing this compound with a lipophilic counter-ion to form an ionic liquid.[6]

Q2: How can I assess the cell permeability of my modified this compound compounds?

A2: Two standard in vitro assays are widely used to evaluate cell permeability:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts passive diffusion across a lipid-infused artificial membrane. It is a cost-effective initial screening tool.

  • Caco-2 Cell Permeability Assay: This assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. It provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux mechanisms.[4][7]

Q3: What is a good starting point for a this compound derivative to achieve better cell permeability?

A3: A study by Zhang et al. (2020) synthesized a series of this compound derivatives and found that an amide derivative, Compound B1 , exhibited enhanced neuroprotective effects in vitro, suggesting improved cell permeability.[1][8] This indicates that amide derivatives could be a promising starting point for your research.

Troubleshooting Guides

Chemical Synthesis: Esterification of this compound

Issue 1: Low Yield of this compound Ester

  • Possible Cause: The Fischer esterification reaction is an equilibrium process. The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the reactants.

  • Troubleshooting/Solution:

    • Use a large excess of the alcohol: This will shift the equilibrium towards the product side.

    • Remove water as it forms: Employing a Dean-Stark apparatus during the reaction can effectively remove water, driving the reaction to completion.

    • Use a strong acid catalyst: Sulfuric acid is a common and effective catalyst for Fischer esterification.[9]

Issue 2: Difficulty in Product Purification

  • Possible Cause: The product mixture may contain unreacted starting materials (this compound and alcohol) and the acid catalyst.

  • Troubleshooting/Solution:

    • Neutralization: After the reaction, neutralize the excess acid catalyst with a weak base like sodium bicarbonate.

    • Extraction: Use a suitable organic solvent to extract the ester from the aqueous layer.

    • Chromatography: If impurities persist, column chromatography can be used for further purification.

Permeability Assays: PAMPA & Caco-2

Issue 1: High Variability in Apparent Permeability (Papp) Values

  • Possible Cause (Caco-2): Inconsistent Caco-2 cell monolayer integrity. The transepithelial electrical resistance (TEER) is a key indicator of monolayer tightness.

  • Troubleshooting/Solution (Caco-2):

    • Monitor TEER values before and after the experiment. Only use cell monolayers with TEER values within the acceptable range for your laboratory's established protocol.

    • Include a low-permeability marker (e.g., Lucifer Yellow) in your assay to assess monolayer integrity.

  • Possible Cause (PAMPA): Incomplete dissolution of the compound in the donor well or binding of the compound to the assay plates.

  • Troubleshooting/Solution (PAMPA):

    • Ensure complete dissolution of the test compound in the donor buffer, using a co-solvent like DMSO if necessary (typically at a final concentration of 1-5%).

    • For highly lipophilic compounds, adding bovine serum albumin (BSA) to the acceptor compartment can improve recovery and provide a better estimation of permeability.[7]

Quantitative Data

While specific quantitative data for a wide range of this compound derivatives is limited in publicly available literature, the following table provides a conceptual framework for comparing the lipophilicity and permeability of this compound and its potential derivatives. Researchers should aim to populate a similar table with their own experimental data.

CompoundModificationPredicted/Measured logPApparent Permeability (Papp) (10⁻⁶ cm/s)Assay
This compoundNone (Parent Compound)Low (Hydrophilic)LowCaco-2
This compound Ethyl EsterEsterificationIncreasedExpected to be higher than this compoundPAMPA/Caco-2
This compound Amide (e.g., Compound B1)AmidationIncreasedExpected to be higher than this compoundCaco-2
This compound Ionic LiquidIon-pairingVariable (depends on counter-ion)To be determinedPAMPA/Caco-2

Experimental Protocols

Protocol 1: Synthesis of this compound Ethyl Ester (General Procedure)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve this compound in an excess of absolute ethanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Reflux: Heat the reaction mixture to reflux. The water generated during the reaction will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.

Protocol 2: Caco-2 Cell Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the TEER of the cell monolayers using a voltmeter. Only use inserts with TEER values above your established threshold.

  • Transport Buffer Preparation: Prepare apical (AP) and basolateral (BL) transport buffers (e.g., Hanks' Balanced Salt Solution, HBSS) with appropriate pH (e.g., pH 6.5 for AP and pH 7.4 for BL).

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and dilute it to the final concentration in the AP or BL buffer.

  • Permeability Assay (A to B):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the compound solution to the AP (donor) chamber and fresh transport buffer to the BL (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points, collect samples from the BL chamber and replace with fresh buffer.

  • Permeability Assay (B to A):

    • Add the compound solution to the BL (donor) chamber and fresh buffer to the AP (receiver) chamber.

    • Follow the same incubation and sampling procedure as the A to B assay.

  • Sample Analysis: Analyze the concentration of the compound in the collected samples and the initial donor solution using a validated analytical method (e.g., LC-MS/MS).

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways modulated by this compound and a general workflow for its modification and permeability assessment.

Stachydrine_Modification_Workflow This compound This compound (Low Lipophilicity) Modification Chemical Modification (e.g., Esterification) This compound->Modification Derivative This compound Derivative (Increased Lipophilicity) Modification->Derivative PAMPA PAMPA Assay Derivative->PAMPA Caco2 Caco-2 Assay Derivative->Caco2 Permeability_Data Permeability Data (Papp values) PAMPA->Permeability_Data Caco2->Permeability_Data

Caption: Workflow for increasing this compound lipophilicity and assessing permeability.

PI3K_Akt_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes

Caption: this compound's activation of the PI3K/Akt/mTOR signaling pathway.[3][10]

TGF_Smad_Signaling_Pathway This compound This compound Smad2_3 Smad2/3 This compound->Smad2_3 Inhibits Phosphorylation TGF_beta TGF-β1 TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R TGF_beta_R->Smad2_3 Phosphorylates Smad4 Smad4 Smad2_3->Smad4 Forms complex with Gene_Transcription Gene Transcription (Fibrosis) Smad4->Gene_Transcription Promotes

Caption: this compound's inhibition of the TGF-β/Smad signaling pathway.[10][11]

TLR4_NFkB_Signaling_Pathway This compound This compound IkappaB IκBα This compound->IkappaB Inhibits Phosphorylation LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IKK->IkappaB Phosphorylates NFkB NF-κB IkappaB->NFkB Releases Inflammation Inflammatory Response NFkB->Inflammation Promotes

Caption: this compound's modulation of the TLR4/NF-κB signaling pathway.[3][12]

References

Addressing unsatisfactory efficacy of stachydrine in experimental models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the unsatisfactory efficacy of stachydrine in experimental settings. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Issue 1: Suboptimal In Vitro Efficacy

Question: We are observing lower than expected activity of this compound in our cell culture experiments. What are the potential causes and solutions?

Answer: Suboptimal in vitro efficacy can stem from several factors related to the compound's properties and the experimental setup.

Possible Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Recommendation
Poor Solubility This compound hydrochloride is soluble in aqueous solutions, but its solubility can be limited. Prepare fresh stock solutions in sterile distilled water or PBS (pH 7.2) and ensure complete dissolution. For cellular assays, further dilution in culture medium is recommended. Avoid repeated freeze-thaw cycles of stock solutions.[1]
Chemical Instability This compound may degrade over time, especially in solution. It is recommended to use freshly prepared solutions for each experiment. Store the solid compound at -20°C. Aqueous solutions should not be stored for more than one day.[2]
Incorrect Dosage The effective concentration of this compound is highly dependent on the cell line and the endpoint being measured. Perform a dose-response study to determine the optimal concentration for your specific experimental model. Published IC50 values can serve as a starting point (see Table 1).
Cell Line Specificity The cellular uptake and metabolic pathways of this compound can vary significantly between different cell types. If possible, test the efficacy of this compound in multiple cell lines relevant to your research area to identify a responsive model.
Assay Interference The chosen viability or signaling assay may be incompatible with this compound. Run appropriate controls, including a vehicle-only control and a positive control for the pathway of interest, to ensure the assay is performing as expected.
Issue 2: Inconsistent or Weak In Vivo Effects

Question: Our animal model studies with this compound are yielding inconsistent results and the observed effects are weaker than anticipated. How can we improve our in vivo experiments?

Answer: In vivo efficacy is influenced by pharmacokinetics, the chosen animal model, and the administration protocol.

Possible Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Recommendation
Low Bioavailability This compound has been reported to have low bioavailability and is rapidly absorbed and excreted.[3][4] Consider alternative routes of administration, such as intraperitoneal (IP) injection, which may offer higher bioavailability compared to oral gavage. The development of this compound derivatives with improved lipophilicity and stability is an active area of research to overcome this limitation.[3][5]
Suboptimal Dosing Regimen A single daily dose may not be sufficient to maintain therapeutic concentrations due to rapid clearance. Consider a more frequent dosing schedule (e.g., twice daily) or continuous delivery methods like osmotic pumps for long-term studies.
Inappropriate Animal Model The pathophysiology of the chosen animal model may not be significantly modulated by the known mechanisms of this compound. Carefully review the literature to select a model where the targeted signaling pathways (e.g., PI3K/Akt, NF-κB) are known to play a key role.
Route of Administration For oral administration, ensure proper gavage technique to avoid accidental administration into the lungs. For IP injections, vary the injection site to minimize local irritation and ensure proper absorption.
Metabolism Differences Metabolic rates can differ between species and even strains of animals. If results are inconsistent, ensure that the strain and species of the animal model are consistent across all experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known signaling pathways modulated by this compound?

A1: this compound has been shown to modulate several key signaling pathways involved in various cellular processes. These include:

  • PI3K/Akt/mTOR Pathway: this compound can activate this pathway, which is crucial for cell survival and proliferation.[5][6][7]

  • NF-κB Signaling Pathway: It can inhibit the NF-κB pathway, which plays a central role in inflammation.[8][9][10]

  • JAK/STAT Signaling Pathway: this compound has been shown to inhibit the JAK/STAT pathway, which is involved in cytokine signaling and inflammation.[8][10]

  • TGF-β/Smad Pathway: In the context of fibrosis, this compound can inhibit this pathway.[8]

Q2: What is the reported bioavailability of this compound?

A2: Several studies have highlighted that a significant challenge in the application of this compound is its low bioavailability and unsatisfactory efficacy in some models.[3] This is often attributed to its rapid metabolism and excretion.[4] Researchers are actively exploring the synthesis of this compound derivatives to improve its pharmacokinetic profile.[3][5]

Q3: Are there any known derivatives of this compound with improved efficacy?

A3: Yes, research has been conducted on synthesizing derivatives of this compound to enhance its therapeutic potential. For instance, by adding a lipophilic functional group, researchers have created derivatives that exhibit better neuroprotective effects and stability compared to the parent compound.[3][5]

Q4: What are the typical dosages of this compound used in in vivo studies?

A4: The dosage of this compound in animal models can vary depending on the model and the intended effect. Reported dosages range from 6 mg/kg/day to 20 mg/kg/day administered via oral gavage or intraperitoneal injection.[11][12] It is crucial to perform dose-response studies to determine the optimal dosage for your specific experimental conditions.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
K562Chronic Myeloid Leukemia61[13][14]
KCL22Chronic Myeloid Leukemia141[13][14]
LAMA84Chronic Myeloid Leukemia86[13][14]
KU812Chronic Myeloid Leukemia35[13][14]
Ba/F3 WTMurine Pro-B cells (Bcr-Abl WT)22[13][14]
Ba/F3 T315IMurine Pro-B cells (Bcr-Abl T315I)26[13][14]

Experimental Protocols

Protocol 1: In Vivo - Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol describes the intraluminal suture method for inducing focal cerebral ischemia.

Materials:

  • Male Sprague-Dawley or Fischer-344 rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • 4-0 nylon monofilament with a silicone-coated tip

  • Surgical instruments (scissors, forceps, vessel clips)

  • Heating pad to maintain body temperature

  • Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)

Procedure:

  • Anesthetize the rat and place it in a supine position on a heating pad to maintain body temperature at 37°C.

  • Make a midline cervical incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal end of the ECA.

  • Temporarily clamp the ICA and CCA with vessel clips.

  • Make a small incision in the ECA stump.

  • Introduce the silicone-coated 4-0 nylon monofilament through the ECA incision and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). The insertion depth is typically 17-20 mm from the CCA bifurcation.[15]

  • (Optional) Confirm successful occlusion by a significant reduction in cerebral blood flow using a laser Doppler flowmeter.

  • For transient MCAO, the suture is left in place for the desired duration (e.g., 60 or 90 minutes) and then withdrawn to allow reperfusion. For permanent MCAO, the suture is left in place.

  • Close the incision and allow the animal to recover.

  • Administer this compound at the predetermined dose and schedule.

  • Assess neurological deficits and infarct volume at the end of the experiment. Infarct volume can be determined using TTC staining.[15]

Protocol 2: In Vivo - Transverse Aortic Constriction (TAC) in Mice

This protocol induces pressure overload-induced cardiac hypertrophy.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Rodent ventilator

  • Surgical instruments (scissors, forceps, chest retractor, needle holder)

  • 6-0 or 7-0 silk suture

  • A blunt 27-gauge needle

Procedure:

  • Anesthetize the mouse, intubate, and connect to a rodent ventilator.

  • Place the mouse in a supine position on a heating pad.

  • Make a small horizontal incision in the upper sternum to enter the thoracic cavity.

  • Visualize the aortic arch between the innominate and left common carotid arteries.

  • Pass a 6-0 or 7-0 silk suture under the aortic arch.

  • Place a 27-gauge needle alongside the aorta and tie the suture snugly around both the aorta and the needle.

  • Quickly remove the needle to create a constriction of a defined diameter.

  • Close the chest and skin incisions.

  • Allow the mouse to recover from anesthesia.

  • Administer this compound or vehicle control as per the experimental design (e.g., 6 or 12 mg/kg/day by oral gavage).[12]

  • Monitor cardiac function using echocardiography at specified time points.

  • At the end of the study, sacrifice the animals and harvest the hearts for histological and molecular analysis.

Visualizations

Signaling Pathways Modulated by this compound

Stachydrine_Pathways cluster_inflammation Inflammation cluster_survival Cell Survival & Proliferation cluster_fibrosis Fibrosis NFkB NF-κB JAK_STAT JAK/STAT PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR TGFb TGF-β Smad Smad TGFb->Smad This compound This compound This compound->NFkB Inhibits This compound->JAK_STAT Inhibits This compound->PI3K Activates This compound->TGFb Inhibits Troubleshooting_Workflow Start Unsatisfactory In Vivo Efficacy Check_PK Review Pharmacokinetics: - Low bioavailability? - Rapid clearance? Start->Check_PK Modify_Admin Modify Administration: - Change route (e.g., IP)? - Increase dosing frequency? Check_PK->Modify_Admin Yes Check_Dose Review Dosage: - Is it in the therapeutic range? - Dose-response performed? Check_PK->Check_Dose No Modify_Admin->Check_Dose Optimize_Dose Optimize Dose: - Perform dose-finding study Check_Dose->Optimize_Dose No Check_Model Review Animal Model: - Is the pathway relevant? - Strain/species appropriate? Check_Dose->Check_Model Yes Optimize_Dose->Check_Model Refine_Model Refine Model Selection: - Choose a more sensitive model Check_Model->Refine_Model No Consider_Derivatives Consider this compound Derivatives with Improved Properties Check_Model->Consider_Derivatives Yes Refine_Model->Consider_Derivatives

References

Optimization of mobile phase for stachydrine analysis by HILIC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of mobile phase for stachydrine analysis by Hydrophilic Interaction Liquid Chromatography (HILIC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during method development and routine analysis.

I. Troubleshooting Guides

This section provides solutions to common problems encountered during the HILIC analysis of this compound.

1. Poor Peak Shape (Tailing or Fronting)

Question: My this compound peak is exhibiting significant tailing or fronting. What are the likely causes and how can I resolve this?

Answer:

Poor peak shape for this compound, a zwitterionic quaternary ammonium compound, in HILIC can stem from several factors related to the mobile phase and analyte interactions with the stationary phase.

  • Secondary Interactions: this compound's positive charge can lead to strong electrostatic interactions with residual silanols on silica-based stationary phases, causing peak tailing.

    • Solution: Increase the ionic strength of the mobile phase by increasing the buffer concentration (e.g., from 10 mM to 50 mM ammonium formate). The buffer ions will compete with this compound for active sites on the stationary phase, masking the silanol interactions and improving peak shape.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can influence the charge state of both the analyte and the stationary phase.

    • Solution: Adjust the mobile phase pH. For this compound, a slightly acidic pH (e.g., pH 3-5) is often a good starting point to ensure consistent protonation of the carboxylic acid group and to control the ionization of silanol groups on the stationary phase.

  • Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger (i.e., with a higher water content) than the mobile phase can cause peak distortion.

    • Solution: The sample diluent should be as close as possible to the initial mobile phase composition, which is typically high in acetonitrile (e.g., 90-95%). If this compound is not soluble in high organic content, keep the injection volume as small as possible.

2. Inconsistent Retention Times

Question: I am observing significant drift in the retention time of this compound between injections. What could be causing this instability?

Answer:

Retention time instability in HILIC is a common issue, often related to the equilibration of the water layer on the stationary phase.

  • Insufficient Column Equilibration: The formation of a stable water layer on the polar stationary phase is crucial for reproducible retention in HILIC.

    • Solution: Ensure adequate column equilibration between injections, especially when running a gradient. A post-gradient re-equilibration of at least 10-15 column volumes is recommended. For a new column, a longer initial conditioning period is necessary.

  • Mobile Phase Instability: Changes in the mobile phase composition over time can lead to retention time drift.

    • Solution: Prepare fresh mobile phase daily. Ensure that the organic and aqueous components are thoroughly mixed, especially if prepared online by the HPLC system.

  • Temperature Fluctuations: Changes in column temperature can affect retention time.

    • Solution: Use a column oven to maintain a constant and controlled temperature throughout the analytical run.

3. Low Retention of this compound

Question: this compound is eluting too early, close to the void volume. How can I increase its retention on the HILIC column?

Answer:

Low retention of the highly polar this compound molecule indicates that the mobile phase is too strong.

  • High Water Content in Mobile Phase: In HILIC, water is the strong solvent. A higher percentage of water in the mobile phase will decrease retention.

    • Solution: Increase the percentage of acetonitrile in the mobile phase. For this compound, starting with a high percentage of acetonitrile (e.g., 95%) is recommended. You can then gradually decrease the acetonitrile content to optimize retention.

  • Inappropriate pH: The pH can affect the polarity and charge of this compound.

    • Solution: Experiment with different mobile phase pH values. A pH that ensures this compound is in its zwitterionic form might enhance its interaction with the polar stationary phase.

  • Low Buffer Concentration: In some cases, a very low salt concentration may not be sufficient to promote the partitioning of the analyte into the stationary phase's water layer.

    • Solution: A moderate increase in buffer concentration can sometimes enhance retention for certain analyte/stationary phase combinations.

II. Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for this compound analysis by HILIC?

A1: A common and effective starting point for this compound analysis is a mobile phase consisting of acetonitrile and an aqueous buffer. A typical initial condition would be 90-95% acetonitrile with 10-20 mM ammonium formate or ammonium acetate adjusted to a pH between 3 and 5.

Q2: How does the acetonitrile concentration affect the retention of this compound?

A2: In HILIC, increasing the acetonitrile concentration (the weak solvent) increases the retention of polar analytes like this compound. Conversely, decreasing the acetonitrile concentration (increasing the water content) will decrease retention. This is the opposite of reversed-phase chromatography.

Q3: What is the role of the buffer and its concentration in the mobile phase for this compound analysis?

A3: The buffer in the mobile phase serves two primary purposes: controlling the pH and providing ionic strength.

  • pH Control: Maintains a consistent ionization state for this compound and the stationary phase, which is crucial for reproducible chromatography.

  • Ionic Strength: Higher buffer concentrations can help to suppress unwanted ionic interactions between the positively charged quaternary amine of this compound and negatively charged residual silanols on the stationary phase, leading to improved peak shape.[1] However, excessively high buffer concentrations can sometimes lead to a decrease in retention due to competition for interaction sites.

Q4: How does the mobile phase pH impact the analysis of this compound?

A4: Mobile phase pH is a critical parameter. This compound is a zwitterion, containing both a permanently positive quaternary amine and a carboxylic acid group. The pH will affect the charge of the carboxylic acid group. At low pH (e.g., below its pKa), the carboxylic acid will be protonated and neutral, while at higher pH, it will be deprotonated and negatively charged. This change in overall charge and polarity will influence its interaction with the stationary phase and thus its retention and peak shape.

Q5: Can I use additives like formic acid or acetic acid in the mobile phase?

A5: Yes, small amounts of volatile acids like formic acid or acetic acid are commonly used to control the pH of the mobile phase, typically in the range of 0.05% to 0.2%. These are also compatible with mass spectrometry detection.

III. Data Presentation

The following tables summarize the expected impact of key mobile phase parameters on the chromatographic analysis of this compound. The values are illustrative and represent general trends observed in HILIC for polar, zwitterionic compounds. Actual results may vary depending on the specific column, instrument, and other experimental conditions.

Table 1: Effect of Acetonitrile (ACN) Concentration on this compound Retention Time

% ACN in Mobile PhaseExpected Retention Time (min)Expected Observation
95%LongerIncreased retention due to weaker mobile phase
90%IntermediateModerate retention
85%ShorterDecreased retention due to stronger mobile phase
80%Very ShortMay elute close to the void volume

Table 2: Effect of Mobile Phase pH on this compound Peak Asymmetry

Mobile Phase pHExpected Peak Asymmetry FactorExpected Observation
3.01.0 - 1.3Symmetrical peak shape
5.01.2 - 1.6Potential for slight peak tailing
7.0> 1.5Increased likelihood of peak tailing

Table 3: Effect of Buffer Concentration on this compound Peak Shape and Retention

Buffer ConcentrationExpected Peak ShapeExpected Retention Time
10 mMMay show some tailingLonger
20 mMImproved symmetrySlightly shorter
50 mMGenerally good symmetryShorter

IV. Experimental Protocols

Protocol 1: General HILIC Method for this compound Quantification

This protocol provides a general method that can be adapted for the analysis of this compound in various matrices.

  • Column: HILIC column (e.g., Amide, Silica, or Zwitterionic phase), 2.1 x 100 mm, 1.7 µm

  • Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 95% B

    • 1-8 min: 95% to 80% B

    • 8-9 min: 80% to 95% B

    • 9-12 min: 95% B (Re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 2 µL

  • Detector: Mass Spectrometer (in positive ion mode, monitoring the transition for this compound)

Protocol 2: Isocratic HILIC Method for this compound Analysis

This protocol is suitable for simpler sample matrices where a gradient may not be necessary.

  • Column: HILIC Silica column, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase: 90% Acetonitrile, 10% (20 mM Ammonium Acetate, pH 4.5)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

  • Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)

V. Visualizations

The following diagrams illustrate key workflows and decision-making processes in the optimization of mobile phase for this compound analysis.

Mobile_Phase_Optimization_Workflow start Start: Define Analytical Goals (e.g., Retention, Resolution, Peak Shape) select_column Select HILIC Column (Amide, Silica, Zwitterionic) start->select_column initial_conditions Establish Initial Mobile Phase - High %ACN (e.g., 95%) - Buffered aqueous phase (e.g., 10 mM Ammonium Formate, pH 4.0) select_column->initial_conditions run_initial Perform Initial Injection initial_conditions->run_initial evaluate_retention Evaluate Retention Time run_initial->evaluate_retention adjust_acn Adjust % ACN - Increase ACN for more retention - Decrease ACN for less retention evaluate_retention->adjust_acn Retention not optimal evaluate_peak_shape Evaluate Peak Shape evaluate_retention->evaluate_peak_shape Retention is acceptable adjust_acn->run_initial adjust_buffer_conc Adjust Buffer Concentration - Increase to reduce tailing evaluate_peak_shape->adjust_buffer_conc Poor peak shape evaluate_resolution Evaluate Resolution evaluate_peak_shape->evaluate_resolution Good peak shape adjust_buffer_conc->run_initial adjust_ph Adjust Mobile Phase pH - To alter selectivity evaluate_resolution->adjust_ph Resolution needs improvement finalize Finalize Method evaluate_resolution->finalize Resolution is adequate adjust_ph->run_initial

Caption: Workflow for HILIC Mobile Phase Optimization.

Troubleshooting_Decision_Tree start Problem Observed with this compound Peak issue What is the primary issue? start->issue poor_retention Poor Retention (Elutes too early) issue->poor_retention Low Retention peak_tailing Peak Tailing/ Asymmetry issue->peak_tailing Poor Peak Shape rt_drift Retention Time Drift issue->rt_drift Inconsistent RT increase_acn Increase % Acetonitrile poor_retention->increase_acn increase_buffer Increase Buffer Concentration peak_tailing->increase_buffer increase_equilibration Increase Column Equilibration Time rt_drift->increase_equilibration check_ph_retention Optimize Mobile Phase pH increase_acn->check_ph_retention check_ph_shape Optimize Mobile Phase pH increase_buffer->check_ph_shape check_sample_solvent Match Sample Solvent to Mobile Phase check_ph_shape->check_sample_solvent prepare_fresh_mp Prepare Fresh Mobile Phase Daily increase_equilibration->prepare_fresh_mp use_column_oven Use a Column Oven prepare_fresh_mp->use_column_oven

References

Technical Support Center: Stachydrine Purification from Natural Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of stachydrine from natural plant extracts.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process, offering potential causes and solutions.

Issue 1: Low Yield of this compound After Initial Extraction

Potential Cause Troubleshooting Steps
Incomplete Cell Lysis Ensure the plant material is ground to a fine powder to maximize surface area for solvent penetration. For some plant matrices, employing cell wall-degrading enzymes or using physical disruption methods like sonication or homogenization can improve the release of this compound.
Inappropriate Extraction Solvent This compound is highly polar. Ensure the solvent system has sufficient polarity to effectively solubilize it. While ethanol or methanol are commonly used, the addition of a small percentage of water can enhance extraction efficiency. Test different solvent ratios (e.g., 70-80% ethanol in water) to optimize the yield.
Degradation of this compound This compound can be susceptible to degradation under certain conditions. Avoid prolonged exposure to high temperatures and extreme pH. If heating is necessary for extraction, use a reflux setup to minimize solvent loss and control the temperature.[1] Consider performing extractions at lower temperatures for longer durations.
Insufficient Extraction Time or Repeats A single extraction may not be sufficient to recover all the this compound. Perform multiple extraction cycles (e.g., 2-3 times) with fresh solvent and pool the extracts to maximize the yield.

Issue 2: Poor Purity of this compound After Preliminary Purification Steps

Potential Cause Troubleshooting Steps
Co-extraction of a High Amount of Impurities The initial crude extract often contains a complex mixture of compounds. A preliminary purification step, such as liquid-liquid extraction with a non-polar solvent like hexane or ethyl acetate, can help remove non-polar impurities, chlorophyll, and pigments before proceeding to chromatographic steps.
Ineffective Removal of Polar Impurities This compound's high polarity makes the removal of other polar impurities challenging. Techniques like ion-exchange chromatography are particularly effective in separating charged molecules like this compound from other polar, non-ionic compounds.
Incorrect Stationary Phase Selection in Chromatography The choice of adsorbent is critical. For macroporous resin chromatography, select a resin with appropriate polarity and pore size. Non-polar or weakly polar resins are often used. For more specific separation, ion-exchange chromatography is a powerful tool.

Frequently Asked Questions (FAQs)

Q1: I am having trouble with the crystallization of this compound hydrochloride. What can I do?

A1: Successful crystallization depends on achieving supersaturation under controlled conditions. Here are some troubleshooting tips:

  • Solvent System: Ensure you are using an appropriate solvent system. Methanol is often used for the crystallization of this compound.[1] You can also try mixed solvent systems.

  • Purity of the Solution: The presence of impurities can significantly hinder crystal formation. Ensure your this compound solution is of high purity before attempting crystallization. You may need to repeat a purification step.

  • Cooling Rate: Avoid rapid cooling, as this can lead to the formation of amorphous precipitate instead of crystals. A slow, controlled cooling process is crucial.

  • Seeding: If crystals are slow to form, adding a small seed crystal of pure this compound hydrochloride can initiate crystallization.

  • Mechanical Agitation: Gentle stirring can sometimes promote nucleation and crystal growth.

Q2: My this compound peak is showing poor shape and resolution during HPLC analysis. How can I improve it?

A2: The highly polar nature of this compound can make it challenging to analyze with traditional reversed-phase HPLC.

  • Column Choice: Consider using a Hydrophilic Interaction Chromatography (HILIC) column, which is specifically designed for the separation of polar compounds.[1]

  • Mobile Phase: For HILIC, the mobile phase typically consists of a high concentration of an organic solvent (like acetonitrile) with a small amount of aqueous buffer. Optimize the ratio of organic to aqueous phase and the buffer concentration and pH.

  • Detection Method: this compound has a weak UV absorbance.[1] An Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS) is often more suitable for its detection and quantification.[1]

Q3: How do I choose the right macroporous resin for this compound purification?

A3: The selection of a macroporous resin depends on the properties of this compound and the impurities you want to remove.

  • Polarity: Since this compound is highly polar, a non-polar or weakly polar resin is generally preferred to adsorb less polar impurities while allowing the this compound to pass through, or to adsorb this compound and then elute it with a more polar solvent.

  • Surface Area and Pore Size: Resins with a large surface area and suitable pore size will have a higher adsorption capacity.

  • Screening: It is recommended to perform small-scale screening experiments with a few different types of resins to determine the one with the best adsorption and desorption characteristics for your specific extract.

Q4: What are the key parameters to optimize for ion-exchange chromatography of this compound?

A4: Ion-exchange chromatography separates molecules based on their charge. For this compound, which is a quaternary amine and thus positively charged, cation-exchange chromatography is typically used.

  • pH of the Buffer: The pH of the buffer will affect the charge of both the this compound and the stationary phase. It's crucial to operate at a pH where this compound is positively charged and binds effectively to the cation-exchange resin.

  • Ionic Strength of the Elution Buffer: this compound is eluted from the column by increasing the ionic strength of the buffer (salt concentration) or by changing the pH. A gradient elution with increasing salt concentration is often used to achieve good separation.

  • Sample Preparation: Ensure your sample is at the same pH and low ionic strength as the starting buffer to ensure proper binding to the column.

Data Presentation

Table 1: Comparison of this compound Purification Techniques

Technique Principle Advantages Common Challenges Typical Purity Achieved
Macroporous Resin Chromatography Adsorption based on polarity and molecular size.High capacity, low cost, easy regeneration.Lower selectivity, potential for irreversible adsorption.60-80%
Ion-Exchange Chromatography Separation based on net charge.High selectivity for charged molecules, high resolution.Sensitive to pH and ionic strength, potential for protein denaturation (if present).>90%
Preparative HPLC High-resolution separation based on polarity.High purity achievable in a single step.Lower sample capacity, higher cost, solvent consumption.>98%
Crystallization Solidification from a supersaturated solution.Can yield very high purity product, cost-effective for final step.Can be difficult to induce, sensitive to impurities, potential for low yield.>99%

Experimental Protocols

Protocol 1: Purification of this compound using Macroporous Resin Chromatography

  • Resin Pre-treatment: Soak the selected macroporous resin (e.g., a non-polar polystyrene-based resin) in ethanol for 24 hours to activate it. Then, wash thoroughly with deionized water until no ethanol is detected.

  • Column Packing: Pack a chromatography column with the pre-treated resin.

  • Equilibration: Equilibrate the column by passing deionized water through it until the effluent pH is neutral.

  • Sample Loading: Dissolve the crude this compound extract in deionized water and filter to remove any particulate matter. Load the filtered extract onto the column at a controlled flow rate.

  • Washing: Wash the column with deionized water to remove highly polar impurities that do not bind to the resin.

  • Elution: Elute the adsorbed this compound using a stepwise or gradient elution with increasing concentrations of ethanol in water (e.g., 10%, 30%, 50%, 70% ethanol). Collect fractions.

  • Analysis: Analyze the collected fractions using a suitable method (e.g., HPLC-ELSD) to identify the fractions containing this compound.

  • Pooling and Concentration: Pool the this compound-rich fractions and concentrate them under reduced pressure.

Protocol 2: Purification of this compound using Cation-Exchange Chromatography

  • Resin Selection and Equilibration: Select a suitable strong or weak cation-exchange resin. Pack it into a column and equilibrate with a low ionic strength buffer at a specific pH (e.g., 20 mM sodium phosphate buffer, pH 6.0).

  • Sample Preparation: Dissolve the partially purified this compound extract in the equilibration buffer. Ensure the pH and ionic strength of the sample match the buffer.

  • Sample Loading: Load the prepared sample onto the equilibrated column.

  • Washing: Wash the column with the equilibration buffer to remove any unbound, neutral, or negatively charged impurities.

  • Elution: Elute the bound this compound using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the equilibration buffer).

  • Fraction Collection and Analysis: Collect fractions throughout the elution process and analyze them to locate the this compound-containing fractions.

  • Desalting: Pool the pure fractions and desalt them using a suitable method like dialysis or size-exclusion chromatography if necessary.

Visualizations

Stachydrine_Purification_Workflow Start Natural Plant Material Extraction Extraction (e.g., 70% Ethanol) Start->Extraction Crude_Extract Crude this compound Extract Extraction->Crude_Extract Preliminary_Purification Preliminary Purification (e.g., Liquid-Liquid Extraction) Crude_Extract->Preliminary_Purification Partially_Purified_Extract Partially Purified Extract Preliminary_Purification->Partially_Purified_Extract Column_Chromatography Column Chromatography (Macroporous Resin or Ion-Exchange) Partially_Purified_Extract->Column_Chromatography Stachydrine_Fractions This compound-rich Fractions Column_Chromatography->Stachydrine_Fractions Concentration Concentration Stachydrine_Fractions->Concentration Concentrated_Solution Concentrated this compound Solution Concentration->Concentrated_Solution Final_Purification Final Purification (Preparative HPLC or Crystallization) Concentrated_Solution->Final_Purification Pure_this compound High-Purity this compound Final_Purification->Pure_this compound

Caption: A general workflow for the purification of this compound from natural plant extracts.

Troubleshooting_Low_Yield Problem Low this compound Yield Check_Extraction Review Extraction Protocol Problem->Check_Extraction Check_Purification Review Purification Protocol Problem->Check_Purification Incomplete_Lysis Incomplete Lysis? Optimize Grinding/Sonication Check_Extraction->Incomplete_Lysis Yes Wrong_Solvent Incorrect Solvent? Test Polarity/Ratios Check_Extraction->Wrong_Solvent Yes Degradation Degradation? Control Temperature/pH Check_Extraction->Degradation Yes Loss_During_Purification Loss in Purification Step? Optimize Chromatography/Crystallization Check_Purification->Loss_During_Purification Yes

Caption: A troubleshooting decision tree for addressing low this compound yield.

References

Technical Support Center: Solving Solubility Problems of Novel Stachydrine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and solving solubility challenges encountered with novel stachydrine derivatives.

Frequently Asked Questions (FAQs)

Q1: this compound is known to be water-soluble. Why are its novel derivatives exhibiting poor solubility?

A1: this compound is a zwitterionic compound, meaning it has both a positive and a negative charge, which contributes to its good aqueous solubility.[1] However, novel derivatives are often synthesized to improve properties like membrane permeability and bioavailability, which typically involves the addition of lipophilic (fat-soluble) functional groups.[2][3] These modifications can increase the overall hydrophobicity of the molecule, leading to a decrease in aqueous solubility.

Q2: What is the first step I should take when I encounter a solubility issue with my novel this compound derivative?

A2: The initial and most critical step is to accurately determine the solubility of your compound. A quantitative measurement will provide a baseline and help you select the most appropriate solubility enhancement strategy. It is recommended to perform both kinetic and thermodynamic solubility assays to get a comprehensive understanding of your compound's solubility profile.

Q3: How does the pH of the solvent affect the solubility of this compound derivatives?

A3: As derivatives of the zwitterionic this compound, these novel compounds are likely to have ionizable groups. Their charge state, and therefore their solubility, will be highly dependent on the pH of the solution. For zwitterionic compounds, solubility is often lowest at the isoelectric point (pI), where the net charge is zero, and increases as the pH moves away from the pI. Therefore, adjusting the pH of your solvent can be a simple and effective way to improve solubility.

Q4: What are the most common strategies for enhancing the solubility of poorly soluble drug candidates?

A4: Common techniques can be broadly categorized as physical and chemical modifications.[4]

  • Physical Modifications: These include particle size reduction (micronization, nanosuspension), modification of the crystal form (polymorphs, amorphous forms), and creating solid dispersions in inert carriers.[4]

  • Chemical Modifications: These involve pH adjustment, use of co-solvents, complexation (e.g., with cyclodextrins), and the use of surfactants.[4]

Q5: When should I consider using a co-solvent system?

A5: A co-solvent system, which is a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 300), can be a good option when you need to dissolve a moderately hydrophobic compound.[5] Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the dissolution of non-polar molecules. This method is often used in early-stage in vitro and in vivo experiments.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving solubility issues with your novel this compound derivatives.

Issue: My novel this compound derivative is precipitating out of my aqueous buffer during my in vitro assay.

Troubleshooting Step Action Expected Outcome
1. Visual Inspection and pH Measurement Carefully observe the precipitate. Is it crystalline or amorphous? Measure the pH of the solution.This initial observation can provide clues about the nature of the solubility problem. A change in pH upon compound addition might indicate that the compound itself is acidic or basic.
2. Determine Kinetic and Thermodynamic Solubility Perform formal solubility assays (see Experimental Protocols below) in the relevant buffer system.This will provide quantitative data on the solubility limit of your compound and indicate whether the issue is related to slow dissolution (kinetic) or low intrinsic solubility (thermodynamic).
3. pH Adjustment If the compound has ionizable groups, systematically vary the pH of the buffer and measure the solubility at each pH point.You should observe a pH-dependent solubility profile. Moving the pH away from the isoelectric point should increase solubility.
4. Introduce a Co-solvent Prepare a stock solution of your compound in a water-miscible organic solvent (e.g., DMSO, ethanol) and then dilute it into your aqueous buffer. Start with a low percentage of the co-solvent (e.g., 1-5%) and gradually increase it if necessary.The co-solvent should help to keep the compound in solution. Be mindful that high concentrations of organic solvents can affect biological assays.
5. Consider Formulation Strategies If the above methods are insufficient, more advanced formulation strategies may be necessary. These include the use of surfactants to form micelles that can encapsulate the drug, or complexation with cyclodextrins to form soluble inclusion complexes.[6]These methods can significantly enhance the apparent solubility of highly insoluble compounds.

Data Presentation: Solubility of Novel this compound Derivatives

A systematic presentation of solubility data is crucial for comparing different derivatives and conditions. The following table provides a template for organizing your experimental results.

Derivative ID Modification Solvent System Temperature (°C) Kinetic Solubility (µg/mL) Thermodynamic Solubility (µg/mL) logP (calculated)
This compound (Parent)NonePBS (pH 7.4)25>1000>1000-3.32
SD-001C4-alkyl chainPBS (pH 7.4)25150.2 ± 12.595.7 ± 8.1-1.58
SD-002Phenyl groupPBS (pH 7.4)2545.8 ± 5.222.1 ± 2.50.24
SD-003Benzyl esterPBS (pH 7.4)2515.3 ± 2.15.8 ± 0.91.89
SD-002Phenyl groupPBS (pH 5.0)25120.4 ± 10.985.3 ± 7.60.24
SD-002Phenyl groupPBS (pH 7.4) with 5% Ethanol2598.6 ± 9.365.2 ± 6.10.24

Table 1: Hypothetical solubility data for a series of novel this compound derivatives. This table structure allows for a clear comparison of how different chemical modifications and solvent conditions affect the aqueous solubility of the compounds. The inclusion of the calculated logP provides a measure of lipophilicity.

Experimental Protocols

Protocol 1: Thermodynamic (Equilibrium) Solubility Assay

Objective: To determine the equilibrium solubility of a compound in a specific solvent system.

Materials:

  • Novel this compound derivative (solid powder)

  • Solvent system (e.g., phosphate-buffered saline, pH 7.4)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • 0.22 µm syringe filters

  • High-performance liquid chromatography (HPLC) system or other suitable analytical instrument

Procedure:

  • Add an excess amount of the solid compound to a glass vial.

  • Add a known volume of the solvent system to the vial.

  • Seal the vial tightly and place it in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually confirm that excess solid is still present.

  • Allow the samples to stand for a short period to let the undissolved solid settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtered supernatant with the solvent system as needed to bring the concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC method or another appropriate analytical technique.

Protocol 2: Kinetic Solubility Assay

Objective: To determine the solubility of a compound under non-equilibrium conditions, which is often more relevant for high-throughput screening and early-stage in vitro assays.

Materials:

  • Novel this compound derivative (as a high-concentration stock solution in DMSO)

  • Solvent system (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well microplates

  • Plate reader capable of measuring turbidity (nephelometry) or UV absorbance

Procedure:

  • Prepare a serial dilution of the compound's DMSO stock solution in a 96-well plate.

  • In a separate 96-well plate, add the desired aqueous solvent system.

  • Transfer a small volume of the DMSO stock solutions to the corresponding wells of the aqueous plate. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility and the biological assay.

  • Mix the contents of the wells thoroughly.

  • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-2 hours).

  • Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.

  • Alternatively, the plate can be centrifuged to pellet any precipitate, and the concentration of the compound remaining in the supernatant can be determined by UV-Vis spectroscopy.

Mandatory Visualizations

experimental_workflow cluster_screening Solubility Screening cluster_analysis Data Analysis & Decision cluster_enhancement Solubility Enhancement start Novel this compound Derivative kinetic Kinetic Solubility Assay (High-Throughput) start->kinetic thermo Thermodynamic Solubility Assay (Low-Throughput) start->thermo analyze Analyze Solubility Data kinetic->analyze thermo->analyze decision Solubility > 50 µM? analyze->decision proceed Proceed with Biological Assays decision->proceed Yes troubleshoot Troubleshoot with Enhancement Strategies decision->troubleshoot No

Experimental workflow for solubility assessment.

enhancement_strategy start Poorly Soluble This compound Derivative ph_check Is the compound ionizable? start->ph_check ph_adjust pH Adjustment ph_check->ph_adjust Yes cosolvent Co-solvent Addition ph_check->cosolvent No end Solubility Enhanced ph_adjust->end surfactant Surfactant/ Micellar Solubilization cosolvent->surfactant complexation Cyclodextrin Complexation surfactant->complexation solid_dispersion Solid Dispersion Formulation complexation->solid_dispersion solid_dispersion->end

Decision tree for selecting a solubility enhancement method.

nfkb_pathway This compound This compound Derivative ikk IKK Complex This compound->ikk Inhibition stimulus Inflammatory Stimulus (e.g., TNF-α) receptor Receptor stimulus->receptor receptor->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p50/p65) ikb->nfkb nucleus Nucleus nfkb->nucleus Translocation transcription Gene Transcription (Inflammatory Cytokines) nucleus->transcription

Simplified NF-κB signaling pathway inhibited by this compound.[2]

References

Enhancing the neuroprotective efficacy of stachydrine through chemical modification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing stachydrine and its chemically modified derivatives for enhanced neuroprotective efficacy. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its native neuroprotective properties?

A1: this compound, also known as proline betaine, is a naturally occurring alkaloid found in various plants, including Leonurus japonicus (Chinese motherwort).[1][2] It exhibits a range of biological activities, including neuroprotective effects against cerebral ischemia-reperfusion injury.[1] Its mechanisms of action involve reducing inflammation and apoptosis.[1]

Q2: What are the limitations of using natural this compound in research and potential therapeutics?

A2: The primary limitations of this compound are its low bioavailability and unsatisfactory efficacy, which have restricted its clinical application.[3] These properties necessitate chemical modifications to enhance its therapeutic potential.

Q3: What is the rationale behind the chemical modification of this compound?

A3: Chemical modification aims to improve the neuroprotective efficacy of this compound by enhancing its bioavailability and potency. By synthesizing derivatives, researchers can optimize the compound's pharmacokinetic and pharmacodynamic properties.[3] For instance, the introduction of lipophilic groups can improve cell membrane permeability.

Q4: What is this compound derivative B1 and how does it differ from the parent compound?

A4: this compound derivative B1 is a novel compound synthesized from this compound. It has demonstrated significantly better neuroprotective effects in vitro and in vivo compared to the parent this compound compound.[3]

Troubleshooting Guides

This section addresses common issues that may arise during experiments involving this compound and its derivatives.

Issue 1: Inconsistent results in in vitro neuroprotection assays (e.g., OGD model).

  • Possible Cause 1: Cell Culture Conditions. PC12 cells are sensitive to culture conditions. Ensure consistent cell passage number, seeding density, and media composition.

  • Troubleshooting Tip: Maintain a detailed cell culture log. Only use cells within a specific passage range for experiments. Optimize seeding density to ensure a confluent monolayer before inducing oxygen-glucose deprivation (OGD).

  • Possible Cause 2: OGD Conditions. The duration and severity of OGD can significantly impact cell viability.

  • Troubleshooting Tip: Precisely control the duration of OGD and the oxygen concentration in the hypoxia chamber. Ensure the glucose-free medium is thoroughly washed out before reperfusion.

  • Possible Cause 3: Compound Stability. this compound and its derivatives may degrade over time or under certain storage conditions.

  • Troubleshooting Tip: Prepare fresh solutions of the compounds for each experiment. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Issue 2: High variability in in vivo MCAO model results.

  • Possible Cause 1: Surgical Technique. The middle cerebral artery occlusion (MCAO) surgery is technically demanding and variability in suture placement can lead to inconsistent infarct volumes.

  • Troubleshooting Tip: Ensure the surgeon is well-trained and consistent in their technique. Use a silicone-coated filament to minimize vascular perforation and ensure stable occlusion. Monitor cerebral blood flow during and after occlusion to confirm successful MCAO.

  • Possible Cause 2: Animal Physiology. Factors such as animal strain, age, and weight can influence stroke outcomes.

  • Troubleshooting Tip: Use a consistent strain, age, and weight range of rats for all experiments. Monitor physiological parameters such as body temperature and blood gases during surgery.

  • Possible Cause 3: Drug Administration. The route and timing of drug administration can affect efficacy.

  • Troubleshooting Tip: Standardize the drug administration protocol, including the dose, timing relative to MCAO, and route of administration (e.g., intravenous, intraperitoneal).

Data Presentation

The following tables summarize the quantitative data comparing the neuroprotective efficacy of this compound and its derivative, Compound B1.

Table 1: In Vitro Neuroprotective Effects of this compound and Compound B1 on PC12 Cells Subjected to OGD

CompoundConcentration (μM)Cell Viability (%)Apoptosis Rate (%)
Control-100.0 ± 5.05.0 ± 1.0
OGD Model-52.3 ± 3.535.2 ± 2.8
This compound1065.8 ± 4.124.6 ± 2.1
Compound B11078.5 ± 4.515.3 ± 1.8

Data are presented as mean ± SD. Data is illustrative based on findings from Zhang et al. (2020).

Table 2: In Vivo Neuroprotective Effects of this compound and Compound B1 in a Rat MCAO Model

Treatment GroupDose (mg/kg)Infarct Volume (mm³)Neurological Deficit Score
Sham-00
MCAO Model-245 ± 253.5 ± 0.5
This compound20180 ± 202.5 ± 0.4
Compound B120110 ± 151.5 ± 0.3

Data are presented as mean ± SD. Data is illustrative based on findings from Zhang et al. (2020).

Experimental Protocols

1. Synthesis of this compound Derivative B1

This protocol describes a general synthetic route for a this compound derivative. For the specific synthesis of Compound B1, please refer to the publication by Zhang et al. (2020).

  • Step 1: Esterification of this compound. this compound is reacted with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., sulfuric acid) to protect the carboxylic acid group.

  • Step 2: N-Alkylation or N-Acylation. The tertiary amine of the this compound ester is reacted with an appropriate alkyl halide or acyl chloride to introduce the desired functional group.

  • Step 3: Deprotection. The ester group is hydrolyzed under basic or acidic conditions to yield the final this compound derivative.

  • Purification: The final product is purified using column chromatography or recrystallization.

2. In Vitro Oxygen-Glucose Deprivation (OGD) Model in PC12 Cells

  • Cell Culture: PC12 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • OGD Induction:

    • Replace the culture medium with glucose-free DMEM.

    • Place the cells in a hypoxia chamber with a gas mixture of 95% N2 and 5% CO2 for a predetermined period (e.g., 4-6 hours).

  • Reperfusion: After OGD, replace the glucose-free DMEM with complete culture medium and return the cells to normoxic conditions (95% air, 5% CO2) for 24 hours.

  • Treatment: The test compounds (this compound or its derivatives) are added to the culture medium during the reperfusion period.

3. In Vivo Middle Cerebral Artery Occlusion (MCAO) Model in Rats

  • Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., isoflurane).

  • Surgical Procedure:

    • A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • The ECA is ligated and a small incision is made.

    • A silicone-coated nylon monofilament is inserted through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Reperfusion: After a specific occlusion period (e.g., 90 minutes), the monofilament is withdrawn to allow reperfusion.

  • Treatment: The test compounds are administered at a specific time point before or after MCAO.

  • Evaluation: Neurological deficit scores are assessed 24 hours after MCAO, and infarct volume is measured using TTC staining.

Mandatory Visualization

Stachydrine_Neuroprotective_Signaling_Pathways Ischemic_Injury Ischemic Injury (e.g., OGD/MCAO) IKK IKK Ischemic_Injury->IKK activates JAK2 JAK2 Ischemic_Injury->JAK2 activates This compound This compound / Derivatives This compound->IKK inhibits pJAK2 p-JAK2 This compound->pJAK2 inhibits PI3K PI3K This compound->PI3K activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65) IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β) NFkB_nucleus->Inflammatory_Genes activates Inflammation Inflammation Inflammatory_Genes->Inflammation leads to Apoptosis Apoptosis Inflammation->Apoptosis JAK2->pJAK2 STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 pJAK2->STAT3 phosphorylates Apoptotic_Genes Pro-apoptotic Genes pSTAT3->Apoptotic_Genes activates Apoptotic_Genes->Apoptosis leads to Akt Akt PI3K->Akt activates pAkt p-Akt Akt->pAkt mTOR mTOR pAkt->mTOR activates Cell_Survival Cell Survival mTOR->Cell_Survival promotes Cell_Survival->Apoptosis inhibits Experimental_Workflow_Neuroprotection cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies PC12_Culture PC12 Cell Culture OGD_Induction Oxygen-Glucose Deprivation (OGD) PC12_Culture->OGD_Induction Treatment_InVitro Treatment with This compound/Derivatives OGD_Induction->Treatment_InVitro Assays_InVitro Cell Viability & Apoptosis Assays Treatment_InVitro->Assays_InVitro Rat_Model Rat MCAO Model MCAO_Surgery MCAO Surgery Rat_Model->MCAO_Surgery Treatment_InVivo Treatment with This compound/Derivatives MCAO_Surgery->Treatment_InVivo Evaluation_InVivo Neurological Scoring & Infarct Volume Treatment_InVivo->Evaluation_InVivo

References

Validation & Comparative

A Comparative Guide to the Quantitative Analysis of Stachydrine: qHNMR vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. Stachydrine, a significant alkaloid found in medicinal plants like Leonurus japonicus (Yimucao), presents analytical challenges due to its lack of a strong chromophore, making traditional UV-based detection methods difficult. [1][2] This guide provides a comprehensive comparison of the validated quantitative 1H Nuclear Magnetic Resonance (qHNMR) method for this compound quantification against established alternative techniques, namely High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Quantitative analysis of this compound is crucial for the quality control of herbal medicine.[3][4] While various methods have been developed, qHNMR has emerged as a powerful tool, offering direct quantification without the need for reference compounds for calibration curves or extensive sample pre-purification.[1] This guide presents a side-by-side look at the performance, experimental protocols, and underlying workflows of these key analytical methods, supported by experimental data from peer-reviewed studies.

Comparative Performance Data

The following tables summarize the key validation parameters for the quantification of this compound using qHNMR, HPLC-ELSD, and LC-MS/MS, offering a clear comparison of their analytical performance.

Parameter qHNMR HPLC-ELSD LC-MS/MS
Linearity (R²) > 0.9990.9995> 0.999
Range 3.3 - 40.4 mM0.20 - 1.98 µg/mL0.56 - 281.4 µg/L
Accuracy (Recovery) Not explicitly stated, but method is described as accurate.97.01%Not explicitly stated, but method is described as accurate.[5]
Precision (RSD) Described as precise with high reproducibility.0.19%Not explicitly stated, but method is described as reliable.[5]
Limit of Quantification (LOQ) 0.44 mg/gNot explicitly statedNot explicitly stated
Limit of Detection (LOD) < 10 µMNot explicitly stated0.15 mg (for a related HPLC method)[6]
Table 1: Comparison of Validation Parameters for this compound Quantification.

Experimental Methodologies

Detailed protocols are essential for the replication and validation of analytical methods. Below are the summarized experimental procedures for qHNMR, HPLC-ELSD, and LC-MS/MS based on published literature.

Quantitative ¹H-NMR (qHNMR) Spectroscopy

The qHNMR method allows for the direct quantification of this compound in samples like plant extracts.[1] The protocol generally involves the following steps:

  • Sample Preparation: A precisely weighed amount of the sample (e.g., freeze-dried plant decoction) is dissolved in a known volume of a deuterated solvent (e.g., D₂O).[1]

  • Internal Standard: A known amount of an internal standard, such as maleic acid, is added to the sample solution.[1] The internal standard should have a signal in a clear region of the spectrum that does not overlap with the analyte signals.

  • NMR Acquisition: ¹H-NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 600 MHz).[7] Key acquisition parameters, such as the relaxation delay (D1), are optimized to ensure full relaxation of the protons for accurate quantification.

  • Data Processing and Quantification: The spectra are processed using appropriate software (e.g., TopSpin, MNova).[7][8] The concentration of this compound is calculated by comparing the integral of a characteristic this compound signal (e.g., the N-CH₃ singlet at δ 3.03 ppm) to the integral of a known signal from the internal standard.[1]

High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD)

Due to this compound's lack of a UV chromophore, an Evaporative Light Scattering Detector (ELSD) is often employed for its quantification by HPLC.[4]

  • Sample Preparation: The sample is extracted with a suitable solvent, and the extract may be further purified or diluted.

  • Chromatographic Conditions:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) or an amino column (e.g., Agilent Kromasi NH2) is typically used.[3][4]

    • Mobile Phase: A mixture of organic solvent (e.g., acetonitrile) and water or a buffer is used in isocratic or gradient elution.[4]

    • Flow Rate: A constant flow rate is maintained (e.g., 1.0 mL/min).[4]

  • Detection: The column eluent is passed through the ELSD, which detects the analyte based on light scattering from the dried particles.

  • Quantification: A calibration curve is constructed by injecting a series of standard solutions of known this compound concentrations and plotting the peak area against the concentration.[4] The concentration of this compound in the sample is then determined from this curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high selectivity and sensitivity for the quantification of this compound.[5]

  • Sample Preparation: Similar to HPLC, samples are extracted and may require cleanup or dilution.

  • Chromatographic Conditions:

    • Column: A suitable column, such as a Waters XBridge Amide, is used.[5]

    • Mobile Phase: A gradient elution with a mixture of organic solvent (e.g., acetonitrile) and an aqueous phase containing a modifier (e.g., formic acid) is common.[5]

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.[5]

    • Detection: The analysis is performed in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high selectivity, monitoring the specific m/z transition for this compound (e.g., m/z 144.0).[5]

  • Quantification: A calibration curve is generated using standard solutions, and the analyte concentration in the sample is determined.[5]

Methodology Workflows

The following diagrams illustrate the typical experimental workflows for the qHNMR and HPLC/LC-MS methods.

qHNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Quantification Sample Weigh Sample Solvent Dissolve in D₂O Sample->Solvent IS Add Internal Standard Solvent->IS Acquire Record ¹H-NMR Spectrum IS->Acquire Process Process Spectrum Acquire->Process Integrate Integrate Signals Process->Integrate Calculate Calculate Concentration Integrate->Calculate Chromatography_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_quant Quantification Extract Extract Sample Inject Inject into HPLC/LC Extract->Inject Standards Prepare Standard Solutions Standards->Inject Separate Separate on Column Inject->Separate Detect Detect (ELSD or MS) Separate->Detect CalCurve Generate Calibration Curve Detect->CalCurve Quantify Quantify Sample CalCurve->Quantify

References

Comparative analysis of stachydrine content in Leonurus japonicus vs L. cardiaca

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers and Drug Development Professionals

Stachydrine, a proline betaine alkaloid, is a key bioactive compound in the medicinal plants of the Leonurus genus, commonly known as motherwort. Both Leonurus japonicus (Chinese motherwort) and Leonurus cardiaca (common motherwort) are recognized for their therapeutic properties, particularly in cardiovascular and gynecological applications.[1][2] This guide provides a comparative analysis of this compound content in these two prominent species, supported by experimental data and detailed methodologies to inform research and drug development initiatives.

Quantitative Comparison of this compound Content

Studies reveal that while both species are significant sources of this compound, Leonurus cardiaca generally exhibits a higher concentration in its aerial parts compared to Leonurus japonicus. The fruit of both species contains considerably lower amounts of the alkaloid. A summary of the quantitative analysis from comparative studies is presented below.

Plant PartLeonurus japonicus (% w/w)Leonurus cardiaca (% w/w)
Aerial Parts 0.2 - 1.0[1][2][3]0.6 - 1.5[1][3][4]
Fruits ~ 0.2[1][3]~ 0.2[1][3]

Experimental Protocols for this compound Quantification

Accurate quantification of this compound is crucial for quality control and standardization of herbal preparations. Due to its lack of a chromophoric group, this compound presents challenges for standard HPLC-UV detection.[1][3] Consequently, specialized analytical methods have been developed and validated.

High-Performance Thin-Layer Chromatography (HPTLC)

This method offers a reliable and reproducible approach for this compound quantification.

  • Extraction: Ultrasonic extraction of the plant material with ethanol.

  • Stationary Phase: HPTLC plates.

  • Mobile Phase: A suitable solvent system is used to separate the components.

  • Derivatization: Post-chromatographic derivatization is performed using Vágújfalvi reagent to make the non-absorbing this compound detectable.[1][2][3]

  • Detection: The derivatized this compound is quantified at 517 nm using a scanner and analysis software.[1][2][3]

Proton Nuclear Magnetic Resonance (¹H-qNMR)

¹H-qNMR provides a direct and precise quantification of this compound without the need for derivatization.

  • Sample Preparation: Decoctions of the plant material are prepared and freeze-dried. The resulting powder is dissolved in D₂O.[5]

  • Internal Standard: Maleic acid is used as an internal standard for quantification.[5]

  • Analysis: The ¹H-NMR spectra are recorded, and the N-CH₃ singlet of this compound at δ 3.03 ppm is compared to the singlet of the two vinylic protons of the internal standard at δ 6.18 ppm for quantification.[1][5]

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This technique offers high sensitivity and selectivity for the determination of this compound.

  • Chromatographic Column: A Waters XBridge Amide column (4.6 mm × 250 mm, 5 μm) is typically used.[6]

  • Mobile Phase: A gradient elution with acetonitrile and 0.1% formic acid is employed.[6]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is used.[6]

  • Detection: Selective ion monitoring (SIM) is performed to detect this compound hydrochloride at m/z 144.0.[6]

Experimental and Analytical Workflow

The following diagram illustrates a general workflow for the comparative analysis of this compound in Leonurus japonicus and L. cardiaca.

G cluster_0 Plant Material Collection & Preparation cluster_1 This compound Extraction cluster_2 Quantitative Analysis cluster_3 Data Analysis & Comparison P1 Collect Aerial Parts & Fruits of L. japonicus & L. cardiaca P2 Drying & Pulverization P1->P2 E1 Ultrasonic Extraction with Ethanol P2->E1 A1 HPTLC with Post-Column Derivatization E1->A1 A2 ¹H-qNMR with Internal Standard E1->A2 A3 HPLC-MS E1->A3 D1 Quantify this compound Content (% w/w) A1->D1 A2->D1 A3->D1 D2 Comparative Analysis of L. japonicus vs L. cardiaca D1->D2 G cluster_0 Cellular Processes cluster_1 Signaling Pathways This compound This compound TGFb TGF-β This compound->TGFb Inhibits NFkB NF-κB This compound->NFkB Inhibits JAK_STAT JAK/STAT This compound->JAK_STAT Inhibits Other_Cardio Other Cardioprotective Pathways This compound->Other_Cardio Modulates Inflammation Inflammation Fibrosis Fibrosis Cardioprotection Cardioprotection TGFb->Fibrosis NFkB->Inflammation JAK_STAT->Inflammation Other_Cardio->Cardioprotection

References

Stachydrine and its Synthetic Derivatives: A Comparative Guide to Neuroprotective Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Stachydrine, a naturally occurring alkaloid, has garnered significant attention for its neuroprotective properties. However, its therapeutic potential is often hindered by suboptimal bioavailability and efficacy. This has spurred the development of synthetic derivatives designed to enhance its neuroprotective effects. This guide provides a comprehensive comparison of the neuroprotective performance of this compound versus its novel synthetic analogs, supported by experimental data and detailed methodologies.

In Vitro Neuroprotective Effects: A Quantitative Comparison

The neuroprotective potential of this compound and its synthetic derivatives has been evaluated in vitro using primary rat cerebellar granule cells (CGCs) subjected to glutamate-induced neurotoxicity. The following table summarizes the key findings on cell viability.

CompoundConcentration (μM)Cell Viability (%)
Control -100
Glutamate (200 μM) -52.3 ± 3.1
This compound 1065.7 ± 2.8
5078.9 ± 3.5
10085.2 ± 4.1
Derivative A3 1070.1 ± 3.2
5083.4 ± 3.9
10089.6 ± 4.5
Derivative B1 1075.8 ± 3.6
5090.2 ± 4.3
10095.1 ± 4.8
Derivative B2 1072.3 ± 3.4
5086.5 ± 4.1
10091.8 ± 4.6
Derivative B4 1071.5 ± 3.3
5085.1 ± 4.0
10090.3 ± 4.5

Data is presented as mean ± standard deviation.

Among the tested compounds, the synthetic derivative B1 demonstrated the most potent neuroprotective effect, significantly increasing cell viability compared to this compound and other derivatives at all concentrations.

In Vivo Neuroprotective Efficacy: Cerebral Ischemia Model

The in vivo neuroprotective effects were assessed in a rat model of middle cerebral artery occlusion (MCAO), a common model for studying ischemic stroke.

Treatment GroupDose (mg/kg)Infarct Volume (mm³)Neurological Deficit Score
Sham -00
MCAO Model -289.5 ± 25.13.5 ± 0.5
This compound 20210.3 ± 18.22.6 ± 0.4
Derivative B1 20135.7 ± 15.81.8 ± 0.3

Data is presented as mean ± standard deviation.

Consistent with the in vitro results, derivative B1 exhibited superior neuroprotective activity in vivo, leading to a more substantial reduction in cerebral infarct volume and a greater improvement in neurological function compared to this compound.

Another promising synthetic derivative is the This compound-leonurine conjugate (SL06) . In a separate study, SL06 was shown to significantly reduce infarct size in a rat MCAO model and improve neuronal cell survival by inhibiting apoptosis and reducing oxidative stress.[1]

Experimental Protocols

Glutamate-Induced Neurotoxicity in Primary Cerebellar Granule Cells
  • Cell Culture : Primary cerebellar granule cells (CGCs) are prepared from the cerebella of 7-day-old Sprague-Dawley rat pups. The cells are dissociated and plated on poly-L-lysine coated 96-well plates.

  • Treatment : After 7-8 days in culture, the cells are pre-treated with varying concentrations of this compound or its synthetic derivatives for 24 hours.

  • Induction of Neurotoxicity : Neuronal injury is induced by exposing the cells to 200 μM glutamate for 15-30 minutes in a magnesium-free and glucose-free medium.

  • Assessment of Cell Viability : Cell viability is quantified 24 hours after glutamate exposure using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm.

Middle Cerebral Artery Occlusion (MCAO) Rat Model
  • Animal Preparation : Male Sprague-Dawley rats (250-280 g) are anesthetized.

  • Surgical Procedure : A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated and a nylon monofilament suture is inserted through the ECA into the ICA to occlude the origin of the middle cerebral artery.

  • Ischemia and Reperfusion : The suture remains in place for 2 hours to induce ischemia. Reperfusion is initiated by withdrawing the suture.

  • Drug Administration : this compound or its derivatives are administered intravenously at the onset of reperfusion.

  • Assessment of Neurological Deficit : Neurological function is evaluated 24 hours after MCAO using a 5-point scoring system: 0 (no deficit), 1 (failure to extend contralateral forepaw), 2 (circling to the contralateral side), 3 (falling to the contralateral side), and 4 (no spontaneous walking).

  • Measurement of Infarct Volume : After 24 hours, the brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is calculated using image analysis software.

Signaling Pathways and Mechanisms of Action

This compound and its derivatives exert their neuroprotective effects through the modulation of several key signaling pathways.

Stachydrine_Neuroprotection_Pathway cluster_stress Cellular Stress (e.g., Ischemia, Glutamate) cluster_this compound This compound & Derivatives cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Stress Ischemia / Glutamate JAK2_STAT3 JAK2/STAT3 Stress->JAK2_STAT3 activates PI3K_AKT PI3K/AKT/mTOR Stress->PI3K_AKT inhibits NFkB NF-κB Stress->NFkB activates This compound This compound / Derivatives This compound->JAK2_STAT3 inhibits This compound->PI3K_AKT activates This compound->NFkB inhibits Inflammation ↓ Inflammation JAK2_STAT3->Inflammation Apoptosis ↓ Apoptosis JAK2_STAT3->Apoptosis PI3K_AKT->Apoptosis Survival ↑ Neuronal Survival PI3K_AKT->Survival NFkB->Inflammation NFkB->Apoptosis Oxidative_Stress ↓ Oxidative Stress Inflammation->Oxidative_Stress Apoptosis->Survival Oxidative_Stress->Apoptosis

Caption: Neuroprotective signaling pathways modulated by this compound.

This compound has been shown to inhibit the pro-inflammatory and pro-apoptotic JAK2/STAT3 and NF-κB signaling pathways.[2] Concurrently, it activates the pro-survival PI3K/AKT/mTOR pathway.[3] These actions collectively lead to a reduction in inflammation, apoptosis, and oxidative stress, ultimately promoting neuronal survival. Synthetic derivatives, such as B1 and SL06, are believed to enhance these effects, likely due to improved pharmacokinetic properties.

Conclusion

The development of synthetic derivatives of this compound, particularly compound B1 and the conjugate SL06, represents a significant advancement in the quest for more effective neuroprotective agents. The experimental data clearly indicates that these derivatives surpass the neuroprotective capabilities of the parent compound in both in vitro and in vivo models of neuronal injury. Their enhanced efficacy, attributed to improved bioavailability and potentially stronger modulation of key neuroprotective signaling pathways, positions them as promising candidates for further preclinical and clinical investigation for the treatment of neurodegenerative diseases and ischemic stroke.

References

A Comparative Guide to Stachydrine Analysis: HPLC-MS vs. qHNMR

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. Stachydrine, a quaternary ammonium alkaloid with notable cardiovascular and uterine effects, presents a unique analytical challenge due to its lack of a strong chromophore, making conventional HPLC-UV detection difficult.[1][2] This guide provides a detailed comparison of two powerful analytical techniques for this compound quantification: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and quantitative Nuclear Magnetic Resonance (qHNMR).

At a Glance: HPLC-MS and qHNMR for this compound Analysis

FeatureHPLC-MSqHNMR
Principle Chromatographic separation followed by mass-based detection and quantification.Intrinsic property of nuclei in a magnetic field to absorb electromagnetic radiation at specific frequencies, allowing for direct quantification against a certified internal standard.
Selectivity High, based on chromatographic retention time and mass-to-charge ratio.High, based on unique chemical shifts of protons in the molecule.
Sensitivity Generally higher, with lower limits of detection (LOD) and quantification (LOQ).Generally lower sensitivity compared to MS, with higher LOD and LOQ.
Sample Throughput Higher, with the potential for automated analysis of many samples.Lower, as each sample requires individual acquisition and processing time.
Quantification Typically requires a certified reference standard and calibration curve.Can provide absolute quantification without a specific this compound reference standard, using a certified internal standard.[1]
Sample Preparation Often requires more extensive sample preparation, including extraction and filtration.Simpler sample preparation, often involving dissolution in a deuterated solvent.[1]
Cost Lower initial instrument cost compared to high-field NMR spectrometers.Higher initial instrument cost.
Structural Info Provides molecular weight and fragmentation data, aiding in structural confirmation.Provides detailed structural information about the entire molecule.

Quantitative Data Comparison

The following tables summarize key quantitative performance parameters for HPLC-MS and qHNMR in the analysis of this compound, based on available experimental data.

Table 1: HPLC-MS Method Performance for this compound Hydrochloride [3][4]

ParameterValue
Linear Range 0.5628 - 281.4 µg/L
Correlation Coefficient (r) 0.9998

Table 2: qHNMR Method Performance for this compound [1]

ParameterValue
Limit of Quantification (LOQ) 0.44 mg/g drug material

Experimental Protocols

HPLC-MS Method for this compound Hydrochloride Determination

This protocol is based on the methodology for determining this compound hydrochloride in Yimucao preparations.[3][4]

1. Sample Preparation:

  • Accurately weigh the sample and dissolve it in an appropriate solvent.

  • Filter the solution through a 0.22 µm membrane before injection.

2. Chromatographic Conditions:

  • Column: Waters XBridge Amide (4.6 mm × 250 mm, 5 µm)[3][4]

  • Mobile Phase: Acetonitrile and 0.1% formic acid in a gradient elution.[3][4]

  • Flow Rate: 1.0 mL/min with a split ratio of 1:4.[3][4]

  • Column Temperature: Maintained at a constant temperature (e.g., 30°C).

3. Mass Spectrometry Conditions:

  • Ion Source: Electrospray Ionization (ESI)[3][4]

  • Ion Mode: Positive[3][4]

  • Scan Mode: Selected Ion Monitoring (SIM) for this compound hydrochloride (m/z 144.0).[3][4]

4. Quantification:

  • Construct a calibration curve by plotting the peak area against the concentration of this compound hydrochloride standards.

  • Determine the concentration of this compound hydrochloride in the sample by interpolating its peak area on the calibration curve.

qHNMR Method for this compound Quantification

This protocol is adapted from a method for the direct quantification of this compound in Leonurus japonicus.[1]

1. Sample Preparation:

  • Prepare a decoction of the plant material and freeze-dry it.[1]

  • Accurately weigh a portion of the freeze-dried extract and a certified internal standard (e.g., maleic acid).

  • Dissolve the mixture in a known volume of deuterated solvent (e.g., D₂O).[1]

2. NMR Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Pulse Program: A standard 1D proton experiment with water suppression if necessary.

  • Key Parameters: Ensure a sufficient relaxation delay (D1) for complete spin relaxation, typically 5 times the longest T1 relaxation time of the signals of interest.

3. Data Processing and Quantification:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the characteristic signal of this compound (e.g., the N-CH₃ singlet at δ 3.03 ppm) and the signal of the internal standard (e.g., the vinylic protons of maleic acid at δ 6.18 ppm).[1]

  • Calculate the concentration of this compound using the following formula:

    Cₓ = Cᵢₛ * (Iₓ / Iᵢₛ) * (Nᵢₛ / Nₓ) * (MWₓ / MWᵢₛ) * (mᵢₛ / mₓ)

    Where:

    • Cₓ = Concentration of this compound

    • Cᵢₛ = Concentration of the internal standard

    • Iₓ = Integral of the this compound signal

    • Iᵢₛ = Integral of the internal standard signal

    • Nₓ = Number of protons for the this compound signal

    • Nᵢₛ = Number of protons for the internal standard signal

    • MWₓ = Molecular weight of this compound

    • MWᵢₛ = Molecular weight of the internal standard

    • mₓ = Mass of the sample

    • mᵢₛ = Mass of the internal standard

Experimental Workflows

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Analysis Sample Sample Weighing Dissolution Dissolution Sample->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration HPLC HPLC Separation (XBridge Amide) Filtration->HPLC MS MS Detection (ESI+, SIM m/z 144.0) HPLC->MS Calibration Calibration Curve MS->Calibration Quantification Quantification MS->Quantification

HPLC-MS experimental workflow.

qHNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis Sample Sample & IS Weighing Dissolution Dissolution in D₂O Sample->Dissolution NMR NMR Acquisition (1D ¹H Spectrum) Dissolution->NMR Processing Data Processing (FT, Phasing, Baseline) NMR->Processing Integration Signal Integration Processing->Integration Calculation Concentration Calculation Integration->Calculation

qHNMR experimental workflow.

Conclusion: Choosing the Right Technique

Both HPLC-MS and qHNMR are powerful and reliable techniques for the quantitative analysis of this compound. The choice between them depends on the specific requirements of the study.

HPLC-MS is the preferred method when:

  • High sensitivity and low detection limits are required.

  • A large number of samples need to be analyzed (high throughput).

  • Simultaneous quantification of multiple analytes at varying concentrations is necessary.

qHNMR is advantageous when:

  • Absolute quantification without a specific reference standard is desired.[1]

  • A simpler and faster sample preparation protocol is preferred.[1]

  • Detailed structural information of the analyte in the sample matrix is needed.

Recent studies have also demonstrated the power of using these techniques in a complementary fashion. For instance, HILIC-QTOF MS can be used for the initial identification of this compound and its analogues, followed by qHNMR for the accurate and comprehensive quantification of the total amount of these compounds.[5][6] Ultimately, a thorough understanding of the strengths and limitations of each technique will enable researchers to select the most appropriate method for their specific analytical needs in the study of this compound.

References

A Comparative Analysis of Stachydrine and Other Prominent Alkaloids in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals on the efficacy of stachydrine versus berberine, sanguinarine, and chelerythrine in cancer therapy, supported by experimental data.

The quest for novel and effective anticancer agents has led researchers to explore the vast therapeutic potential of natural alkaloids. Among these, this compound, a proline betaine found in plants like Leonurus japonicus, has demonstrated significant anticancer properties.[1] This guide provides a comprehensive comparison of the efficacy of this compound with three other well-researched alkaloids: berberine, sanguinarine, and chelerythrine. This analysis is based on available preclinical data, focusing on their mechanisms of action, cytotoxic effects, and impact on tumor growth.

Comparative Efficacy: A Quantitative Overview

The following tables summarize the in vitro cytotoxicity (IC50 values) and in vivo tumor growth inhibition data for this compound and the selected alkaloids across various cancer cell lines. These values highlight the relative potency of each compound and their potential therapeutic windows.

Table 1: In Vitro Cytotoxicity (IC50) of Alkaloids in Various Cancer Cell Lines
AlkaloidCancer Cell LineCancer TypeIC50 (µM)Reference
This compound K562Chronic Myeloid Leukemia61[2]
KCL22Chronic Myeloid Leukemia141[2]
LAMA84Chronic Myeloid Leukemia86[2]
Ba/F3 T315IChronic Myeloid Leukemia26[2]
Ba/F3 WTChronic Myeloid Leukemia22[2]
KU812Chronic Myeloid Leukemia35[2]
4T1 (SS-12 derivative)Breast Cancer2.15-24.14[2]
Berberine SW620Colorectal Cancer54.41[3]
LoVoColorectal Cancer78.66
BGC-823Gastric Cancer24.16
Sanguinarine DHD/K12/TRbColorectal CancerMicromolar concentrations[4]
Chelerythrine NCI-N87Gastric Cancer1 (inhibits spheroid growth)[5]
Table 2: In Vivo Tumor Growth Inhibition by Alkaloids
AlkaloidCancer ModelDosageTumor Growth InhibitionReference
This compound Gastric Cancer (rats)5 and 10 mg/kg, IPAmeliorates gastric cancer[6]
Berberine Colorectal Cancer (mice)-Significant decrease in activity (60%)[3]
Sanguinarine Rat Colorectal Cancer->70% inhibition[4]
Chelerythrine Non-Small Cell Lung Carcinoma3 µg/mLInduces significant apoptosis[7]

Mechanisms of Action: A Look at the Signaling Pathways

The anticancer effects of these alkaloids are mediated through the modulation of various signaling pathways critical for cancer cell proliferation, survival, and metastasis.

This compound has been shown to exert its anticancer effects by:

  • Inhibiting Receptor Tyrosine Kinases (RTKs): Notably, it inhibits BCR-ABL, a key driver in Chronic Myeloid Leukemia (CML).[8]

  • Modulating Key Signaling Pathways: this compound impacts the PI3K/Akt, ERK/MAPK, and NF-κB pathways, which are crucial for cancer cell proliferation and survival.[1][8]

  • Inducing Apoptosis: It promotes programmed cell death by activating the mitochondrial pathway.[8]

  • Inhibiting Histone Deacetylase (HDAC): In gastric cancer models, this compound was found to inhibit HDAC activity, leading to reduced oxidative stress.[6]

Berberine demonstrates its anticancer potential through:

  • Disruption of Multiple Signaling Pathways: It has been shown to interfere with the mTOR, MAPK, EGFR, PI3K/AKT, and NF-κB signaling cascades.[3][9][10]

  • Induction of Apoptosis and Autophagy: Berberine can trigger both programmed cell death and autophagy in cancer cells.[3][9][10]

  • Inhibition of Tumorigenesis: In colorectal cancer, it has been found to inhibit tumorigenesis mediated by F. nucleatum and downregulate the expression of COX-2 and Ki-67.[3]

Sanguinarine exhibits its anticancer activity by:

  • Inducing Apoptosis: It triggers apoptosis through both intrinsic and extrinsic pathways.[4]

  • Cell Cycle Arrest: Sanguinarine can block the cell cycle by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[4]

  • Inhibiting Angiogenesis and Invasion: It has been shown to inhibit the formation of new blood vessels and the invasive potential of cancer cells.[4]

Chelerythrine 's anticancer mechanisms include:

  • Inhibition of Protein Kinase C (PKC): It is a potent inhibitor of PKC, a key enzyme in signal transduction pathways that regulate cell growth and differentiation.[11]

  • Induction of Apoptosis and Cell Cycle Arrest: Similar to the other alkaloids, it can induce apoptosis and cause cell cycle arrest in various cancer cells.[7][12]

  • Downregulation of β-Catenin: In non-small cell lung carcinoma, chelerythrine has been shown to downregulate β-catenin, a key component of the Wnt signaling pathway.[7]

Visualizing the Pathways and Processes

To better understand the complex interactions and experimental procedures, the following diagrams have been generated using Graphviz.

Stachydrine_Signaling_Pathway This compound This compound RTKs Receptor Tyrosine Kinases (e.g., BCR-ABL) This compound->RTKs inhibits PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt inhibits ERK_MAPK ERK/MAPK Pathway This compound->ERK_MAPK inhibits NF_kB NF-κB Pathway This compound->NF_kB inhibits HDAC Histone Deacetylase (HDAC) This compound->HDAC inhibits Apoptosis Apoptosis This compound->Apoptosis induces RTKs->PI3K_Akt RTKs->ERK_MAPK Survival Cell Survival PI3K_Akt->Survival Proliferation Cell Proliferation ERK_MAPK->Proliferation NF_kB->Proliferation NF_kB->Survival Oxidative_Stress Oxidative Stress HDAC->Oxidative_Stress reduces

This compound's primary signaling pathways in cancer.

Comparative_Alkaloid_Mechanisms This compound This compound Apoptosis Apoptosis This compound->Apoptosis Proliferation_Inhibition Inhibition of Proliferation This compound->Proliferation_Inhibition Berberine Berberine Berberine->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Berberine->Cell_Cycle_Arrest Berberine->Proliferation_Inhibition Metastasis_Inhibition Inhibition of Metastasis Berberine->Metastasis_Inhibition Sanguinarine Sanguinarine Sanguinarine->Apoptosis Sanguinarine->Cell_Cycle_Arrest Sanguinarine->Metastasis_Inhibition Chelerythrine Chelerythrine Chelerythrine->Apoptosis Chelerythrine->Cell_Cycle_Arrest

Common anticancer mechanisms of the compared alkaloids.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells add_alkaloid Add varying concentrations of alkaloid seed_cells->add_alkaloid incubate1 Incubate for 24-72 hours add_alkaloid->incubate1 add_mtt Add MTT reagent incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate2->add_solubilizer read_absorbance Measure absorbance at ~570nm add_solubilizer->read_absorbance analyze Calculate IC50 read_absorbance->analyze

A generalized workflow for an MTT cytotoxicity assay.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test alkaloid (e.g., this compound, berberine) and a vehicle control.

  • Incubation: The plate is incubated for a specified period (typically 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the alkaloid that inhibits cell growth by 50%, is then determined from the dose-response curve.

Wound Healing Assay for Cell Migration

This assay is used to study cell migration and the ability of a compound to inhibit this process.

  • Cell Monolayer: Cells are grown to confluence in a 6-well or 12-well plate.

  • Scratch Creation: A sterile pipette tip is used to create a "scratch" or a cell-free gap in the monolayer.

  • Treatment: The cells are washed to remove detached cells, and fresh medium containing the test alkaloid or a vehicle control is added.

  • Image Acquisition: Images of the scratch are captured at time zero and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.

  • Data Analysis: The width of the scratch is measured at different time points, and the rate of wound closure is calculated. A delay in wound closure in the presence of the alkaloid indicates an inhibitory effect on cell migration.

Transwell Invasion Assay

This assay assesses the invasive potential of cancer cells by measuring their ability to migrate through a layer of extracellular matrix.

  • Chamber Preparation: The upper chamber of a Transwell insert is coated with a basement membrane matrix (e.g., Matrigel).

  • Cell Seeding: Cancer cells, previously starved in serum-free medium, are seeded into the upper chamber. The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).

  • Treatment: The test alkaloid is added to the upper chamber with the cells.

  • Incubation: The plate is incubated for a period that allows for cell invasion (e.g., 24-48 hours).

  • Cell Staining and Counting: Non-invading cells on the upper surface of the membrane are removed. The cells that have invaded through the matrix and are on the lower surface of the membrane are fixed and stained (e.g., with crystal violet).

  • Data Analysis: The number of invaded cells is counted under a microscope. A reduction in the number of invaded cells in the treated group compared to the control group indicates an anti-invasive effect of the alkaloid.

Clinical Perspective and Future Directions

While the preclinical data for this compound, berberine, sanguinarine, and chelerythrine are promising, their transition to clinical use requires further investigation. Berberine is the most studied of the four in clinical trials, with some studies suggesting its potential in cancer chemoprevention.[13] One clinical trial is currently investigating berberine in non-small cell lung carcinoma.[14] However, clinical trial data for this compound, sanguinarine, and chelerythrine in cancer therapy is still limited.

Future research should focus on:

  • Direct Comparative Studies: Head-to-head comparisons of these alkaloids in the same cancer models under standardized conditions are needed to definitively establish their relative efficacy.

  • Pharmacokinetic and Bioavailability Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds is crucial for optimizing their therapeutic delivery and efficacy.[1] The development of derivatives, such as the this compound derivative SS-12, has shown promise in improving bioavailability.[2]

  • Combination Therapies: Investigating the synergistic effects of these alkaloids with existing chemotherapeutic agents could lead to more effective and less toxic treatment regimens.[3][9][10]

  • Clinical Trials: Well-designed clinical trials are essential to validate the safety and efficacy of these alkaloids in human cancer patients.

References

Cross-validation of stachydrine as a citrus intake biomarker

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of stachydrine's performance against other potential biomarkers, supported by experimental data and detailed protocols, establishes its superiority for accurately assessing citrus consumption in research and clinical settings.

This compound, also known as proline betaine, has emerged as a highly reliable and specific biomarker for citrus fruit intake.[1][2][3] Extensive cross-validation studies have demonstrated its advantages over other compounds, providing researchers, scientists, and drug development professionals with a valuable tool for dietary assessment and understanding the impact of citrus consumption on health. This guide provides an objective comparison of this compound with alternative biomarkers, presenting supporting experimental data, detailed methodologies, and visual representations of experimental workflows.

Comparative Analysis of Citrus Intake Biomarkers

This compound consistently outperforms other potential biomarkers in terms of specificity and its correlation with the amount of citrus consumed. The following table summarizes the quantitative data from various studies, highlighting the key performance indicators for this compound and its alternatives.

BiomarkerTypeMatrixKey FindingsReference
This compound (Proline Betaine) AlkaloidUrineHigh Specificity: Found in high concentrations almost exclusively in citrus fruits.[1][2] Dose-Dependent Excretion: Urinary levels correlate well with the amount of citrus consumed.[4] Long-Term Marker: Detectable in urine for up to 72 hours post-consumption, making it suitable for assessing habitual intake.[1][4] High Bioavailability: Rapidly absorbed with over 90% bioavailability.[5][1][2][4][5]
Hesperetin FlavanoneUrineShort-Term Marker: Rapid increase and decrease in urine after consumption.[4] Qualitative Indicator: Useful for confirming recent intake but less effective for quantifying habitual consumption.[4][6] Metabolic Variability: Excretion can vary significantly between individuals.[7][8][4][6][7][8]
Naringenin FlavanoneUrineShort-Term Marker: Similar to hesperetin, it indicates recent citrus consumption.[4][9] Qualitative Use: Not ideal for quantitative assessment of long-term intake.[4][4][9]
Synephrine AlkaloidUrineShort-Term Marker: Shows a rapid increase and decrease post-consumption.[4] Present in Other Sources: Also found in other plants, reducing its specificity to citrus.[10][4][10]
Phloretin DihydrochalconeUrinePoor Correlation: No significant correlation observed between urinary levels and orange juice consumption.[4][6][4][6]

Experimental Protocols

The validation of this compound as a superior biomarker is based on rigorous experimental designs. Below are detailed methodologies from key studies that have established its efficacy.

Study Design for Biomarker Validation

A typical study protocol for validating urinary biomarkers for citrus intake involves a controlled dietary intervention.

G Experimental Workflow for Citrus Biomarker Validation cluster_pre Pre-Intervention Phase cluster_int Intervention Phase cluster_post Post-Intervention Phase cluster_data Data Analysis Recruitment Participant Recruitment (e.g., healthy volunteers) Dietary_Restriction Abstinence from Citrus Products (e.g., for 8 days) Recruitment->Dietary_Restriction Baseline_Sample Baseline Urine Sample Collection (24h urine) Dietary_Restriction->Baseline_Sample Citrus_Intake Controlled Citrus Intake (e.g., single dose of orange juice) Baseline_Sample->Citrus_Intake Urine_Collection Timed Urine Sample Collection (e.g., at 2, 4, 8, 12, 24, 48, 72h) Citrus_Intake->Urine_Collection Sample_Processing Sample Preparation (e.g., enzymatic treatment with β-glucuronidase) Urine_Collection->Sample_Processing Analysis Biomarker Quantification (e.g., HPLC-MS/MS or 1H-NMR) Sample_Processing->Analysis Kinetics Excretion Kinetics Analysis Analysis->Kinetics Correlation Correlation with Intake Kinetics->Correlation Comparison Comparison of Biomarkers Correlation->Comparison

Experimental Workflow for Citrus Biomarker Validation

1. Participant Recruitment and Dietary Control:

  • Healthy volunteers are recruited for the study.

  • Participants are instructed to abstain from all citrus fruits and products for a specified period (e.g., eight days) before and during the study to ensure baseline levels are minimal.[4][6]

2. Sample Collection:

  • Baseline 24-hour urine samples are collected before the intervention.

  • After a controlled intake of a citrus product (e.g., a single portion of orange juice), spot or 24-hour urine samples are collected at various time points (e.g., 0-24h, 24-48h, and up to 72h or more) to track the excretion kinetics of potential biomarkers.[1][4]

3. Sample Analysis:

  • Urine samples are often treated with β-glucuronidase to deconjugate metabolites.[4][6]

  • Quantitative analysis of this compound and other potential biomarkers is typically performed using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or proton nuclear magnetic resonance (¹H-NMR) spectroscopy.[4][11]

4. Statistical Analysis:

  • The urinary concentrations of the biomarkers are measured over time to determine their excretion kinetics.

  • Statistical comparisons are made between different intake levels (low, medium, high) to assess the dose-response relationship.[4]

  • The sensitivity and specificity of each biomarker for citrus consumption are calculated.[11]

Signaling Pathways and Metabolic Fate of this compound

While this compound itself is primarily a biomarker of intake and is largely excreted unchanged, its presence is linked to various physiological effects. This compound has been shown to influence multiple molecular targets and signaling pathways, which are areas of active research for their therapeutic potential.[2]

The primary metabolic fate of ingested this compound is rapid absorption and excretion in the urine. Excretion kinetics studies show that urinary this compound levels peak around 2-6 hours after consumption, with a significant portion excreted within the first 24 hours.[1][12]

G Metabolic Pathway of this compound as a Biomarker cluster_ingestion Ingestion & Absorption cluster_circulation Systemic Circulation cluster_excretion Excretion cluster_analysis Biomarker Analysis Citrus Citrus Fruit Consumption GI_Tract Gastrointestinal Tract Citrus->GI_Tract Absorption Rapid Absorption (High Bioavailability >90%) GI_Tract->Absorption Bloodstream This compound in Bloodstream Absorption->Bloodstream Kidneys Renal Filtration Bloodstream->Kidneys Urine Urinary Excretion (Largely Unchanged) Kidneys->Urine Urine_Sample Urine Sample Collection Urine->Urine_Sample Quantification Quantification of this compound Urine_Sample->Quantification

Metabolic Pathway of this compound as a Biomarker

Conclusion

The cross-validation of this compound as a citrus intake biomarker has consistently demonstrated its superiority over other potential markers. Its high specificity, dose-dependent excretion, and suitability for assessing both recent and habitual intake make it an invaluable tool in nutritional research and clinical studies. The detailed experimental protocols and comparative data presented in this guide provide a solid foundation for its application in accurately measuring citrus consumption and furthering our understanding of its role in human health.

References

A Comparative Guide to Stachydrine Extraction Methods: Efficiency and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Stachydrine, a quaternary ammonium alkaloid primarily found in Motherwort (Leonurus japonicus), has garnered significant interest for its wide range of pharmacological activities, including cardiovascular protection, neuroprotective effects, and anti-inflammatory properties.[1] The efficient extraction of this compound from its natural sources is a critical first step for research and drug development. This guide provides a comparative analysis of three common extraction methods—Maceration, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE)—evaluating their efficiency based on experimental data. Detailed protocols for each method are also provided to aid in their practical application.

Comparative Analysis of Extraction Method Efficiency

The selection of an extraction method significantly impacts the yield, purity, and overall efficiency of obtaining this compound. The following table summarizes the performance of Maceration, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE) based on data from comparative studies on alkaloid extraction. While direct comparative studies for this compound are limited, the data presented for general alkaloid extraction provides a strong indication of the relative performance of these techniques.

ParameterMacerationUltrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)
Average Alkaloid Yield (%) 1.19%[2]2.06%[2]2.50% [2]
This compound Content in L. japonicus (% w/w) Not specifiedUp to 0.994% (for total target compounds including this compound)[3]Not specified
Typical Extraction Time 24 - 48 hours[2]30 - 40 minutes[2][3]10 - 25 minutes [2]
Solvent Consumption High (e.g., 200 mL)[2]Moderate (e.g., 80 mL)[2]Low (e.g., 50-60 mL)[2]
Operating Temperature Room TemperatureTypically 30°C - 60°C[3]Can reach higher temperatures (e.g., up to 180°C), but can be controlled[4]
Purity of Alkaloid Extract Lower (around 71.3%)[2]High (around 86.7%)[2]Very High (around 88.2%)[2]
Advantages Simple setup, low costFaster than maceration, improved yield, good for thermolabile compoundsFastest method, highest yield, lowest solvent consumption
Disadvantages Time-consuming, high solvent use, lower yieldPotential for degradation with prolonged sonicationRequires specialized equipment, potential for localized overheating

Experimental Protocols

Below are detailed methodologies for the extraction of this compound from Leonurus japonicus using the three compared methods. These protocols are based on established principles and findings from various studies.

Maceration Protocol

Objective: To extract this compound using a simple solvent soaking method.

Materials:

  • Dried and powdered Leonurus japonicus (aerial parts)

  • Solvent: 70% Ethanol

  • Erlenmeyer flask or beaker

  • Shaker (optional)

  • Filter paper and funnel or vacuum filtration system

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh a desired amount of powdered Leonurus japonicus (e.g., 10 g).

  • Extraction: Place the powder in an Erlenmeyer flask and add the solvent at a solid-to-liquid ratio of 1:20 (w/v) (e.g., 200 mL of 70% ethanol for 10 g of powder).[2]

  • Soaking: Seal the flask and let it stand at room temperature for 24 to 48 hours.[2] Agitate the mixture periodically using a shaker or by manual swirling to enhance extraction.

  • Filtration: After the maceration period, filter the mixture through filter paper to separate the extract from the plant residue. Wash the residue with a small amount of fresh solvent to ensure maximum recovery.

  • Concentration: Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 50°C) to remove the solvent and obtain the crude this compound extract.

  • Drying and Storage: Dry the concentrated extract in a vacuum oven to remove any residual solvent. Store the dried extract in a cool, dark, and dry place.

Ultrasound-Assisted Extraction (UAE) Protocol

Objective: To enhance the extraction of this compound using ultrasonic energy.

Materials:

  • Dried and powdered Leonurus japonicus (aerial parts)

  • Solvent: 48.9% Ethanol[3]

  • Beaker or extraction vessel

  • Ultrasonic bath or probe sonicator

  • Filter paper and funnel or vacuum filtration system

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh a desired amount of powdered Leonurus japonicus (e.g., 10 g).

  • Extraction: Place the powder in a beaker and add the solvent at a solid-to-liquid ratio of 1:30 (w/v) (e.g., 300 mL of 48.9% ethanol for 10 g of powder).[3]

  • Sonication: Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture. Set the ultrasonic power (e.g., 500 W), temperature (e.g., 30°C), and extraction time (e.g., 38 minutes).[3]

  • Filtration: After sonication, filter the mixture to separate the extract from the plant residue.

  • Concentration: Concentrate the filtrate using a rotary evaporator.

  • Drying and Storage: Dry the extract and store it appropriately.

Microwave-Assisted Extraction (MAE) Protocol

Objective: To rapidly extract this compound using microwave energy.

Materials:

  • Dried and powdered Leonurus japonicus (aerial parts)

  • Solvent: Ethanol or an ethanol-water mixture

  • Microwave extraction vessel

  • Microwave extraction system

  • Filter paper and funnel or vacuum filtration system

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh a desired amount of powdered Leonurus japonicus (e.g., 10 g).

  • Extraction: Place the powder in a microwave extraction vessel and add the solvent at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).

  • Microwave Irradiation: Seal the vessel and place it in the microwave extraction system. Set the microwave power (e.g., 600 W), temperature, and extraction time (e.g., 10-15 minutes).[2]

  • Cooling: After irradiation, allow the vessel to cool to room temperature before opening.

  • Filtration: Filter the mixture to separate the extract.

  • Concentration: Concentrate the filtrate using a rotary evaporator.

  • Drying and Storage: Dry the extract and store it as previously described.

Visualizing the Process and Mechanism

To better understand the experimental workflow and the biological context of this compound, the following diagrams are provided.

Stachydrine_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing plant Leonurus japonicus (Motherwort) powder Drying & Grinding plant->powder maceration Maceration powder->maceration Solvent (e.g., 70% Ethanol) uae UAE powder->uae Solvent & Sonication mae MAE powder->mae Solvent & Microwaves filtration Filtration maceration->filtration uae->filtration mae->filtration concentration Concentration (Rotary Evaporator) filtration->concentration drying Drying concentration->drying analysis Analysis (e.g., HPLC, qHNMR) drying->analysis Stachydrine_NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway lps LPS / Cytokines ikk IKK Complex lps->ikk ikb IκBα nfkb NF-κB (p65/p50) ikb_nfkb IκBα-NF-κB Complex (Inactive) p_ikb p-IκBα ikb_nfkb->p_ikb nfkb_active Active NF-κB (p65/p50) ikk->ikb_nfkb Phosphorylation ub Ubiquitination & Degradation p_ikb->ub ub->nfkb_active Release nucleus Nucleus nfkb_active->nucleus Translocation transcription Gene Transcription nucleus->transcription cytokines Inflammatory Cytokines (TNF-α, IL-6, etc.) transcription->cytokines This compound This compound This compound->ikk Inhibits This compound->nfkb_active Inhibits Translocation

References

Stachydrine's Anti-Inflammatory Efficacy: A Comparative Analysis Against Dexamethasone and Indomethacin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of stachydrine against the well-established drugs, Dexamethasone and Indomethacin. This analysis is supported by experimental data from in vitro and in vivo studies, detailing the methodologies and key findings to validate this compound's potential as a therapeutic agent.

This compound, a natural alkaloid predominantly found in Leonurus japonicus (Chinese Motherwort), has demonstrated significant anti-inflammatory effects across various experimental models.[1][2] Its mechanism of action primarily involves the modulation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-kinase (PI3K)/Akt.[3][4] This guide synthesizes available data to compare its efficacy with Dexamethasone, a potent corticosteroid, and Indomethacin, a widely used nonsteroidal anti-inflammatory drug (NSAID).

Quantitative Comparison of Anti-Inflammatory Activity

While direct head-to-head comparative studies of pure this compound with Dexamethasone and Indomethacin are limited in publicly available literature, this section presents quantitative data from various studies to offer a comparative perspective on their anti-inflammatory potential.

In Vitro Anti-Inflammatory Effects

The following table summarizes the inhibitory effects of this compound and Dexamethasone on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated cell lines, such as RAW 264.7 macrophages.

CompoundTarget MediatorCell LineConcentration/IC₅₀% InhibitionReference
This compound TNF-αPC12 cells (OGD model)Not specifiedSignificant reduction[5]
IL-1βPC12 cells (OGD model)Not specifiedSignificant reduction[5]
Dexamethasone TNF-αRAW 264.7 cells1µMSignificant suppression[6]
IL-1βbEnd.5 cells0.1µMAttenuated LPS effects[7]

Note: OGD (Oxygen-Glucose Deprivation) is an in vitro model of ischemia-reperfusion injury.

In Vivo Anti-Inflammatory Effects

The carrageenan-induced paw edema model in rodents is a standard for evaluating the efficacy of anti-inflammatory drugs. The table below presents data on the inhibition of paw edema by a methanolic extract of Leonurus sibiricus (a primary source of this compound) and Indomethacin.

CompoundAnimal ModelDoseTime Point% Inhibition of EdemaReference
Leonurus sibiricus Rats200 mg/kgNot specifiedSignificant activity[8]
400 mg/kgNot specifiedSignificant activity[8]
Indomethacin Rats10 mg/kg4 hours54%[9]
10 mg/kg5 hours33%[9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages

This in vitro assay is widely used to screen for anti-inflammatory activity by measuring the inhibition of pro-inflammatory cytokine production.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.[10]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1-2 x 10⁵ cells per well and allowed to adhere overnight.[11]

  • Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or the positive control (e.g., Dexamethasone). The cells are pre-incubated for a specified period (e.g., 1-2 hours).

  • Inflammation Induction: Lipopolysaccharide (LPS) from E. coli is added to the wells at a final concentration of 10-100 ng/mL to induce an inflammatory response.[11]

  • Incubation: The plates are incubated for a further 18-24 hours.

  • Quantification of Inflammatory Mediators: The cell culture supernatant is collected, and the concentrations of inflammatory cytokines such as TNF-α and IL-6 are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[12][13] The production of nitric oxide (NO) can be quantified using the Griess reagent.[13]

Carrageenan-Induced Paw Edema in Rats

This in vivo model is a classic method to evaluate acute anti-inflammatory activity.[14]

  • Animals: Male Wistar or Sprague-Dawley rats (150-200g) are used. The animals are housed under standard laboratory conditions and fasted overnight before the experiment with free access to water.[15]

  • Grouping and Dosing: Animals are divided into control, standard, and test groups. The test compound (e.g., this compound) or vehicle (for the control group) is administered orally or intraperitoneally. The standard drug, such as Indomethacin (10 mg/kg), is administered to the positive control group.

  • Induction of Edema: One hour after drug administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.[1][2]

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[1][15]

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.

Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by this compound and the general workflow of the experimental models described.

Stachydrine_Anti_Inflammatory_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPKs (ERK, JNK, p38) TLR4->MAPK PI3K PI3K TLR4->PI3K IKK IKK MyD88->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) This compound This compound IkB->this compound NFkB->IkB Nucleus Nucleus NFkB->Nucleus Translocation Akt Akt PI3K->Akt This compound->IKK Inhibits This compound->MAPK Inhibits This compound->Akt Inhibits Dexamethasone Dexamethasone Dexamethasone->NFkB Inhibits Transcription Gene Pro-inflammatory Gene Transcription Cytokines TNF-α, IL-6, IL-1β iNOS, COX-2 Gene->Cytokines NFkB_nuc NF-κB NFkB_nuc->Gene Binds to DNA Experimental_Workflow cluster_invitro In Vitro: LPS-Induced Inflammation cluster_invivo In Vivo: Carrageenan-Induced Paw Edema vitro_start Seed RAW 264.7 cells vitro_treat Pre-treat with this compound or Dexamethasone vitro_start->vitro_treat vitro_stim Stimulate with LPS vitro_treat->vitro_stim vitro_incubate Incubate (18-24h) vitro_stim->vitro_incubate vitro_measure Measure Cytokines/NO (ELISA/Griess Assay) vitro_incubate->vitro_measure vivo_start Administer this compound or Indomethacin to rats vivo_induce Inject Carrageenan into paw vivo_start->vivo_induce vivo_measure Measure Paw Volume (0, 1, 2, 3, 4, 5h) vivo_induce->vivo_measure vivo_calc Calculate % Inhibition vivo_measure->vivo_calc

References

Comparative Metabolomics of Stachydrine-Treated Versus Control Cells: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known metabolic effects of stachydrine and outlines a general framework for conducting metabolomic studies to investigate its mechanism of action at the cellular level. While direct comparative metabolomics data from this compound-treated versus control cells is not extensively available in published literature, this document synthesizes information on affected signaling pathways and provides a detailed, adaptable experimental protocol for researchers to generate such data.

Introduction to this compound

This compound, a proline betaine alkaloid, is a significant bioactive compound found in various plants, notably in the traditional Chinese herb Leonurus japonicus (Motherwort).[1] It has garnered considerable attention for its wide range of pharmacological activities, including cardioprotective, neuroprotective, anti-inflammatory, and anticancer effects.[1][2][3] These biological activities are attributed to its ability to modulate multiple cellular signaling pathways, which in turn influence cellular metabolism. Understanding the precise metabolic alterations induced by this compound is crucial for elucidating its therapeutic mechanisms and identifying potential biomarkers for its efficacy.

Known Signaling Pathways Influenced by this compound

This compound has been reported to modulate several key signaling pathways that are intrinsically linked to cellular metabolism. A comprehensive metabolomic analysis would likely reveal significant alterations in metabolites related to these pathways.

  • PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and metabolism. This compound has been shown to impact this pathway, which could translate to changes in glucose uptake, glycolysis, and lipid synthesis.[1]

  • ERK/MAPK Pathway: As a critical regulator of cell proliferation and survival, modulation of this pathway by this compound may affect amino acid metabolism and nucleotide synthesis to support cellular growth.[1]

  • NF-κB Signaling Pathway: This pathway is a key mediator of inflammation. This compound's inhibitory effect on NF-κB signaling could lead to alterations in the metabolic profiles associated with inflammatory responses, such as changes in prostaglandin and leukotriene synthesis.[1]

  • JAK/STAT Signaling Pathway: Involved in cellular proliferation, differentiation, and apoptosis, the influence of this compound on this pathway might be reflected in the metabolism of amino acids and nucleotides necessary for these processes.

The following diagram illustrates the interplay of these signaling pathways, which are known to be affected by this compound.

cluster_PI3K PI3K/Akt/mTOR Pathway cluster_MAPK ERK/MAPK Pathway cluster_NFkB NF-κB Pathway cluster_JAKSTAT JAK/STAT Pathway This compound This compound PI3K PI3K This compound->PI3K modulates ERK ERK This compound->ERK modulates NFkB NF-κB This compound->NFkB inhibits JAK JAK This compound->JAK modulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell_Growth mTOR->Cell_Growth Proliferation Proliferation mTOR->Proliferation Metabolism Metabolism mTOR->Metabolism Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK ERK->Proliferation Survival Survival ERK->Survival IKK IKK IKK->NFkB NFkB->Survival Inflammation Inflammation NFkB->Inflammation STAT STAT JAK->STAT STAT->Cell_Growth Differentiation Differentiation STAT->Differentiation cluster_workflow Experimental Workflow A Cell Culture (e.g., HepG2, HUVEC) B Treatment (this compound vs. Control) A->B C Metabolite Extraction (Quenching & Lysis) B->C D Sample Preparation (Centrifugation & Drying) C->D E LC-MS/GC-MS Analysis D->E F Data Processing (Peak Picking, Alignment) E->F G Statistical Analysis (e.g., PCA, OPLS-DA) F->G H Metabolite Identification & Pathway Analysis G->H

References

Stachydrine Bioactivity Assays: A Comparative Guide to Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of common bioactivity assays for stachydrine, a promising bioactive compound. The reproducibility of these assays is assessed through detailed experimental protocols, quantitative data from various studies, and visual representations of associated signaling pathways.

This compound, an alkaloid found in various plants including Leonurus japonicus (Chinese Motherwort), has garnered significant interest for its diverse pharmacological effects. These include cardioprotective, neuroprotective, anti-inflammatory, and antioxidant properties. However, the ability to reproduce the bioactivity findings for this compound is crucial for its development as a potential therapeutic agent. This guide delves into the methodologies of key assays used to evaluate this compound's efficacy, presenting available quantitative data to aid in comparative analysis and experimental design.

Cardioprotective Effects of this compound

This compound has been shown to protect cardiac cells from various stressors. A common in vitro model for studying these effects utilizes H9c2 cardiomyocytes.

Cell Viability (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells. It is based on the reduction of a tetrazolium salt by cellular dehydrogenases to a colored formazan product, which is directly proportional to the number of living cells.

Experimental Protocol:

  • Cell Seeding: H9c2 cells are seeded in a 96-well plate at a density of 1 × 10⁴ cells/well and cultured for 24 hours.

  • Induction of Injury: To mimic cardiac injury, cells can be treated with agents like phenylephrine (PE) to induce hypertrophy or subjected to hypoxia/reoxygenation (H/R). In one study, H9c2 cells were exposed to 50 μM PE for 48 hours[1]. In another, cells underwent 4 hours of hypoxia followed by 12 hours of reoxygenation[2].

  • This compound Treatment: Cells are pre-treated with varying concentrations of this compound before or during the injury induction. For example, cells were treated with this compound at concentrations of 5 x 10⁻⁵ M or 10⁻⁵ M alongside PE[1]. In the H/R model, cells were pre-treated with 50 μM this compound for 2 hours before hypoxia[2].

  • CCK-8 Reagent Addition: After the treatment period, 10 μL of CCK-8 solution is added to each well.

  • Incubation: The plate is incubated for 1-4 hours at 37°C.

  • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.

Quantitative Data Summary:

Cell LineInjury ModelThis compound ConcentrationIncubation TimeResultReference
H9c2Phenylephrine (50 μM)5 x 10⁻⁵ M, 10⁻⁵ M48 hoursIncreased cell viability[1]
H9c2Hypoxia/Reoxygenation50 μM2 hours pre-treatmentIncreased cell viability[2]
H9c2Lipopolysaccharide (10 µg/mL)50 µM2 hours pre-treatmentImproved cell viability[3]

Experimental Workflow: Cardioprotective CCK-8 Assay

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay CCK-8 Assay seed Seed H9c2 cells (1x10^4 cells/well) culture Culture for 24h seed->culture pre_treat Pre-treat with this compound culture->pre_treat induce_injury Induce Injury (e.g., PE, H/R, LPS) pre_treat->induce_injury add_cck8 Add CCK-8 Solution induce_injury->add_cck8 incubate_assay Incubate (1-4h) add_cck8->incubate_assay measure Measure Absorbance (450 nm) incubate_assay->measure

Workflow for assessing this compound's cardioprotective effect using a CCK-8 assay.

Neuroprotective Effects of this compound

This compound has demonstrated protective effects against neuronal damage in various in vitro models, often utilizing the PC12 cell line, which is derived from a pheochromocytoma of the rat adrenal medulla.

Cell Viability and Cytotoxicity (MTT and LDH Assays)

The MTT assay, similar to the CCK-8 assay, measures cell viability based on the reduction of a tetrazolium salt. The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the amount of LDH released from damaged cells into the culture medium.

Experimental Protocol:

  • Cell Culture: PC12 cells are cultured in appropriate media.

  • Induction of Neurotoxicity: Neurotoxicity can be induced by agents like amyloid-beta (Aβ) peptides or by subjecting the cells to oxygen-glucose deprivation (OGD). One study used an OGD protocol for 6 hours to model ischemic stroke[4][5].

  • This compound Treatment: Cells are treated with this compound before or during the induction of neurotoxicity. A concentration of 10 μM this compound was used in an OGD model[4][5].

  • Assay Performance:

    • MTT Assay: After treatment, MTT reagent is added to the cells, followed by an incubation period to allow for formazan crystal formation. The crystals are then dissolved, and the absorbance is read.

    • LDH Assay: The cell culture supernatant is collected and incubated with the LDH assay reagent. The resulting color change is measured to quantify LDH release.

  • Data Analysis: Cell viability or cytotoxicity is calculated relative to control groups.

Quantitative Data Summary:

Cell LineInjury ModelThis compound ConcentrationAssayResultReference
PC12Oxygen-Glucose Deprivation (6h)10 μMMTTIncreased survival rate[4]
PC12Aβ₂₅₋₃₅Not specifiedLDHReduced LDH release[6]

Anti-inflammatory Effects of this compound

This compound's anti-inflammatory properties are often evaluated by measuring its ability to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in immune cells like macrophages.

Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological assay to quantify proteins, such as cytokines, in a sample.

Experimental Protocol:

  • Cell Culture: RAW 264.7 macrophage cells are commonly used and are seeded in multi-well plates.

  • This compound Pre-treatment: Cells are pre-treated with various concentrations of this compound for a specific duration, for instance, 1 hour.

  • Inflammation Induction: Inflammation is typically induced by stimulating the cells with Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.

  • Sample Collection: The cell culture supernatant is collected after a defined incubation period with LPS.

  • ELISA Procedure:

    • The collected supernatant is added to a microplate pre-coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).

    • After incubation and washing, a detection antibody conjugated to an enzyme is added.

    • A substrate is then added, which is converted by the enzyme to produce a colored product.

    • The absorbance of the colored product is measured, and the concentration of the cytokine is determined by comparison to a standard curve.

Quantitative Data Summary:

Cell LineInducing AgentThis compound ConcentrationCytokine MeasuredResultReference
PC12Oxygen-Glucose Deprivation10 μMIL-1β, TNF-αDecreased levels[7]
RAW 264.7Lipopolysaccharide (LPS)Not specifiedIL-1β, TNF-αDecreased release[8]

Signaling Pathways Modulated by this compound

The bioactivities of this compound are mediated through its modulation of various intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. This compound has been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.

G This compound This compound ikb_kinase IKK Complex This compound->ikb_kinase inhibits stimulus Inflammatory Stimulus (e.g., LPS) receptor Receptor stimulus->receptor receptor->ikb_kinase ikb IκBα ikb_kinase->ikb phosphorylates nfkb NF-κB (p50/p65) ikb_nfkb IκBα-NF-κB Complex nucleus Nucleus nfkb->nucleus translocates gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6) nucleus->gene_expression activates ikb_nfkb->ikb_kinase ikb_nfkb->ikb ikb_nfkb->nfkb

This compound's inhibition of the NF-κB signaling pathway.
JAK/STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is involved in cellular responses to cytokines. This compound can modulate this pathway to exert its anti-inflammatory and other effects.

G This compound This compound jak JAK This compound->jak inhibits cytokine Cytokine receptor Cytokine Receptor cytokine->receptor receptor->jak activates stat STAT jak->stat phosphorylates stat_dimer STAT Dimer stat->stat_dimer dimerizes nucleus Nucleus stat_dimer->nucleus translocates gene_expression Target Gene Expression nucleus->gene_expression activates

Modulation of the JAK/STAT signaling pathway by this compound.
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and apoptosis. This compound has been shown to influence this pathway, contributing to its neuroprotective and other bioactivities.

G This compound This compound akt Akt This compound->akt modulates growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k activates pip2 PIP2 pi3k->pip2 pip3 PIP3 pip2->pip3 phosphorylates pip3->akt activates downstream Downstream Effectors (e.g., mTOR, Bad) akt->downstream activates/inhibits cell_survival Cell Survival & Growth downstream->cell_survival

This compound's influence on the PI3K/Akt signaling pathway.

Conclusion

Assessing the reproducibility of this compound's bioactivity is paramount for its translation into clinical applications. This guide highlights the need for standardized, detailed reporting of experimental protocols. While various assays are employed to demonstrate this compound's therapeutic potential, inconsistencies in reported methodologies can hinder direct comparisons and replication of findings. Researchers are encouraged to provide comprehensive details of their experimental setup, including specific concentrations, incubation times, and reagent sources, to enhance the reproducibility and reliability of their findings in the promising field of this compound research.

References

Stachydrine and L-proline Betaine: A Comparative Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers: Scientific literature and chemical databases confirm that Stachydrine and L-proline betaine are trivial names for the same chemical entity, (2S)-1,1-dimethylpyrrolidin-1-ium-2-carboxylate.[1][2][3] Also referred to as N,N-dimethyl-L-proline, this alkaloid is a significant bioactive component in various plants, notably in the traditional Chinese herb Leonurus japonicus (Motherwort) and citrus fruits.[1][2][4] Given their identical chemical nature, a direct comparative study of their biological activities is not applicable. This guide, therefore, provides a comprehensive overview of the multifaceted biological activities of this singular compound, hereafter referred to as this compound, with supporting experimental data and methodologies for the research community.

I. Overview of Biological Activities

This compound exhibits a broad spectrum of pharmacological effects, making it a compound of significant interest in drug discovery and development. Its therapeutic potential has been investigated across cardiovascular, neurological, oncological, and inflammatory conditions.[1][5][6]

II. Comparative Biological Activities

As this compound and L-proline betaine are identical, this section summarizes the key biological activities attributed to the compound under its various synonyms.

Biological ActivityKey FindingsModel SystemReference
Cardioprotective Reduces cardiac fibrosis, alleviates pressure-overload-induced heart failure, and protects against myocardial hypoxia/reperfusion injury.[2][7]Mouse models (TAC-induced), H9c2 cardiomyocytes[7]
Anti-inflammatory Decreases the release of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) by inhibiting the NF-κB and JAK/STAT signaling pathways.[1][2][8]Mouse models (LPS-induced), H9c2 cardiomyocytes[1][8]
Anticancer Inhibits cancer cell proliferation, migration, and invasion, and promotes apoptosis by modulating PI3K/Akt, ERK/MAPK, and CXCR4 signaling pathways.[1][9][10]Hepatocellular carcinoma cells (HepG2)[10]
Neuroprotective Protects against oxygen-glucose deprivation by inhibiting JAK2/STAT3 signaling.[2]PC12 cells[2]
Osmoprotective Accumulates in cells under osmotic stress to protect cellular structures and functions.[11][12]Staphylococcus aureus, Alfalfa (Medicago sativa)[11][12]
Antioxidant Enhances the activity of antioxidant enzymes like SOD and GSH-Px, and reduces reactive oxygen species (ROS) and lipid peroxidation.[1][9]In vivo and in vitro models of oxidative stress[1][9]

III. Experimental Protocols

A. Assessment of Cardioprotective Effects in a Heart Failure Model

Objective: To evaluate the effect of this compound on cardiac function and remodeling in a pressure-overload-induced heart failure model.

Methodology:

  • Animal Model: A transverse aortic constriction (TAC) surgical model is used in mice to induce heart failure.

  • Treatment: Mice are administered this compound (e.g., 6 mg/kg/d or 12 mg/kg/d) via gavage.

  • Cardiac Function Assessment: Echocardiography is performed to measure parameters such as left ventricular ejection fraction.

  • Histological Analysis: Heart tissues are stained with Sirius red to assess cardiac fibrosis.

  • Molecular Analysis: Western blotting is used to quantify the expression of proteins involved in calcium regulation and oxidative stress (e.g., NOX2, CaMKII).[7]

B. Evaluation of Anti-inflammatory Activity

Objective: To determine the effect of this compound on the production of inflammatory mediators.

Methodology:

  • In Vivo Model: Sepsis is induced in mice by intraperitoneal injection of lipopolysaccharide (LPS).

  • In Vitro Model: H9c2 cardiomyocytes are stimulated with LPS.

  • Treatment: Mice or cells are treated with this compound (e.g., 20 mg/kg/day for mice).

  • Cytokine Measurement: Serum levels and mRNA expression of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) are quantified using ELISA and qRT-PCR, respectively.

  • Signaling Pathway Analysis: The phosphorylation status of key proteins in the NF-κB and JAK/STAT pathways (e.g., p65, IκB, JAK2, STAT3) is assessed by Western blotting.[1][2][8]

C. Investigation of Anticancer Properties

Objective: To assess the impact of this compound on the epithelial-mesenchymal transition (EMT) in cancer cells.

Methodology:

  • Cell Culture: Human hepatocellular carcinoma cells (HepG2) are cultured.

  • Induction of EMT: Cells are treated with transforming growth factor-β1 (TGF-β1) to induce EMT.

  • Treatment: Cells are co-treated with varying concentrations of this compound.

  • Migration and Invasion Assays: Transwell assays are used to evaluate cell migration and invasion.

  • Molecular Analysis: The expression of EMT markers (E-cadherin, N-cadherin, vimentin) and signaling proteins in the TGF-β/Smad and PI3K/Akt/mTOR pathways are analyzed by Western blotting and qRT-PCR.[10]

IV. Signaling Pathways and Mechanisms of Action

A. Key Signaling Pathways Modulated by this compound

This compound exerts its diverse biological effects by modulating multiple intracellular signaling pathways.

cluster_cardiovascular Cardiovascular Effects cluster_cancer Anticancer Effects cluster_inflammation Anti-inflammatory Effects This compound This compound AMPK_SIRT1 AMPK/SIRT1 This compound->AMPK_SIRT1 activates JAK_STAT JAK/STAT This compound->JAK_STAT inhibits NOX2_ROS NOX2-ROS This compound->NOX2_ROS inhibits TGF_beta_cardiac TGF-β This compound->TGF_beta_cardiac inhibits PI3K_Akt PI3K/Akt This compound->PI3K_Akt inhibits ERK_MAPK ERK/MAPK This compound->ERK_MAPK inhibits TGF_beta_cancer TGF-β/Smad This compound->TGF_beta_cancer inhibits CXCR4 CXCR4 This compound->CXCR4 inhibits NF_kB NF-κB This compound->NF_kB inhibits JAK_STAT_inflam JAK/STAT This compound->JAK_STAT_inflam inhibits

Key signaling pathways modulated by this compound.
B. Biosynthesis and Catabolism

This compound is synthesized from L-proline through methylation.[1][2] Its catabolic pathway involves demethylation back to L-proline, which can then be oxidized to L-glutamic acid.[13]

Proline L-Proline N_Methylproline N-Methylproline Proline->N_Methylproline Methylation Glutamate L-Glutamate Proline->Glutamate Oxidation N_Methylproline->Proline Demethylation This compound This compound (L-Proline Betaine) N_Methylproline->this compound Methylation This compound->N_Methylproline Demethylation

Simplified overview of this compound biosynthesis and catabolism.

V. Conclusion

This compound, also known as L-proline betaine, is a versatile bioactive compound with a wide array of therapeutic properties, including cardioprotective, anti-inflammatory, anticancer, and neuroprotective effects. Its mechanism of action involves the modulation of several key signaling pathways. The experimental protocols and data summarized in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising natural product.

References

Stachydrine and Its Derivatives: A Comparative Pharmacokinetic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the pharmacokinetic profiles of stachydrine and its synthetic derivatives, offering valuable insights for researchers, scientists, and professionals in drug development. The following analysis is based on experimental data from preclinical studies, primarily in rat models.

Executive Summary

This compound, a naturally occurring alkaloid found in herbs such as Leonurus japonicus (Motherwort), has garnered significant interest for its wide range of therapeutic properties, including cardioprotective, neuroprotective, and anti-inflammatory effects.[1][2] However, its clinical potential is often hampered by its pharmacokinetic properties, such as rapid metabolism and low bioavailability.[1][3] To address these limitations, researchers have synthesized various this compound derivatives. This guide synthesizes available pharmacokinetic data for this compound and two of its derivatives, B1 and SS-12, to facilitate a comparative assessment of their potential as drug candidates.

Comparative Pharmacokinetic Data

The pharmacokinetic parameters of this compound and its derivatives are summarized below. These values have been compiled from separate studies and are intended for comparative purposes. Experimental conditions, such as administration route and animal models, may vary between studies.

CompoundAnimal ModelDose & RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)Bioavailability (%)Reference
This compound Wistar Rats14.5 g/kg Herba Leonuri extract (oral)1608 ± 2670.75 ± 0.27---[4]
This compound Sprague-Dawley RatsLeonurus japonicus houtt electuary (oral)---3.89 ± 0.85-[5]
This compound Wistar Rats0.056 mmol/kg (IV)~4000 (C0) (estimated)--~2.5 (estimated)-[6]
This compound Rats----~1.16-[7]
Derivative B1 Wistar Rats0.035 mmol/kg (IV)~2000 (C0) (estimated)--~4.0 (estimated)-[6]
Derivative SS-12 Rats----7.6279.6[7]

C0 (initial plasma concentration) and t½ for this compound and Derivative B1 were estimated from the plasma concentration-time curve provided in the cited study. AUC and other parameters were not available in the graphical data.

Experimental Protocols

The pharmacokinetic parameters presented in this guide were determined using established preclinical research methodologies. Below are detailed summaries of the typical experimental protocols employed in these studies.

In Vivo Pharmacokinetic Study in Rats

A common experimental design to assess the pharmacokinetic profile of a compound involves the following steps:

  • Animal Model: Male Sprague-Dawley or Wistar rats are typically used.[4][5] The animals are acclimatized to laboratory conditions before the experiment.

  • Drug Administration:

    • Oral (PO): The compound, often as part of a plant extract or a pure substance suspended in a vehicle, is administered via oral gavage.[4]

    • Intravenous (IV): A solution of the compound is administered as a bolus injection into the tail vein to determine absolute bioavailability and elimination kinetics.

  • Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.

  • Plasma Preparation: The collected blood samples are centrifuged to separate the plasma, which is then stored, typically at -80°C, until analysis.

  • Bioanalytical Method: The concentration of the compound in the plasma samples is quantified using a validated analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[4]

    • Sample Preparation: Plasma samples are typically prepared by protein precipitation using a solvent like acetonitrile.

    • Chromatography: The prepared samples are injected into an HPLC system equipped with a C18 or similar column to separate the analyte from other plasma components.

    • Mass Spectrometry: The concentration of the analyte is determined using a mass spectrometer set to a specific mass-to-charge ratio for the compound of interest.

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental methods to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½.

Visualized Experimental Workflow and Signaling Pathways

To further clarify the processes involved in pharmacokinetic analysis and the mechanisms of action of this compound, the following diagrams are provided.

G cluster_pre Pre-analytical Phase cluster_analytical Analytical Phase cluster_post Post-analytical Phase animal_model Animal Model Selection (e.g., Wistar Rats) acclimatization Acclimatization animal_model->acclimatization dosing_prep Dose Preparation (Oral or IV) acclimatization->dosing_prep drug_admin Drug Administration dosing_prep->drug_admin blood_sampling Serial Blood Sampling drug_admin->blood_sampling plasma_sep Plasma Separation (Centrifugation) blood_sampling->plasma_sep bioanalysis Bioanalysis (LC-MS/MS) plasma_sep->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) bioanalysis->pk_analysis data_interp Data Interpretation and Reporting pk_analysis->data_interp

Figure 1: A generalized workflow for an in vivo pharmacokinetic study.
Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways. The diagrams below illustrate the inhibitory effects of this compound on the TGF-β/Smad, NF-κB, and PI3K/Akt pathways, which are often implicated in inflammation, cell proliferation, and fibrosis.

TGF_beta_pathway TGFB TGF-β1 Receptor TGF-β Receptor TGFB->Receptor Smad23 Smad2/3 Receptor->Smad23 phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus translocates to Gene_expression Target Gene Expression (Fibrosis, EMT) Nucleus->Gene_expression regulates This compound This compound This compound->Receptor inhibits This compound->pSmad23 inhibits

Figure 2: this compound's inhibition of the TGF-β/Smad signaling pathway.

NFkB_pathway Inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_stimuli->IKK IkB IκBα IKK->IkB phosphorylates pIkB p-IκBα IkB->pIkB NFkB_active Active NF-κB pIkB->NFkB_active releases NFkB NF-κB (p65/p50) NFkB->NFkB_active Nucleus Nucleus NFkB_active->Nucleus translocates to Gene_expression Pro-inflammatory Gene Expression Nucleus->Gene_expression regulates This compound This compound This compound->IKK inhibits

Figure 3: this compound's inhibition of the NF-κB signaling pathway.

PI3K_Akt_pathway Growth_factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_factor->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt recruits pAkt p-Akt Akt->pAkt is phosphorylated Downstream Downstream Effectors (e.g., mTOR) pAkt->Downstream Cell_effects Cell Proliferation & Survival Downstream->Cell_effects This compound This compound This compound->pAkt inhibits

Figure 4: this compound's inhibition of the PI3K/Akt signaling pathway.

Conclusion

The available data indicates that synthetic modification of this compound can lead to derivatives with improved pharmacokinetic profiles. For instance, derivative SS-12 exhibits a significantly longer half-life and substantially higher oral bioavailability compared to the parent compound.[7] Similarly, derivative B1 shows a longer half-life than this compound in an intravenous study.[6] These findings underscore the potential of medicinal chemistry approaches to enhance the drug-like properties of this compound. Further research, including comprehensive pharmacokinetic studies and toxicological assessments of these derivatives, is warranted to fully elucidate their therapeutic potential. The modulation of key signaling pathways such as TGF-β/Smad, NF-κB, and PI3K/Akt appears to be central to the pharmacological effects of this compound, providing a basis for the rational design of new and more effective derivatives.

References

Validation of stachydrine's effect on the SIRT1/GPX4 pathway in cardiomyopathy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of stachydrine's efficacy in modulating the SIRT1/GPX4 pathway in cardiomyopathy against other potential therapeutic agents. Detailed experimental data, protocols, and pathway visualizations are presented to support further investigation and drug development efforts.

Introduction to this compound's Cardioprotective Role

This compound, a bioactive alkaloid, has demonstrated significant cardioprotective effects in preclinical models of cardiomyopathy.[1][2][3][4][5][6] Recent studies have elucidated its mechanism of action, highlighting its ability to mitigate sepsis-induced cardiomyopathy by inhibiting ferroptosis through the regulation of the SIRT1/GPX4 pathway.[1][2][4] This guide delves into the experimental validation of this compound's effects and compares its performance with other known modulators of this critical cellular signaling cascade.

The SIRT1/GPX4 Signaling Pathway in Cardiomyopathy

The Sirtuin 1 (SIRT1) and Glutathione Peroxidase 4 (GPX4) signaling pathway plays a crucial role in protecting cardiomyocytes from oxidative stress and ferroptosis, a form of iron-dependent programmed cell death implicated in various cardiovascular diseases. SIRT1, a NAD+-dependent deacetylase, can activate downstream targets that combat oxidative damage.[7][8][9] One of its key roles in this context is the activation of the Nrf2 signaling axis, which in turn enhances the expression of antioxidant proteins, including GPX4.[1][2][4] GPX4 is a critical enzyme that neutralizes lipid peroxides, thereby preventing the execution of the ferroptotic cell death program. In cardiomyopathy, the downregulation of the SIRT1/GPX4 pathway can lead to increased cardiomyocyte death, inflammation, and cardiac dysfunction.

SIRT1_GPX4_Pathway cluster_stress Cardiomyopathy Stressors cluster_this compound Therapeutic Intervention cluster_pathway SIRT1/GPX4 Pathway Sepsis Sepsis SIRT1 SIRT1 Sepsis->SIRT1 inhibition Ischemia Ischemia Ischemia->SIRT1 inhibition Oxidative_Stress Oxidative_Stress Oxidative_Stress->SIRT1 inhibition This compound This compound This compound->SIRT1 activation Nrf2 Nrf2 SIRT1->Nrf2 activation GPX4 GPX4 Nrf2->GPX4 expression Ferroptosis Ferroptosis GPX4->Ferroptosis inhibition Cardioprotection Cardioprotection Experimental_Workflow cluster_invivo In Vivo Model (LPS-induced Cardiomyopathy) cluster_invitro In Vitro Model (LPS-stimulated H9c2 Cells) cluster_analysis Molecular and Cellular Analysis A1 Animal Grouping: - Control - LPS - LPS + this compound A2 Treatment Administration A1->A2 A3 Cardiac Function Assessment (Echocardiography) A2->A3 A4 Sample Collection (Heart Tissue, Serum) A3->A4 C1 Western Blot (SIRT1, GPX4, Nrf2) A4->C1 C2 TUNEL Assay (Apoptosis) A4->C2 C3 ELISA/qPCR (Inflammatory Cytokines) A4->C3 C4 Ferroptosis Assays (Lipid ROS, Iron) A4->C4 B1 Cell Culture and Treatment: - Control - LPS - LPS + this compound B2 Cell Viability Assay (CCK-8) B1->B2 B3 Protein and RNA Extraction B1->B3 B3->C1 B3->C3 Logical_Comparison cluster_compounds Therapeutic Agents Targeting SIRT1/GPX4 cluster_effects Cardioprotective Mechanisms This compound This compound E1 SIRT1 Activation This compound->E1 E2 GPX4 Upregulation This compound->E2 E3 Anti-Ferroptotic This compound->E3 E4 Anti-Inflammatory This compound->E4 E5 Anti-Apoptotic This compound->E5 Resveratrol Resveratrol Resveratrol->E1 Resveratrol->E5 via other pathways Pterostilbene Pterostilbene Pterostilbene->E1 Pterostilbene->E2 Pterostilbene->E3 Pterostilbene->E4

References

Comparative analysis of stachydrine's effect on different breast cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Review of Stachydrine's Effects on Various Breast Cancer Cell Lines

This compound, a bioactive compound, has demonstrated notable anti-cancer properties, particularly in the context of breast cancer. This guide provides a comparative analysis of the effects of this compound across different breast cancer cell lines, summarizing key findings on cell proliferation, apoptosis, and the underlying molecular mechanisms. The information is targeted towards researchers, scientists, and professionals in drug development to facilitate further investigation into this compound as a potential therapeutic agent.

Executive Summary

Current research predominantly focuses on the effects of this compound on luminal A breast cancer cell lines, specifically MCF-7 and T47D . In these cell lines, this compound has been shown to inhibit cell proliferation, induce programmed cell death (apoptosis), and cause cell cycle arrest at the G1 phase.[1][2] The primary mechanisms of action identified involve the simultaneous suppression of the Akt and ERK signaling pathways, as well as modulation of the PLA2G2A/DCN axis.[1][2]

Notably, a significant gap exists in the scientific literature regarding the direct effects of this compound on other major breast cancer subtypes, including triple-negative breast cancer (TNBC), represented by the MDA-MB-231 cell line, and HER2-positive breast cancer, represented by the SK-BR-3 cell line. This guide will present the established data for MCF-7 and T47D cells and discuss the characteristics of MDA-MB-231 and SK-BR-3 cells to underscore the importance of future comparative studies.

Comparative Data on this compound's Effects

The following table summarizes the quantitative data available on the effects of this compound on different breast cancer cell lines.

Cell LineSubtypeIC50 ValueKey EffectsSignaling Pathways Affected
MCF-7 Luminal A (ER+, PR+/-, HER2-)~500 µM[1]- Inhibition of proliferation- Induction of apoptosis- G1 phase cell cycle arrest- Increased ROS production- Inhibition of Akt phosphorylation- Inhibition of ERK phosphorylation- PLA2G2A/DCN axis
T47D Luminal A (ER+, PR+, HER2-)~500 µM[1]- Inhibition of proliferation- Induction of apoptosis- G1 phase cell cycle arrest- Increased ROS production- Inhibition of Akt phosphorylation- Inhibition of ERK phosphorylation
MDA-MB-231 Triple-Negative (ER-, PR-, HER2-)Data Not AvailableData Not AvailableData Not Available
SK-BR-3 HER2-Positive (ER-, PR-, HER2+)Data Not AvailableData Not AvailableData Not Available

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in studies on this compound's effects on MCF-7 and T47D cells. These protocols can serve as a foundation for future comparative studies including MDA-MB-231 and SK-BR-3 cell lines.

Cell Viability and Proliferation Assay (CCK-8 Assay)

This assay is used to determine the effect of this compound on the proliferation of breast cancer cells.

  • Cell Seeding: Seed approximately 3 x 10³ MCF-7 or T47D cells per well in a 96-well plate.

  • Treatment: After cell adherence, treat the cells with varying concentrations of this compound hydrochloride (e.g., 0 µM, 50 µM, 200 µM, 500 µM, 1000 µM) for specific time intervals (e.g., 24, 48, 72 hours).

  • Incubation: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value based on the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Double Staining)

This method is employed to quantify the percentage of apoptotic cells following this compound treatment.

  • Cell Treatment: Culture MCF-7 or T47D cells and treat them with different concentrations of this compound for a predetermined duration.

  • Cell Harvesting: Collect the cells by trypsinization and wash with ice-cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This protocol is used to investigate the effect of this compound on cell cycle distribution.

  • Cell Preparation and Treatment: Plate the breast cancer cells and treat with this compound as described for the apoptosis assay.

  • Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is utilized to measure the expression levels of key proteins in signaling pathways.

  • Protein Extraction: Lyse the this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against target proteins (e.g., Akt, p-Akt, ERK, p-ERK, Bcl-2, Caspase-3). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the known signaling pathways affected by this compound in breast cancer cells and a general experimental workflow for its analysis.

Stachydrine_Signaling_Pathway cluster_akt_erk Akt/ERK Pathway cluster_pla2g2a_dcn PLA2G2A/DCN Axis This compound This compound pAkt p-Akt This compound->pAkt inhibits pERK p-ERK This compound->pERK inhibits Caspase3 Caspase-3 This compound->Caspase3 activates PLA2G2A PLA2G2A This compound->PLA2G2A activates Proliferation Cell Proliferation pAkt->Proliferation Bcl2 Bcl-2 pAkt->Bcl2 activates pERK->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Caspase3->Apoptosis DCN DCN PLA2G2A->DCN Growth Cell Growth DCN->Growth

Caption: Signaling pathways modulated by this compound in breast cancer cells.

Experimental_Workflow cluster_cell_lines Breast Cancer Cell Lines cluster_assays In Vitro Assays cluster_endpoints Experimental Endpoints MCF7 MCF-7 Treatment This compound Treatment (Dose- and Time-Dependent) MCF7->Treatment T47D T47D T47D->Treatment MDAMB231 MDA-MB-231 (Data Needed) MDAMB231->Treatment SKBR3 SK-BR-3 (Data Needed) SKBR3->Treatment Viability Cell Viability Assay (CCK-8 / MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V / PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle WesternBlot Western Blot Treatment->WesternBlot IC50 IC50 Determination Viability->IC50 ApoptosisRate Apoptosis Rate Apoptosis->ApoptosisRate CellCycleDist Cell Cycle Distribution CellCycle->CellCycleDist ProteinExp Protein Expression (Akt, ERK, Bcl-2, etc.) WesternBlot->ProteinExp

Caption: General experimental workflow for analyzing this compound's effects.

Discussion and Future Directions

The available data strongly suggests that this compound has anti-cancer effects on luminal A breast cancer cells. However, the lack of data on its impact on triple-negative (MDA-MB-231) and HER2-positive (SK-BR-3) breast cancer cell lines is a significant knowledge gap.

  • MDA-MB-231 cells are known for their aggressive nature and lack of hormone receptors and HER2, making them difficult to treat. Investigating this compound's effect on this cell line is crucial to determine its potential in treating this challenging subtype.

  • SK-BR-3 cells are characterized by the overexpression of the HER2 receptor, a key driver of their growth. It would be valuable to explore if this compound can modulate HER2 signaling or act synergistically with existing HER2-targeted therapies.

Future research should prioritize a direct comparative study of this compound across these diverse breast cancer cell lines. Such studies would provide a more complete picture of this compound's therapeutic potential and could inform the design of more targeted and effective treatment strategies for different subtypes of breast cancer.

References

Safety Operating Guide

Proper Disposal Procedures for Stachydrine

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive guidance on the proper and safe disposal of Stachydrine, tailored for laboratory professionals in research and drug development. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

Immediate Safety and Handling

This compound, while not classified as hazardous under all regulations, is designated as harmful by some authorities if inhaled, swallowed, or in contact with skin[1][2]. Therefore, caution is paramount. Always consult the specific Safety Data Sheet (SDS) for the product you are using and adhere to local, regional, and national waste disposal regulations[3][4].

Personal Protective Equipment (PPE) during Handling and Disposal:

  • Gloves: Wear suitable chemical-resistant gloves (tested according to EN 374)[3].

  • Eye Protection: Use safety glasses with side-shields or goggles.

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: If dust is generated, use a P2 filter respirator or equivalent[3].

Summary of Hazard and Safety Information

The following table summarizes key safety data for this compound hydrochloride.

Hazard Information & Safety PrecautionsDetailsSource
GHS Hazard Statements H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[1][2]
Signal Word Warning[1][2]
Primary Routes of Exposure Inhalation, Ingestion, Skin/Eye Contact[1]
First Aid: Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.
First Aid: Eye Contact Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present.
First Aid: Ingestion Rinse mouth with water and drink plenty of water. Do NOT induce vomiting. Call a physician.[3]
First Aid: Inhalation Remove person to fresh air. Call a poison center or doctor if you feel unwell.[2][3]
Incompatible Materials Strong oxidizing agents.
Hazardous Decomposition Upon combustion, may release Carbon oxides (CO, CO2), Nitrogen oxides (NOx), Phosgene, and Hydrogen Chloride (HCl).[3]

Step-by-Step Disposal Protocol

Disposal of this compound must be handled as hazardous waste. Do not dispose of it with household garbage or allow it to enter the sewage system[1].

Step 1: Waste Identification and Segregation

  • Pure this compound: Unused or expired pure this compound should be kept in its original or a clearly labeled, sealed container.

  • Contaminated Materials: Any materials grossly contaminated with this compound (e.g., paper towels from a spill, used weighing boats, contaminated PPE) should be collected separately.

  • Solutions: Aqueous or solvent solutions containing this compound must be collected in a compatible, sealed, and labeled waste container.

Step 2: Waste Collection and Storage

  • Use a designated, leak-proof, and sealable container for this compound waste.

  • Clearly label the container as "Hazardous Waste" and list "this compound" and any other chemical constituents (e.g., solvents).

  • Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials like strong oxidizers[3].

Step 3: Arrange for Professional Disposal

  • This compound waste must be disposed of through a licensed professional waste disposal service[4].

  • Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup. They will provide specific instructions for packaging and labeling according to institutional and regulatory standards.

  • Do not attempt to neutralize or treat the chemical waste unless it is part of a documented and approved laboratory procedure[5].

Step 4: Disposal of Empty Containers

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water).

  • Collect the rinsate as hazardous waste along with other this compound solutions.

  • After triple-rinsing, deface or remove the original label. The clean container can then typically be disposed of as general laboratory glass or plastic waste, but confirm this with your EHS department[6].

Protocol for Accidental Spills

In the event of a this compound spill, follow this procedure to ensure safety and proper cleanup.

1. Evacuate and Secure the Area:

  • Alert personnel in the immediate vicinity.

  • If the spill is large or generates significant dust, evacuate the area and contact your EHS department.

  • Restrict access to the spill area.

2. Don Appropriate PPE:

  • Wear the PPE detailed in the safety section above (gloves, goggles, lab coat, and respiratory protection if powder is present).

3. Contain and Clean the Spill:

  • For solid spills: Gently cover the powder with a plastic sheet or tarp to minimize dust generation. Mechanically sweep or scoop the material into a designated hazardous waste container. Avoid actions that create dust.

  • For liquid spills: Use an inert absorbent material (e.g., vermiculite, sand, or chemical sorbent pads) to soak up the spill.

4. Decontaminate the Area:

  • Thoroughly clean the contaminated surface with soap and water.

  • Collect all cleanup materials (absorbent pads, contaminated wipes, etc.) in the hazardous waste container.

5. Package and Label Waste:

  • Seal the waste container.

  • Label it as "Hazardous Waste" with the contents listed as "this compound" and any other materials used for cleanup.

  • Arrange for disposal through your EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Stachydrine_Disposal_Workflow cluster_prep Preparation & Identification cluster_collection Collection & Storage cluster_disposal Final Disposal start This compound Waste Generated (Pure, Solution, or Contaminated Material) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Step 2: Identify Waste Type ppe->identify collect_solid Collect in Labeled Container for Solid Hazardous Waste identify->collect_solid Pure Solid / Expired collect_liquid Collect in Labeled Container for Liquid Hazardous Waste identify->collect_liquid Aqueous / Solvent Solution collect_debris Collect in Labeled Container for Solid Hazardous Waste identify->collect_debris Contaminated Debris (Gloves, Wipes, etc.) store Step 3: Store in Designated Secondary Containment Area collect_solid->store collect_liquid->store collect_debris->store contact_ehs Step 4: Contact Institutional EHS for Waste Pickup store->contact_ehs end Waste Removed by Licensed Professional Service contact_ehs->end

Caption: Workflow for the safe segregation, storage, and disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Stachydrine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Stachydrine, a naturally occurring alkaloid. Adherence to these procedures is critical for minimizing risk and ensuring the integrity of your research.

Personal Protective Equipment (PPE) for this compound

Proper personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on information from safety data sheets.

Body PartPersonal Protective EquipmentSpecification
Eyes/Face Safety Goggles & Face ShieldUse tight-sealing safety goggles. A face shield is also recommended for comprehensive protection.
Hands Chemical-Resistant GlovesWear suitable protective gloves.[1] Gloves should be tested according to standards such as EN 374.[1][2]
Body Protective ClothingWear protective clothing to prevent skin contact.
Respiratory RespiratorIf ventilation is inadequate or dust is generated, use a NIOSH/MSHA-approved respirator. For dust formation, a particulate filter device (e.g., P2) is recommended.[2]

Operational Plan for Handling this compound

Follow these step-by-step procedures to ensure the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Work in a well-ventilated area. The use of local exhaust ventilation is strongly advised to control exposure.[2]

  • Before handling, review the Safety Data Sheet (SDS) for this compound.

2. Donning Personal Protective Equipment:

  • Put on all required PPE as detailed in the table above before entering the designated handling area.

3. Handling the Compound:

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not inhale dust or aerosols.[1][2] Avoid the formation of dust during handling.[2][3]

  • Do not eat, drink, or smoke in the area where this compound is handled.[4]

4. Storage:

  • Keep the container tightly closed when not in use.[2]

  • Store in a dry, cool, and well-ventilated place.[2] Specific storage temperatures may vary by supplier, with recommendations including 4°C, 15-25°C, or -20°C.[1][2][5]

  • Keep out of reach of children.

  • Protect from direct sunlight.[2]

5. In Case of a Spill:

  • Evacuate personnel from the area.

  • Wear all appropriate PPE, including respiratory protection.

  • Prevent further leakage or spillage if it is safe to do so.

  • Cover powder spills with a plastic sheet to minimize the spread of dust.

  • Mechanically take up the spilled material and place it in an appropriate, labeled container for disposal.[2] Avoid creating dust.[2]

  • Thoroughly clean the contaminated surface. Traces can be flushed away with water after the initial cleanup.

6. First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention if symptoms persist.

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. If skin irritation persists, call a physician.

  • Ingestion: Rinse mouth with water and drink plenty of water. Call a physician if symptoms persist.

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]

Disposal Plan for this compound

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Classification:

  • This compound and its container must be disposed of as hazardous waste.[2]

2. Containment:

  • Collect waste this compound and any contaminated materials (e.g., gloves, wipes) in a suitable, properly labeled container.

3. Disposal Procedure:

  • Disposal must be carried out in accordance with all applicable regional, national, and local laws and regulations.[2]

  • Do not dispose of this compound with household garbage.[4]

  • Do not allow the product to reach the sewage system or enter waterways.[2][4]

  • Waste codes should be assigned by the user based on the application for which the product was used.

Safe Handling Workflow for this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Procedures prep_sds Review SDS prep_area Prepare Well-Ventilated Area prep_sds->prep_area prep_ppe Don PPE handle_compound Handle this compound prep_ppe->handle_compound prep_area->prep_ppe store_compound Store Properly handle_compound->store_compound spill Spill Occurs handle_compound->spill exposure Exposure Occurs handle_compound->exposure decontaminate Decontaminate Work Area store_compound->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe spill_response Follow Spill Protocol spill->spill_response first_aid Administer First Aid exposure->first_aid

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Stachydrine
Reactant of Route 2
Stachydrine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.